heptadecanoyl-CoA
Description
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRABUZIHHACUPI-DUPKZGIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316404 | |
| Record name | Heptadecanoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1020.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Heptadecanoyl CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3546-17-6 | |
| Record name | Heptadecanoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecanoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecanoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecanoyl CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Anaplerotic Hub: A Technical Guide to the Metabolic Role of Heptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecanoyl-CoA, the activated form of the odd-chain saturated fatty acid heptadecanoic acid (C17:0), occupies a unique and critical position in cellular metabolism. While less abundant than its even-chain counterparts, its metabolic fate provides a direct link between fatty acid oxidation and the replenishment of Krebs cycle intermediates, a process known as anaplerosis. This technical guide offers an in-depth exploration of the metabolic role of this compound, from its generation through beta-oxidation to its ultimate conversion into succinyl-CoA. We will dissect the enzymatic machinery responsible for this transformation, explore its significance in metabolic health and disease, and provide detailed protocols for its quantification and the study of its metabolic flux. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule and its implications for cellular energy homeostasis and the development of therapeutic strategies for metabolic disorders.
Introduction: Beyond Even-Chain Fatty Acids
For decades, the focus of lipid metabolism research has predominantly centered on even-chain fatty acids. However, a growing body of evidence highlights the distinct and vital roles of odd-chain fatty acids, with heptadecanoic acid (C17:0) emerging as a significant player. Primarily of exogenous origin, C17:0 is found in dairy products and ruminant fats.[1][2][3] Its presence in human tissues and blood has been established as a reliable biomarker for the intake of these dietary fats.[1][3] Once inside the cell, heptadecanoic acid is activated to its metabolically active form, this compound, initiating a unique metabolic cascade that distinguishes it from even-chain fatty acyl-CoAs.[4]
The core significance of this compound lies in its contribution to anaplerosis, the process of replenishing the intermediates of the Krebs cycle.[5][6] Unlike even-chain fatty acids, which are exclusively catabolized to acetyl-CoA, the beta-oxidation of this compound yields not only acetyl-CoA but also a single molecule of propionyl-CoA.[7][8] It is this three-carbon propionyl-CoA that serves as a key anaplerotic substrate, ultimately being converted to succinyl-CoA, a direct entrant into the Krebs cycle.[1][2] This anaplerotic function is crucial for maintaining the integrity and function of the central metabolic hub, particularly in tissues with high energy demands.
The Metabolic Journey of this compound: From Beta-Oxidation to the Krebs Cycle
The catabolism of this compound is a meticulously orchestrated multi-step process that occurs within the mitochondrial matrix. It begins with beta-oxidation and culminates in the generation of Krebs cycle intermediates.
Beta-Oxidation of this compound: A Step-by-Step Breakdown
The beta-oxidation of this compound follows the same four core enzymatic steps as even-chain fatty acids for the initial cycles: dehydrogenation, hydration, oxidation, and thiolysis.[9][10] For a 17-carbon fatty acyl-CoA, this cycle repeats seven times.[11]
Step 1: Dehydrogenation
-
Enzyme: Acyl-CoA Dehydrogenase
-
Action: Introduction of a double bond between the α and β carbons of this compound, reducing FAD to FADH₂.
Step 2: Hydration
-
Enzyme: Enoyl-CoA Hydratase
-
Action: Addition of a water molecule across the double bond, forming a hydroxyl group on the β-carbon.
Step 3: Oxidation
-
Enzyme: 3-Hydroxyacyl-CoA Dehydrogenase
-
Action: Oxidation of the hydroxyl group to a keto group, reducing NAD⁺ to NADH.
Step 4: Thiolysis
-
Enzyme: β-Ketoacyl-CoA Thiolase
-
Action: Cleavage of the carbon chain by coenzyme A, releasing a two-carbon acetyl-CoA molecule and a shortened fatty acyl-CoA (in this case, pentadecanoyl-CoA).
This four-step cycle is repeated, with each turn shortening the fatty acyl-CoA chain by two carbons and generating one molecule of acetyl-CoA, one FADH₂, and one NADH. After six cycles, a five-carbon fatty acyl-CoA remains. The seventh and final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7]
Table 1: Products of this compound Beta-Oxidation
| Product | Quantity | Metabolic Fate |
| Acetyl-CoA | 7 molecules | Enters the Krebs cycle for complete oxidation or used in biosynthesis. |
| Propionyl-CoA | 1 molecule | Converted to succinyl-CoA for anaplerosis. |
| FADH₂ | 7 molecules | Donates electrons to the electron transport chain. |
| NADH | 7 molecules | Donates electrons to the electron transport chain. |
The Anaplerotic Conversion of Propionyl-CoA to Succinyl-CoA
The propionyl-CoA generated from the final round of beta-oxidation undergoes a three-step enzymatic conversion to enter the Krebs cycle.[2][8][12]
-
Enzyme: Propionyl-CoA Carboxylase (PCC)
-
Cofactor: Biotin (Vitamin B7)
-
Mechanism: PCC, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[1][13][14] The alpha subunit of PCC catalyzes the carboxylation of the biotin cofactor, which then transfers the carboxyl group to propionyl-CoA in the beta subunit.[5][15]
-
Enzyme: Methylmalonyl-CoA Epimerase
-
Action: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[4]
-
Enzyme: Methylmalonyl-CoA Mutase (MUT)
-
Cofactor: Adenosylcobalamin (Vitamin B12)
-
Mechanism: MUT, a vitamin B12-dependent enzyme, catalyzes the intramolecular rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[4][16] This reaction involves a complex radical mechanism facilitated by the adenosylcobalamin cofactor.[7]
The succinyl-CoA produced then directly enters the Krebs cycle, contributing to the pool of intermediates and supporting cellular energy production and biosynthetic processes.[1]
Diagram 1: Metabolic Pathway of this compound
Caption: The metabolic fate of this compound.
Regulation of this compound Metabolism
The metabolism of this compound is tightly regulated to meet the cell's energetic and biosynthetic demands. This regulation occurs at multiple levels, including substrate availability and the modulation of key enzymatic activities.
Transcriptional Regulation
The expression of genes involved in fatty acid oxidation is primarily controlled by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and Sterol Regulatory Element-Binding Proteins (SREBPs).[17][18][19] PPARα is activated by fatty acids and promotes the transcription of genes encoding enzymes for beta-oxidation.[20] Conversely, SREBP-1c, which is activated by insulin, promotes lipogenesis and suppresses fatty acid oxidation.[17]
Enzymatic Regulation
-
Propionyl-CoA Carboxylase (PCC): The activity of PCC is dependent on the availability of its biotin cofactor, which is covalently attached by holocarboxylase synthetase.[5][14] Post-translational modifications, such as acetylation, have also been identified on PCC, suggesting another layer of regulation.[5]
-
Methylmalonyl-CoA Mutase (MUT): The function of MUT is critically dependent on its vitamin B12 cofactor, adenosylcobalamin.[4][16] The delivery and repair of this cofactor are managed by a chaperone protein, MMAA, which is a G-protein that allosterically regulates MUT activity.[4] The enzyme can also be inhibited by various CoA-esters, which can act as substrate, intermediate, or product analogs.[21]
Clinical Significance: this compound in Health and Disease
Alterations in the metabolism of this compound and other odd-chain fatty acids are implicated in a range of metabolic conditions.
Inherited Metabolic Disorders
Deficiencies in the enzymes responsible for propionyl-CoA metabolism lead to serious inherited metabolic disorders.
-
Propionic Acidemia: Caused by mutations in the PCCA or PCCB genes encoding propionyl-CoA carboxylase, this disorder leads to the toxic accumulation of propionyl-CoA and its metabolites.[13][22][23] This accumulation can impair mitochondrial function and lead to severe neurological and cardiac complications.[23]
-
Methylmalonic Acidemia: This condition results from defects in methylmalonyl-CoA mutase or the synthesis of its vitamin B12 cofactor.[24] It leads to the buildup of methylmalonic acid, causing a range of severe health problems.
Metabolic Syndrome, Type 2 Diabetes, and NAFLD
Several epidemiological studies have reported an inverse association between circulating levels of heptadecanoic acid and the risk of developing type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[25][26][27][28][29] The anaplerotic role of this compound is thought to contribute to this protective effect by maintaining Krebs cycle function and supporting glucose metabolism. Dysregulation of odd-chain fatty acid metabolism has been observed in animal models of these diseases.[13][23]
A Potential Role in Cellular Signaling
The downstream product of this compound metabolism, propionyl-CoA, has been shown to participate in post-translational modifications of proteins through propionylation of lysine residues.[6][23] This epigenetic modification has the potential to regulate gene expression and enzyme activity, suggesting a broader role for odd-chain fatty acid metabolism in cellular signaling beyond anaplerosis.[23][30]
Experimental Protocols: Quantifying this compound and Tracing its Metabolism
The accurate quantification of this compound and the elucidation of its metabolic flux are crucial for understanding its physiological and pathological roles.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[2][10][11][20]
Step-by-Step Methodology:
-
Sample Preparation (from tissue):
-
Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture) containing an internal standard. This compound itself is often used as an internal standard for the analysis of other acyl-CoAs.[10][31] For its own quantification, a stable isotope-labeled version (e.g., ¹³C₁₇-heptadecanoyl-CoA) is ideal.
-
Centrifuge the homogenate to precipitate proteins and other cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.[32]
-
-
Liquid Chromatography (LC):
-
Employ a reversed-phase C18 column for separation.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Perform multiple reaction monitoring (MRM) for targeted quantification. The precursor ion will be the protonated molecule of this compound, and the product ion will be a specific fragment generated by collision-induced dissociation.
-
Diagram 2: Experimental Workflow for this compound Quantification
Caption: Workflow for LC-MS/MS quantification of this compound.
Stable Isotope Tracing of Heptadecanoic Acid Metabolism
Stable isotope tracing allows for the dynamic assessment of metabolic pathways. Using ¹³C-labeled heptadecanoic acid, researchers can track its conversion to downstream metabolites.[3][33][34]
Step-by-Step Methodology (In Vitro Cell Culture):
-
Cell Culture and Labeling:
-
Metabolite Extraction:
-
At various time points, quench the metabolism by rapidly washing the cells with ice-cold saline and adding a cold extraction solvent.
-
Extract both the acyl-CoAs and the downstream Krebs cycle intermediates.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts by LC-MS/MS to measure the incorporation of ¹³C into this compound, propionyl-CoA, succinyl-CoA, and other Krebs cycle intermediates.
-
The mass shift corresponding to the number of incorporated ¹³C atoms is monitored.
-
This technique provides valuable information on the flux through the metabolic pathway of this compound and its contribution to anaplerosis.[34]
Conclusion and Future Directions
This compound stands as a crucial metabolic intermediate, bridging the catabolism of odd-chain fatty acids with the central energy-producing and biosynthetic pathways of the cell. Its anaplerotic role, culminating in the production of succinyl-CoA, underscores its importance in maintaining metabolic homeostasis. The growing body of evidence linking heptadecanoic acid and its metabolic products to the prevention of metabolic diseases opens up exciting avenues for future research and therapeutic development.
Future investigations should focus on further elucidating the molecular mechanisms by which this compound metabolism influences cellular signaling and gene expression, particularly through protein propionylation. A deeper understanding of the regulation of the key enzymes in this pathway could reveal novel targets for therapeutic intervention in metabolic disorders. Furthermore, the development and application of advanced analytical techniques, such as stable isotope tracing, will be instrumental in unraveling the intricate dynamics of this compound metabolism in both health and disease, paving the way for targeted nutritional and pharmacological strategies to harness its beneficial metabolic effects.
References
-
Chandler, R. J., et al. (2008). Propionyl-CoA and Adenosylcobalamin Metabolism in C. elegans : Evidence for a Role of Methylmalonyl-CoA Epimerase in Intermediary Metabolism. Molecular Genetics and Metabolism, 89(1-2), 64-73. [Link]
-
Wikipedia. (n.d.). Propionyl-CoA. Retrieved from [Link]
-
Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. [Link]
-
Biochemistry Club. (n.d.). How Odd Chain Fatty acids are metabolized? – Propionate metabolism. Retrieved from [Link]
-
alhconsulting.hu. (n.d.). Odd Chain Fatty Acid Oxidation. Retrieved from [Link]
-
MedLink Neurology. (n.d.). Conversion of propionyl-CoA in succinyl CoA. Retrieved from [Link]
-
UniProt. (2019). PCCA - Propionyl-CoA carboxylase alpha chain, mitochondrial - Sus scrofa (Pig). Retrieved from [Link]
-
Wikipedia. (n.d.). Propionyl-CoA. Retrieved from [Link]
-
Scribd. (n.d.). Beta Oxidation of Fatty Acids. Retrieved from [Link]
-
Chapman, K. A., et al. (2017). Propionyl-CoA carboxylase - A review. Molecular Genetics and Metabolism, 122(4), 145-152. [Link]
-
Chen, X., Cheng, B., & Zhang, G. F. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Neurology. [Link]
-
Park, J., et al. (2023). Propionyl-CoA metabolism links chromatin acylation to cardiac transcription. Nature Cardiovascular Research, 2, 1146–1160. [Link]
-
Wongkittichote, P., et al. (2017). Propionyl-CoA Carboxylase- A Review. Molecular Genetics and Metabolism, 122(4), 145-152. [Link]
-
M-CSA. (n.d.). propionyl-CoA carboxylase. Retrieved from [Link]
-
Chen, X., Cheng, B., & Zhang, G. F. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Neurology. [Link]
-
Wikipedia. (n.d.). Propionyl-CoA carboxylase. Retrieved from [Link]
-
Ferre, P., & Foufelle, F. (2007). Transcriptional regulation of hepatic fatty acid metabolism. Biochimie, 89(1), 1-11. [Link]
-
Chen, X., et al. (2023). Pathophysiological mechanisms of complications associated with propionic acidemia. Journal of Translational Medicine, 21(1), 493. [Link]
-
ResearchGate. (2017). (PDF) Propionyl-CoA carboxylase – A review. Retrieved from [Link]
-
Prentki, M., & Nolan, C. J. (2006). Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function. Journal of Endocrinology, 191(2), 219-231. [Link]
-
Wikipedia. (n.d.). Methylmalonyl-CoA mutase. Retrieved from [Link]
-
Knudsen, J., et al. (1999). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Molecular and Cellular Biochemistry, 192(1-2), 95-103. [Link]
-
Iacobazzi, V., et al. (2018). Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-Oxidation. International Journal of Molecular Sciences, 19(4), 1089. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules (Basel, Switzerland), 20(2), 2425–2444. [Link]
-
Microbe Notes. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Retrieved from [Link]
-
Duplus, E., Glorian, M., & Forest, C. (2000). Fatty acid regulation of gene transcription. The Journal of Biological Chemistry, 275(40), 30749–30752. [Link]
-
Vlasie, M. D., & Banerjee, R. (1994). Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters. The Journal of Biological Chemistry, 269(50), 31838–31842. [Link]
-
Jump, D. B. (2007). Regulation of gene transcription by fatty acids. Animal, 1(10), 1437–1446. [Link]
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids. Retrieved from [Link]
-
AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Methylmalonyl-CoA mutase – Knowledge and References. Retrieved from [Link]
-
Liang Tong Laboratory, Columbia University. (n.d.). The Propionyl-CoA Carboxylase (PCC) Project. Retrieved from [Link]
-
NIH. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. Retrieved from [Link]
-
Park, J. O., et al. (2020). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. Journal of Biological Chemistry, 295(16), 5263-5276. [Link]
-
ResearchGate. (2025). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Propionyl-CoA carboxylase – Knowledge and References. Retrieved from [Link]
-
Black, P. N., et al. (1998). Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport. The Journal of Biological Chemistry, 273(37), 23939–23946. [Link]
-
MDPI. (2020). Metabolic Spectrum of Liver Failure in Type 2 Diabetes and Obesity: From NAFLD to NASH to HCC. Retrieved from [Link]
-
NIH. (2018). Metabolic Targets in Nonalcoholic Fatty Liver Disease. Retrieved from [Link]
-
Redalyc. (2019). Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review. Retrieved from [Link]
-
NIH. (2020). Dysregulation of Lipid and Glucose Metabolism in Nonalcoholic Fatty Liver Disease. Retrieved from [Link]
-
Knudsen, J., et al. (1999). Role of acylCoA binding protein in acylCoA transport, metabolism and cell signaling. Molecular and Cellular Biochemistry, 192(1-2), 95-103. [Link]
-
Pietrocola, F., et al. (2015). Acetyl-CoA and the regulation of metabolism: mechanisms and consequences. Current Opinion in Cell Biology, 33, 1-7. [Link]
-
ResearchGate. (2025). Molecular pathways in non-alcoholic fatty liver disease. Retrieved from [Link]
-
NIH. (2021). Non-alcoholic fatty liver disease and diabetes mellitus as growing aetiologies of hepatocellular carcinoma. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. biochemistryclub.com [biochemistryclub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. staging.dashboard.alhconsulting.hu [staging.dashboard.alhconsulting.hu]
- 9. microbenotes.com [microbenotes.com]
- 10. jackwestin.com [jackwestin.com]
- 11. scribd.com [scribd.com]
- 12. graduation.escoffier.edu [graduation.escoffier.edu]
- 13. Propionyl-CoA carboxylase - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 17. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of gene transcription by fatty acids | animal | Cambridge Core [cambridge.org]
- 20. mdpi.com [mdpi.com]
- 21. Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]
- 23. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. uniprot.org [uniprot.org]
- 26. mdpi.com [mdpi.com]
- 27. Metabolic Targets in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Non-alcoholic fatty liver disease and diabetes mellitus as growing aetiologies of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fatty acid regulation of gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. journals.physiology.org [journals.physiology.org]
- 35. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Endogenous Synthesis of Heptadecanoyl-CoA
Foreword
Heptadecanoyl-CoA, the activated form of heptadecanoic acid (C17:0), is an odd-chain saturated fatty acyl-CoA that has garnered significant attention in the scientific community. Historically considered of minor importance due to its low abundance, emerging evidence now positions heptadecanoic acid as a crucial biomarker and potential modulator of metabolic health.[1][2][3] An inverse association has been observed between circulating levels of C17:0 and the risk of metabolic diseases, including type 2 diabetes and cardiovascular disease.[1][3] While dietary intake from ruminant fats contributes to bodily C17:0 levels, there is compelling evidence for its endogenous synthesis.[2][3][4][5] This guide provides a comprehensive exploration of the core endogenous pathways responsible for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
The Propionyl-CoA Elongation Pathway: Building from a Three-Carbon Starter
The de novo synthesis of odd-chain fatty acids, including heptadecanoic acid, initiates from a three-carbon primer, propionyl-CoA, in contrast to the two-carbon acetyl-CoA starter for even-chain fatty acids.[6][7] This pathway involves the coordinated action of the cytosolic fatty acid synthase (FAS) complex followed by microsomal elongase enzymes.
Priming and Initial Elongation by Fatty Acid Synthase (FAS)
The synthesis begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). The FAS complex, a multi-enzyme protein, then orchestrates the subsequent elongation cycles. In the context of odd-chain fatty acid synthesis, propionyl-CoA serves as the initial acyl primer.
The key steps are as follows:
-
Priming: Propionyl-CoA is loaded onto the acyl carrier protein (ACP) domain of the FAS complex.
-
Condensation: The propionyl group condenses with a malonyl group (from malonyl-CoA), releasing CO2 and forming a β-ketoacyl-ACP.
-
Reduction, Dehydration, and Second Reduction: The β-ketoacyl-ACP undergoes a series of reactions—reduction to a β-hydroxyacyl-ACP, dehydration to an enoyl-ACP, and a final reduction to a saturated acyl-ACP—utilizing NADPH as the reducing equivalent.
This cycle repeats, adding two-carbon units from malonyl-CoA in each iteration. The result of these initial cycles on the FAS complex is the synthesis of shorter odd-chain fatty acids.
Caption: The Propionyl-CoA Elongation Pathway for this compound Synthesis.
Microsomal Elongation to this compound
Once the fatty acid chain reaches a certain length, typically C16 or shorter, it is released from the FAS complex. Further elongation to produce very-long-chain fatty acids (VLCFAs), including C17:0, occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[8][9][10]
The elongation cycle in the microsomes involves four steps analogous to the FAS pathway:
-
Condensation: Catalyzed by an ELOVL enzyme.
-
Reduction: Catalyzed by a β-ketoacyl-CoA reductase (KAR).
-
Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (TER).
Research has identified ELOVL6 as a key enzyme in the elongation of odd-chain saturated fatty acids.[11] Studies have shown that ELOVL6 catalyzes the elongation of pentadecanoic acid (C15:0) to heptadecanoic acid (C17:0).[11]
The Alpha-Oxidation Pathway: A Single-Carbon Removal Mechanism
Alpha-oxidation is a metabolic pathway that removes a single carbon atom from the carboxyl end of a fatty acid.[12] While it is well-known for its role in the degradation of branched-chain fatty acids like phytanic acid, this pathway is also implicated in the endogenous synthesis of odd-chain fatty acids from even-chain precursors.[2][4][5] This process primarily occurs in the peroxisomes.
The key enzymatic steps are:
-
Hydroxylation: An even-chain fatty acid, such as stearic acid (C18:0), is hydroxylated at the alpha-carbon to form a 2-hydroxyacyl-CoA.
-
Cleavage: The 2-hydroxyacyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme. This reaction releases the original carboxyl carbon as formyl-CoA (which is further metabolized to CO2) and produces an aldehyde that is one carbon shorter.
-
Oxidation: The resulting aldehyde, in this case, heptadecanal, is oxidized by an aldehyde dehydrogenase to form heptadecanoic acid (C17:0).
-
Activation: Finally, heptadecanoic acid is activated to this compound by an acyl-CoA synthetase.
Studies have shown that a deficiency in HACL1 leads to reduced levels of C17:0, providing evidence for the role of alpha-oxidation in its endogenous production.[4]
Caption: The Alpha-Oxidation Pathway for the Synthesis of Heptadecanoic Acid.
Experimental Protocols for Studying this compound Synthesis
Quantification of Heptadecanoic Acid and this compound
Accurate quantification of C17:0 and its CoA ester is crucial for studying their metabolism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.
Protocol: Fatty Acid Analysis by GC-MS
This protocol is adapted from established methods for fatty acid analysis in biological samples.[13][14][15][16][17]
-
Lipid Extraction:
-
Homogenize tissue samples or cell pellets in a chloroform:methanol (2:1, v/v) solution containing an antioxidant like butylated hydroxytoluene (BHT).
-
Add an internal standard, such as deuterated heptadecanoic acid (C17:0-d3), for accurate quantification.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add methanolic NaOH and heat to saponify the lipids, releasing free fatty acids.
-
Add a methylating agent, such as boron trifluoride in methanol, and heat to convert the free fatty acids to FAMEs.
-
-
FAME Extraction:
-
Add hexane and water to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAME sample onto a GC equipped with a suitable capillary column (e.g., BPX-70).
-
Use a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.
-
The mass spectrometer is used to identify and quantify the FAMEs based on their mass spectra and retention times compared to known standards.
-
Protocol: Quantification of this compound by LC-MS/MS
This protocol is based on established methods for acyl-CoA analysis.[18][19][20][21][22]
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2-propanol/0.1 M KH2PO4).
-
Add an internal standard, such as this compound labeled with a stable isotope, if available, or a structurally similar odd-chain acyl-CoA.
-
Precipitate proteins with acetonitrile and centrifuge.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column.
-
Use a gradient elution with solvents such as acetonitrile and water containing a modifier like ammonium hydroxide or formic acid.
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.
-
Enzyme Activity Assays
Protocol: HACL1 Activity Assay
This is a conceptual protocol based on the known function of HACL1.[23][24]
-
Substrate Preparation: Synthesize or obtain 2-hydroxystearoyl-CoA as the substrate.
-
Enzyme Source: Prepare a cell lysate or a purified peroxisomal fraction from tissues or cells of interest.
-
Reaction Mixture:
-
Combine the enzyme source with a reaction buffer containing thiamine pyrophosphate (TPP) as a cofactor.
-
Initiate the reaction by adding the 2-hydroxystearoyl-CoA substrate.
-
Incubate at 37°C for a defined period.
-
-
Detection of Products:
-
Stop the reaction (e.g., by adding acid).
-
Quantify the formation of heptadecanal or heptadecanoic acid (after an oxidation step) using GC-MS or LC-MS.
-
Physiological Significance and Future Directions
The endogenous synthesis of this compound underscores its biological importance beyond being just a marker of dietary fat intake. The inverse correlation between circulating C17:0 levels and metabolic disease risk suggests a protective role.[1][3][25] The production of propionyl-CoA from the β-oxidation of odd-chain fatty acids like heptadecanoic acid is anaplerotic, meaning it can replenish intermediates of the citric acid cycle, which is crucial for cellular energy metabolism.[3]
Further research is warranted to fully elucidate the regulation of these synthesis pathways and the specific molecular mechanisms by which this compound and its derivatives influence metabolic health. Understanding the tissue-specific contributions of the propionyl-CoA elongation and alpha-oxidation pathways will be key to developing novel therapeutic strategies targeting these metabolic routes for the prevention and treatment of metabolic disorders.
Data Summary
Table 1: Key Enzymes in Endogenous this compound Synthesis
| Pathway | Key Enzyme(s) | Cellular Localization | Substrate(s) | Product(s) |
| Propionyl-CoA Elongation | Fatty Acid Synthase (FAS) | Cytosol | Propionyl-CoA, Malonyl-CoA | Shorter odd-chain fatty acids |
| ELOVL6 | Endoplasmic Reticulum | Pentadecanoyl-CoA, Malonyl-CoA | This compound | |
| Alpha-Oxidation | 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Peroxisomes | 2-Hydroxystearoyl-CoA | Heptadecanal, Formyl-CoA |
| Aldehyde Dehydrogenase | Peroxisomes/Cytosol | Heptadecanal | Heptadecanoic Acid |
Workflow Diagrams
Caption: Experimental Workflow for Fatty Acid Analysis by GC-MS.
Caption: Experimental Workflow for Acyl-CoA Quantification by LC-MS/MS.
References
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules, 20(2), 2425–2444. [Link]
-
Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved January 16, 2026, from [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered species. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The ELOVL6 gene product catalyzes elongation of n-13:0 and n-15:0 odd chain saturated fatty acids in human cells. (2017). bioRxiv. [Link]
-
Heptadecanoic Acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734. [Link]
-
Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes. (1979). The Journal of Biochemistry, 85(5), 1145–1150. [Link]
-
Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. (2023). Cancers, 15(13), 3488. [Link]
-
Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2010). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Journal of Biological Chemistry, 285(2), 1166–1177. [Link]
-
Jenkins, B. (2018). THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM (Doctoral dissertation, University of Cambridge). [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. (2015). R Discovery. [Link]
-
Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs). (n.d.). HealthMatters.io. Retrieved January 16, 2026, from [Link]
-
A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. (2015). Molecules, 20(2), 2425–2444. [Link]
-
Alpha oxidation. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. (2015). Analytica Chimica Acta, 854, 84–91. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved January 16, 2026, from [Link]
-
ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. (2018). Progress in Lipid Research, 72, 94–103. [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. (2005). Analytical Chemistry, 77(14), 4593–4598. [Link]
-
ELOVL Family Members in Cells. The ELOVL enzymes, short for "Elongation... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Nie, L., Pascoa, A. M., Pike, A. C. W., et al. (2021). The structural basis of fatty acid elongation by the ELOVL elongases. Nature Structural & Molecular Biology, 28(6), 512–520. [Link]
-
Jump, D. B. (2009). Mammalian Fatty Acid Elongases. Methods in Molecular Biology, 579, 375–389. [Link]
-
Mammalian Fatty Acid Elongases. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Journal of Chromatography A, 1607, 460463. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2021). Metabolites, 11(10), 682. [Link]
-
The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. (2014). Journal of Visualized Experiments, (85), e51376. [Link]
-
Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. (2023). Nutrients, 15(9), 2056. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2021). eScholarship.org. [Link]
-
Mammalian Fatty Acid Elongases. (2009). Methods in Molecular Biology, 579, 375–389. [Link]
-
Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection. (2020). Bio-protocol, 10(9), e3607. [Link]
-
Fatty acid synthesis in bacteria by FAS II. Propionyl‐CoA and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Jakobsson, A., Westerberg, R., & Jacobsson, A. (2006). Fatty acid elongases in mammals: their regulation and roles in metabolism. Progress in Lipid Research, 45(3), 237–249. [Link]
-
Identification of a mammalian long chain fatty acyl elongase regulated by sterol regulatory element-binding proteins. (2001). The Journal of Biological Chemistry, 276(42), 38675–38682. [Link]
-
Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Odd chain fatty acid metabolism in mice after a high fat diet. (2020). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(1), 158525. [Link]
-
Alpha Oxidation: Location, Pathway, Steps, Significance. (2023). Microbe Notes. [Link]
-
Relationship of primer specificity of fatty acid de novo synthetase to fatty acid composition in 10 species of bacteria and yeasts. (1974). Canadian Journal of Biochemistry, 52(9), 747–753. [Link]
-
The α-oxidation process on the β-branched chain fatty acid (phytanic... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fatty acid synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. (2013). Lipids, 48(9), 923–930. [Link]
-
Odd-chain fatty acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
REGULATION OF FATTY ACID SYNTHESIS. (1997). Annual Review of Plant Physiology and Plant Molecular Biology, 48, 103–135. [Link]
-
Microbial synthesis of functional odd-chain fatty acids: a review. (2020). Applied Microbiology and Biotechnology, 104(5), 1871–1882. [Link]
-
Propionyl-CoA Carboxylase- A Review. (2014). IUBMB Life, 66(10), 665–670. [Link]
-
MAPK6 and HACL1. (n.d.). Wiki-Pi. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM [repository.cam.ac.uk]
- 5. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid elongases in mammals: their regulation and roles in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ELOVL6 gene product catalyzes elongation of n-13:0 and n-15:0 odd chain saturated fatty acids in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 13. lipidmaps.org [lipidmaps.org]
- 14. lipidmaps.org [lipidmaps.org]
- 15. researchgate.net [researchgate.net]
- 16. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy [jove.com]
- 17. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 23. rsc.org [rsc.org]
- 24. MAPK6 and HACL1 - Wiki-Pi [severus.dbmi.pitt.edu]
- 25. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Heptadecanoyl-CoA in Odd-Chain Fatty Acid Metabolism: A Technical Guide for Researchers
Executive Summary:
Odd-chain fatty acids (OCFAs), while less abundant than their even-chain counterparts, play a unique and critical role in cellular metabolism. The catabolism of heptadecanoic acid (C17:0), a representative OCFA, proceeds via β-oxidation to its activated form, heptadecanoyl-CoA. This pathway generates not only acetyl-CoA for the Krebs cycle but also a terminal three-carbon unit, propionyl-CoA. The subsequent conversion of propionyl-CoA to the Krebs cycle intermediate succinyl-CoA represents a key anaplerotic pathway, replenishing the cycle's intermediates and supporting mitochondrial function. This guide provides an in-depth exploration of the metabolic cascade of this compound, offers a comparative analysis of analytical techniques, and presents a detailed, field-proven protocol for the quantification of acyl-CoA species using LC-MS/MS, designed for researchers, scientists, and drug development professionals.
Part 1: The Metabolic Significance of Odd-Chain Fatty Acids
Fatty acids are broadly classified by the number of carbons in their aliphatic tails. The vast majority in human physiology possess an even number of carbons.[1] Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are present in much lower concentrations, typically comprising less than 1% of total plasma fatty acids.[1][2][3]
Sources of Heptadecanoic Acid (C17:0): Heptadecanoic acid is primarily of exogenous origin, derived from the consumption of dairy products and ruminant meats, where it is synthesized by gut microbes.[4][5] It is often used in nutritional and epidemiological studies as a biomarker for dairy fat intake.[4][6] There is also evidence for minor endogenous synthesis pathways, potentially through α-oxidation of even-chain fatty acids or from gut-derived propionate.[1][7]
The Unique Metabolic Endpoint: The defining feature of OCFA metabolism lies in its final catabolic products. While the β-oxidation of even-chain fatty acids yields exclusively acetyl-CoA, the breakdown of an OCFA like heptadecanoic acid results in multiple units of acetyl-CoA plus a single molecule of propionyl-CoA.[1][8][9] This distinction is metabolically profound, as propionyl-CoA feeds into an entirely different, and vital, metabolic entry point to the central carbon metabolism.
Part 2: The Catabolic Pathway of this compound
The journey of heptadecanoic acid from a dietary lipid to a source of energy and anabolic precursors involves activation, mitochondrial transport, and a specialized β-oxidation spiral.
Step 1: Activation and Mitochondrial Transport Like all fatty acids destined for oxidation, heptadecanoic acid must first be activated in the cytoplasm. This is achieved by its esterification to coenzyme A, a reaction catalyzed by an acyl-CoA synthetase, to form This compound . This process is ATP-dependent. The resulting this compound is then transported into the mitochondrial matrix via the carnitine shuttle system, the primary gateway for long-chain fatty acyl-CoAs to access the machinery of β-oxidation.[10]
Step 2: The β-Oxidation Spiral Within the mitochondrion, this compound undergoes sequential rounds of β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[11] Each turn of the spiral shortens the acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH. For this compound (C17), this process repeats seven times. The final thiolytic cleavage of a five-carbon acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA .[9][10]
Step 3: The Anaplerotic Conversion of Propionyl-CoA to Succinyl-CoA Propionyl-CoA, the three-carbon remnant, cannot be further oxidized via the β-oxidation pathway nor can it directly enter the Krebs cycle.[12] Instead, it is converted to the Krebs cycle intermediate succinyl-CoA through a critical three-enzyme pathway, providing a direct anaplerotic feed-in that distinguishes it from even-chain fatty acid metabolism.[6][7]
-
Carboxylation: Propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[10][13][14][15] This is a committed step in the pathway.
-
Epimerization: Methylmalonyl-CoA epimerase (also called a racemase) interconverts the D-stereoisomer to the L-stereoisomer, L-methylmalonyl-CoA.[10][16][17] This stereochemical rearrangement is necessary for the subsequent reaction.
-
Isomerization: Methylmalonyl-CoA mutase , a vitamin B₁₂ (specifically, adenosylcobalamin)-dependent enzyme, catalyzes the intramolecular rearrangement of L-methylmalonyl-CoA to form succinyl-CoA .[12][13][17][18]
This succinyl-CoA can then participate directly in the Krebs cycle, contributing to ATP production or serving as a precursor for heme synthesis and other biosynthetic pathways.[10][12]
Part 3: Methodologies for Studying this compound Metabolism
The investigation of OCFA metabolism requires robust analytical methods capable of accurately quantifying key intermediates. Acyl-CoAs, however, present significant analytical challenges due to their low cellular abundance, inherent instability in aqueous solutions, and structural similarity.[19][20]
Comparative Analysis of Quantification Techniques
The choice of methodology is a critical experimental decision, balancing sensitivity, specificity, and accessibility.
| Technique | Principle | Advantages | Limitations | Primary Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; allows for multiplexed analysis of many acyl-CoAs simultaneously.[21][22] | High initial equipment cost; requires specialized expertise. | Gold Standard for comprehensive acyl-CoA profiling and absolute quantification.[23] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection (at ~260 nm for the adenine moiety). | More accessible and cost-effective than LC-MS/MS.[21] | Lower sensitivity and specificity; susceptible to interference from other nucleotides.[21] | Quantification of more abundant acyl-CoA species. |
| Enzymatic Assays | Coupled enzyme reactions leading to a colorimetric or fluorometric signal. | High throughput; simple and rapid; commercially available kits.[21] | Often measures total acyl-CoAs or a specific class; prone to substrate inhibition or interference. | Rapid screening; labs without access to chromatography/MS equipment. |
Detailed Experimental Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a self-validating system for the accurate quantification of this compound and related metabolites from biological samples. The causality behind each step is to maximize recovery and minimize analyte degradation.
I. Sample Preparation & Extraction
Causality: This phase is critical for quenching metabolic activity instantly and efficiently extracting the target analytes from the complex cellular matrix while minimizing enzymatic or chemical degradation.
-
Metabolic Quenching & Cell Lysis:
-
For adherent cells, aspirate media and immediately add 1 mL of ice-cold 80% methanol. For suspension cells or tissue homogenates, add the sample directly to ice-cold 80% methanol. The cold methanol serves to instantly halt enzymatic activity and precipitate proteins.
-
Scrape/vortex vigorously to ensure complete cell lysis and protein denaturation.
-
-
Internal Standard Spiking:
-
Add a known amount of a suitable internal standard, such as Pentadecanoyl-CoA (C15:0-CoA), which is not naturally abundant and behaves similarly to the analytes of interest during extraction and ionization.[20] This is essential for correcting for sample loss and matrix effects.
-
-
Phase Separation & Extraction:
-
Add 2 mL of chloroform to the methanol lysate. Vortex thoroughly.[24]
-
Add 1 mL of water to induce phase separation. Vortex and centrifuge at low speed (e.g., 600 rpm) for 10 minutes at 4°C.[24]
-
Three layers will form: an upper aqueous layer (polar metabolites), a protein disk, and a lower organic layer (lipids). The acyl-CoAs will be in the protein disk and interphase.
-
Carefully aspirate and discard the upper and lower layers.
-
-
Acyl-CoA Extraction from Protein Pellet:
-
To the remaining protein pellet, add 1 mL of a solution of 2:1:0.8 isopropanol:water:formic acid.
-
Vortex vigorously for 30 minutes at 4°C to extract the acyl-CoAs from the denatured protein.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Drying and Reconstitution:
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the extract completely under a stream of nitrogen gas or using a speed vacuum.[24] Dried samples can be stored at -80°C.
-
Reconstitute the dried pellet in a small, precise volume (e.g., 50 µL) of a suitable solvent, such as 50% methanol/50% 50 mM ammonium acetate, for LC-MS/MS analysis.[20]
-
II. LC-MS/MS Analysis
Causality: This stage provides the necessary specificity and sensitivity. The liquid chromatography separates the structurally similar acyl-CoAs, while the tandem mass spectrometry provides unambiguous identification and quantification based on mass-to-charge ratio and fragmentation patterns.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for separating lipids.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid.
-
Gradient: A shallow gradient from low to high organic phase (Mobile Phase B) is used to resolve the different acyl-CoA species based on their chain length and hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides the highest sensitivity and specificity by monitoring a specific precursor ion-to-product ion transition for each analyte and the internal standard.[19]
-
MRM Transitions: Establish and optimize MRM transitions for each target analyte (e.g., this compound, Propionyl-CoA, Succinyl-CoA, and C15:0-CoA internal standard).
-
III. Data Analysis & Validation
Causality: This ensures the trustworthiness and accuracy of the results. A calibration curve establishes the quantitative relationship, while normalization accounts for variations in sample size.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of each acyl-CoA and a fixed concentration of the internal standard. Run these with the samples to generate a standard curve.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard for each sample. Determine the concentration of the analyte from the linear regression of the calibration curve.
-
Normalization: Normalize the final concentration to the total protein content of the initial sample (measured separately from an aliquot) or cell number to account for variations in sample size. The final unit is typically pmol/mg of protein.[20]
-
Quality Control: Include blank samples (processed without biological material) and quality control samples of known concentrations throughout the run to monitor for contamination and instrument performance.[24]
Part 4: Conclusion and Future Directions
The metabolism of this compound is a cornerstone of odd-chain fatty acid catabolism, culminating in an anaplerotic flux that is distinct from the metabolism of more common even-chain fatty acids. The conversion of its terminal propionyl-CoA unit into succinyl-CoA provides a direct replenishment of Krebs cycle intermediates, a process vital for maintaining mitochondrial function, particularly under conditions of high metabolic demand or when other anaplerotic substrates are limited.[6][7]
For drug development professionals, understanding this pathway is crucial. Deficiencies in the enzymes of propionyl-CoA metabolism, such as propionyl-CoA carboxylase or methylmalonyl-CoA mutase, lead to severe inherited metabolic disorders like propionic acidemia and methylmalonic acidemia.[11] Furthermore, targeting this pathway could offer therapeutic opportunities in diseases characterized by mitochondrial dysfunction or energy deficits. The robust analytical methodologies detailed herein provide the necessary tools to probe these questions, enabling precise measurement of pathway intermediates and empowering the next phase of research into the multifaceted roles of odd-chain fatty acids in health and disease.
References
- Title: Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells Source: Google Vertex AI Search Grounding API URL
- Title: A Researcher's Guide to Quantifying Acyl-CoAs: A Comparative Analysis of Analytical Methods Source: Benchchem URL
- Title: Propionyl-CoA - Wikipedia Source: Wikipedia URL
- Source: PharmaXChange.
- Title: Conversion of propionyl-CoA in succinyl CoA Source: MedLink Neurology URL
- Title: The fate of Propionyl CoA resulting from Oxidation of Odd chain Fatty acids Source: YouTube URL
- Title: Pathway of the conversion of propionyl-CoA into succinyl-CoA Source: ResearchGate URL
- Title: Propionyl-CoA to Succinyl-CoA Pathway Source: Scribd URL
- Title: Acyl-CoA: Functions, Metabolism, and Analytical Methods Source: Creative Proteomics URL
- Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)
- Title: Fatty Acid beta-Oxidation Source: AOCS URL
- Title: Odd-chain fatty acid - Wikipedia Source: Wikipedia URL
- Title: The metabolism of odd-chain fatty acid and propiogenic amino acids in...
- Title: Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids Source: ACS Publications URL
- Title: Odd Chain Fatty acid metabolism (Propionate metabolism)
- Title: Propionyl-CoA carboxylase - Wikipedia Source: Wikipedia URL
- Title: Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae Source: PubMed URL
- Title: Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids Source: PubMed Central URL
- Title: How Odd Chain Fatty acids are metabolized?
- Title: Biochemistry, Fatty Acid Oxidation Source: NCBI Bookshelf - NIH URL
- Title: Analytical methods for evaluation of the fatty acid metabolism in rat liver Source: Redalyc URL
- Title: (PDF) A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)
- Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)
- Title: An In-depth Technical Guide to Heptadecenoic Acid Metabolic Pathway Analysis Source: Benchchem URL
- Title: (PDF)
- Source: atamankimya.
- Title: 6.
- Title: Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid Source: MDPI URL
- Title: Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids Source: PMC - NIH URL
- Title: Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets Source: Protein & Cell | Oxford Academic URL
- Title: Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs)
- Source: www .
- Title: Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids Source: PubMed URL
- Title: Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions Source: NIH URL
- Title: Odd Chain Fatty Acid Oxidation Source: Profnit URL
- Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)
- Title: Guide for Selecting Experimental Models to Study Dietary Fat Absorption Source: PMC URL
- Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)
- Title: Lipid and fatty acid extraction protocol from biological samples Source: Not specified URL
Sources
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemistryclub.com [biochemistryclub.com]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. sga.profnit.org.br [sga.profnit.org.br]
- 12. m.youtube.com [m.youtube.com]
- 13. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 14. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 15. biochemistryclub.com [biochemistryclub.com]
- 16. researchgate.net [researchgate.net]
- 17. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 18. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 19. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
The Unseen Engine: A Technical Guide to the Biological Significance of Heptadecanoyl-CoA in Cellular Metabolism
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: Heptadecanoyl-CoA, a saturated long-chain acyl-CoA with a 17-carbon backbone, has long been considered a minor cellular lipid, often relegated to the role of an internal standard in metabolomic studies. However, emerging evidence is repositioning this odd-chain fatty acyl-CoA as a critical node in cellular metabolism with profound implications for health and disease. This technical guide provides an in-depth exploration of the biological significance of this compound, from its unique metabolic pathways to its emerging roles in cellular signaling and pathology. We will delve into the enzymatic machinery governing its synthesis and degradation, its crucial contribution to anaplerosis, and its potential as a biomarker and therapeutic target in metabolic diseases and cancer. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to navigate the burgeoning field of odd-chain fatty acid metabolism.
Introduction: Beyond an Internal Standard
For decades, the study of fatty acid metabolism has been dominated by its even-chain counterparts. Odd-chain fatty acids, and their activated CoA esters like this compound, were largely overlooked due to their relatively low abundance in most tissues[1]. This compound is the activated form of heptadecanoic acid (C17:0), a fatty acid primarily obtained from dietary sources such as dairy and ruminant fats, but also synthesized endogenously. It is now clear that the biological significance of this compound extends far beyond its utility in a mass spectrometer. Its unique metabolism, culminating in the production of propionyl-CoA, provides a direct link to the tricarboxylic acid (TCA) cycle, a function with significant implications for cellular energy homeostasis and biosynthetic capacity. This guide will illuminate the multifaceted roles of this compound, providing a comprehensive overview of its biochemistry, cellular function, and analytical measurement.
The Metabolic Journey of this compound: A Tale of Two Organelles
The metabolism of this compound is a spatially and functionally distinct process, primarily spanning the peroxisome and the mitochondrion. Its lifecycle begins with its synthesis from heptadecanoic acid or through the modification of longer-chain fatty acids and ends with its catabolism to fuel the central energy-producing pathways of the cell.
Biosynthesis: The Alpha-Oxidation Pathway in the Peroxisome
Unlike the de novo synthesis of even-chain fatty acids from acetyl-CoA, the primary route for endogenous heptadecanoic acid production is through the alpha-oxidation of stearic acid (C18:0) in the peroxisome[2]. This pathway removes a single carbon atom from the carboxyl end of the fatty acid.
The key enzymatic steps are:
-
Activation: Stearic acid is first activated to stearoyl-CoA by a long-chain acyl-CoA synthetase (ACSL).
-
Hydroxylation: Stearoyl-CoA is then hydroxylated at the alpha-carbon to form 2-hydroxystearoyl-CoA by the enzyme fatty acid 2-hydroxylase (FA2H).
-
Cleavage: The pivotal step is the cleavage of 2-hydroxystearoyl-CoA by a 2-hydroxyacyl-CoA lyase (HACL). This reaction yields formyl-CoA and the 17-carbon aldehyde, heptadecanal. In humans, two HACL enzymes have been identified: the peroxisomal HACL1 and the endoplasmic reticulum-localized HACL2[3][4]. While both can process 2-hydroxy long-chain fatty acids, HACL2 appears to have a greater role in the processing of very-long-chain 2-hydroxy fatty acids[3][4].
-
Oxidation: Heptadecanal is then oxidized to heptadecanoic acid by a fatty aldehyde dehydrogenase.
-
Activation: Finally, heptadecanoic acid is activated to This compound by an acyl-CoA synthetase, making it available for various metabolic fates.
Biological Significance: More Than Just Fuel
The unique metabolic fate of this compound underpins its diverse biological roles. These roles extend from maintaining cellular energy balance to influencing complex signaling networks implicated in metabolic diseases and cancer.
Anaplerotic Replenishment of the TCA Cycle
The ability of this compound to serve as an anaplerotic substrate is arguably its most critical function. By feeding succinyl-CoA into the TCA cycle, it helps maintain the concentration of cycle intermediates that can be depleted for biosynthetic processes such as gluconeogenesis, heme synthesis, and amino acid synthesis. This is particularly important in tissues with high energy demands and biosynthetic activity, such as the liver and heart. In pathological conditions characterized by impaired glucose metabolism, the anaplerotic contribution from odd-chain fatty acids may become even more critical for sustaining cellular function.
A Potential Regulator of Cellular Signaling
Long-chain acyl-CoAs are emerging as important signaling molecules that can allosterically regulate the activity of key metabolic enzymes. While specific studies on this compound are limited, it is plausible that it shares some of the regulatory functions attributed to other long-chain acyl-CoAs. For instance, long-chain acyl-CoAs have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] Activation of AMPK would, in turn, promote fatty acid oxidation and inhibit anabolic processes, a feedback loop that helps maintain energy balance. Further research is needed to elucidate the specific interactions of this compound with signaling proteins like AMPK and mTOR.
Implications in Metabolic Diseases
The inverse association between circulating levels of heptadecanoic acid and the risk of metabolic diseases like type 2 diabetes suggests a protective role for odd-chain fatty acids. The accumulation of intracellular long-chain acyl-CoAs has been linked to insulin resistance.[1][7] However, the anaplerotic properties of this compound may counteract some of the detrimental effects of lipid overload. By replenishing TCA cycle intermediates, this compound could improve mitochondrial function and glucose metabolism. The specific mechanisms by which this compound metabolism influences insulin sensitivity are an active area of investigation.
A Double-Edged Sword in Cancer
The role of fatty acid metabolism in cancer is complex and context-dependent. Many cancer cells exhibit a "lipogenic phenotype," characterized by increased de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.[8] The metabolism of odd-chain fatty acids in cancer is less understood. On one hand, the anaplerotic contribution of this compound could fuel the TCA cycle and provide building blocks for tumor growth. On the other hand, some studies suggest that odd-chain fatty acids may have anti-cancer properties. For example, heptadecanoic acid has been shown to inhibit the proliferation of some cancer cell lines.[9] The impact of this compound on cancer progression likely depends on the specific cancer type and its metabolic wiring. In prostate and breast cancer, altered fatty acid metabolism is a recognized hallmark, and targeting enzymes in these pathways is being explored as a therapeutic strategy.[10][11][12][13][14][15][16][17][18]
Methodologies for the Study of this compound
The accurate quantification of this compound in biological samples is essential for understanding its metabolic roles. Due to its low abundance and chemical properties, this requires sensitive and specific analytical techniques.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of long-chain acyl-CoAs. This technique offers high sensitivity and selectivity, allowing for the quantification of individual acyl-CoA species in complex biological matrices.
Table 1: Key Parameters for LC-MS/MS Analysis of this compound
| Parameter | Description |
| Sample Preparation | Rapid quenching of metabolism and efficient extraction are critical. Typically involves homogenization in an acidic buffer followed by protein precipitation and liquid-liquid or solid-phase extraction. [19][20][21] |
| Internal Standard | A stable isotope-labeled analog of this compound (e.g., ¹³C₁₇-heptadecanoyl-CoA) is ideal. If unavailable, a non-endogenous odd-chain acyl-CoA can be used. |
| Chromatography | Reversed-phase chromatography using a C18 column is commonly employed to separate acyl-CoAs based on chain length and unsaturation. [20] |
| Ionization | Electrospray ionization (ESI) in positive ion mode is typically used. |
| Mass Spectrometry | A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity. [19][21][22] |
| SRM Transition | The precursor ion is the protonated molecule [M+H]⁺. The product ion is typically a fragment corresponding to the acyl-pantetheine moiety. |
Experimental Protocol: Quantification of this compound in Tissue Samples
This protocol provides a general framework for the extraction and quantification of this compound from tissue samples. Optimization will be required for specific tissue types and instrumentation.
Materials:
-
Frozen tissue sample (50-100 mg)
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-propanol
-
Saturated (NH₄)₂SO₄ solution
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Centrifuge capable of 4°C
Procedure:
-
Sample Pulverization: Weigh the frozen tissue and immediately pulverize it in a mortar and pestle pre-chilled with liquid nitrogen.
-
Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold KH₂PO₄ buffer and a known amount of the internal standard. Homogenize thoroughly on ice.
-
Protein Precipitation and Extraction: Add 1 mL of 2-propanol to the homogenate and mix. Then add 2 mL of acetonitrile and 125 µL of saturated aqueous ammonium sulfate. Vortex vigorously for 2 minutes. [19]4. Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system for analysis.
Future Perspectives and Conclusion
The study of this compound is at an exciting juncture. While its role as an anaplerotic substrate is well-established, its potential functions in cellular signaling and as a direct modulator of protein function are just beginning to be explored. Future research should focus on:
-
Identifying specific protein targets of heptadecanoylation: Does this compound participate in post-translational modifications of proteins, and what are the functional consequences?
-
Elucidating its precise role in metabolic diseases: How does the metabolism of this compound influence insulin signaling and the development of metabolic syndrome?
-
Defining its context-dependent role in cancer: Can targeting the metabolic pathways of this compound be a viable therapeutic strategy in specific cancer types?
-
Developing more sensitive analytical methods: Improved methods for quantifying the subcellular concentrations of this compound will be crucial for understanding its localized functions.
References
- BenchChem. (2025). Application Note: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS.
- Biochemistry Den. (n.d.).
- Ferreira, G. C., & Escalante-Semerena, J. C. (2019). Expression and Kinetic Characterization of Methylmalonyl-CoA Mutase from Patients with the Mut− Phenotype: Evidence for Naturally Occurring Interallelic Complementation.
- Fowler, B., & Kochan, G. (2019).
- Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125.
- Kuhajda, F. P., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(22), 7371-7377.
- Li, L. O., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 8(4), 753-761.
- Nepal Journals Online. (n.d.).
- Pang, A., et al. (2021). Fatty Acid Metabolism Reprogramming in Advanced Prostate Cancer. International Journal of Molecular Sciences, 22(16), 8893.
- ResearchGate. (n.d.).
- Samarakoon, K., et al. (2020).
- Szafran, K., et al. (2021). Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX. Frontiers in Bioengineering and Biotechnology, 8, 618991.
- Szafran, K., et al. (2021).
- Zadra, G., et al. (2013). Fatty acid metabolism in breast cancer subtypes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(10), 1534-1543.
- Zhang, F., et al. (2022). Dysregulation of Fatty Acid Metabolism in Breast Cancer and Its Targeted Therapy. Frontiers in Oncology, 12, 848989.
- Microbe Notes. (2023).
- Retey, J. (1997). Further insights into the mechanism of action of methylmalonyl-CoA mutase by electron paramagnetic resonance studies. PubMed.
- ResearchGate. (n.d.). Postulated reaction mechanism of methylmalonyl-CoA mutase. MCoA and....
- Zhao, J., et al. (2021). Reprogramming of fatty acid metabolism in breast cancer: a narrative review.
- Chapman, K. A., & Gropman, A. (2021). Propionyl-CoA Carboxylase- A Review. Molecular Genetics and Metabolism, 133(1), 13-22.
- Kelavkar, U. P., et al. (2011). Polyunsaturated fatty acid metabolism in prostate cancer. Reproductive Biology and Endocrinology, 9, 137.
- Wikipedia. (n.d.). Propionyl-CoA carboxylase.
- Menendez, J. A., & Lupu, R. (2017). Fatty acids and breast cancer: Make them on site or have them delivered. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1868(1), 1-16.
- StatPearls. (2023).
- Liu, Y., et al. (2022). Analysis of fatty acid metabolism in prostate cancer and discovery of a new programmed cell death-associated luminal cell subpopulation. Frontiers in Immunology, 13, 976868.
- Wu, X., et al. (2023). New insights into lipid metabolism and prostate cancer (Review). International Journal of Oncology, 62(6), 1-15.
- Blanchard, C. Z., & Waldrop, G. L. (2004). Kinetic characterization of mutations found in propionic acidemia and methylcrotonylglycinuria: evidence for cooperativity in biotin carboxylase. LSU Scholarly Repository.
- Zadra, G., et al. (2013). The fat side of Prostate Cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1831(10), 1518-1532.
- ResearchGate. (n.d.).
- Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444.
- Steinberg, G. R., & Kemp, B. E. (2024). Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK. Methods in Molecular Biology, 2800, 81-91.
- M-CSA. (n.d.). Methylmalonyl-CoA mutase.
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1-12.
- Kitamura, T., et al. (2023).
- Volkers, M., et al. (2012). Regulation of fatty acid metabolism by mTOR in adult murine hearts occurs independently of changes in PGC-1α.
- Wikipedia. (n.d.).
- Wallace, M., et al. (2018).
- Kitamura, T., et al. (2023). Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo. Molecular Biology of the Cell, 34(10), ar90.
- O'Neill, H. M., et al. (2014). Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms.
- D'ascenzo, M., et al. (2020). Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. Proceedings of the National Academy of Sciences, 117(37), 23030-23039.
- Dobrzyn, P., & Gorski, J. (2023). The Physiological and Pathological Role of Acyl-CoA Oxidation. International Journal of Molecular Sciences, 24(13), 10996.
- Kitamura, T., et al. (2023).
- Laplante, M., & Sabatini, D. M. (2013). An emerging role of mTOR in lipid biosynthesis. Current Biology, 23(19), R852-R861.
Sources
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fatty Acid Metabolism Reprogramming in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid metabolism in breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Reprogramming of fatty acid metabolism in breast cancer: a narrative review - Zhao - Translational Breast Cancer Research [tbcr.amegroups.org]
- 14. Polyunsaturated fatty acid metabolism in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acids and breast cancer: Make them on site or have them delivered - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of fatty acid metabolism in prostate cancer and discovery of a new programmed cell death-associated luminal cell subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New insights into lipid metabolism and prostate cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The fat side of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
enzymes involved in heptadecanoyl-CoA synthesis and degradation
An In-Depth Technical Guide to the Enzymes of Heptadecanoyl-CoA Metabolism
Introduction
This compound, the activated thioester of heptadecanoic acid (C17:0), is a central intermediate in the metabolism of odd-chain fatty acids (OCFAs).[1] Unlike their even-chain counterparts, which are ubiquitous in mammalian lipid stores, OCFAs are present in smaller quantities and have distinct metabolic origins and fates. Their study offers a unique window into cellular metabolism, with growing interest in their roles as biomarkers for dietary intake, gut microbiome activity, and their inverse association with the risk of metabolic diseases such as type II diabetes.[2]
This technical guide provides a comprehensive exploration of the enzymatic machinery responsible for the synthesis (anabolism) and degradation (catabolism) of this compound. We will dissect the core biochemical pathways, detail the function and regulation of the key enzymes involved, and present field-proven methodologies for their study. This document is structured to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the nuanced world of odd-chain fatty acid metabolism.
Section 1: The Anabolic Pathway: Synthesis of this compound
The de novo synthesis of this compound follows the general paradigm of fatty acid synthesis but is distinguished by its unique initiation step. While even-chain fatty acids are built from a two-carbon acetyl-CoA primer, odd-chain fatty acids require a three-carbon primer.
The Crucial Primer: Propionyl-CoA
The synthesis of a 17-carbon chain is initiated with propionyl-CoA .[3][4] This three-carbon molecule replaces acetyl-CoA as the initial building block, thereby establishing the odd-numbered carbon backbone. The cellular availability of propionyl-CoA is a critical determinant for the rate of OCFA synthesis.[2] Its primary sources include:
-
The catabolism of certain amino acids (Valine, Isoleucine, Threonine, Methionine).[5]
-
The conversion of propionate, which can be absorbed from the diet or produced by gut microbiota.[2]
-
The terminal product of the beta-oxidation of other odd-chain fatty acids.
The Elongation Machinery: ACC and FAS
Once initiated, the propionyl-CoA primer is elongated by the sequential addition of two-carbon units. This process is catalyzed by the canonical enzymes of fatty acid synthesis.
-
Acetyl-CoA Carboxylase (ACC): This biotin-dependent enzyme is the gatekeeper of fatty acid synthesis.[6][7] It catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA , the donor molecule for all subsequent elongation steps.[8][9] In mammals, two main isoforms exist: ACC1, which is cytosolic and central to de novo lipogenesis, and ACC2, which is associated with the mitochondrial membrane and regulates beta-oxidation.[6][9] ACC is the primary rate-limiting and regulated enzyme in the pathway, controlled by allosteric mechanisms (activated by citrate, inhibited by long-chain fatty acyl-CoAs) and covalent modification (hormonally regulated phosphorylation).[10]
-
Fatty Acid Synthase (FAS): This large, multi-enzyme complex orchestrates the cyclical elongation of the fatty acid chain.[10][11] Starting with the propionyl-CoA primer, FAS catalyzes a repeating four-step reaction sequence for each malonyl-CoA unit added:
-
Condensation: The growing acyl chain is condensed with malonyl-ACP, releasing CO₂.
-
Reduction: The resulting β-keto group is reduced to a hydroxyl group, consuming one NADPH.
-
Dehydration: A water molecule is removed to create a double bond.
-
Reduction: The double bond is reduced to a saturated bond, consuming a second NADPH.
-
This cycle repeats seven times, adding a total of 14 carbons (from 7 malonyl-CoA molecules) to the initial 3-carbon propionyl primer, ultimately yielding the 17-carbon heptadecanoyl chain, which is then released from the FAS complex.
Alternative Pathway: Alpha-Oxidation
A secondary, less prominent pathway for OCFA generation is the alpha-oxidation of a longer, even-chain fatty acid.[12] For instance, stearic acid (C18:0) can be shortened by one carbon to yield heptadecanoic acid (C17:0). This peroxisomal process involves two key enzymes:
-
Fatty Acid 2-Hydroxylase (FA2H): Introduces a hydroxyl group at the α-carbon (C2) of the fatty acid.[13]
-
2-Hydroxyacyl-CoA Lyase (HACL1): Cleaves the bond between the α- and β-carbons of the 2-hydroxy fatty acid, releasing the original carboxyl carbon as formyl-CoA and producing a fatty aldehyde that is one carbon shorter, which is then oxidized to heptadecanoic acid.[12][13]
Section 2: The Catabolic Pathway: Degradation of this compound
The degradation of this compound occurs via mitochondrial beta-oxidation, a cyclical process that sequentially shortens the fatty acid chain.[14][15] While the initial cycles are identical to those for even-chain fatty acids, the final cycle yields a unique product that requires a specialized enzymatic pathway for its complete metabolism.
The Core Beta-Oxidation Cycle
Each cycle of beta-oxidation involves four enzymatic reactions that remove a two-carbon acetyl-CoA unit.[16] For this compound (C17), this cycle repeats seven times.[17]
-
Acyl-CoA Dehydrogenase: This FAD-dependent enzyme creates a trans-double bond between the α- and β-carbons, producing FADH₂.[14][16]
-
Enoyl-CoA Hydratase: Hydrates the double bond to form a β-hydroxyacyl-CoA.[14][16]
-
3-Hydroxyacyl-CoA Dehydrogenase: This NAD⁺-dependent enzyme oxidizes the hydroxyl group to a β-ketoacyl-CoA, producing NADH.[14][16]
-
β-Ketoacyl-CoA Thiolase: The final step involves thiolytic cleavage by another molecule of Coenzyme A, releasing a two-carbon acetyl-CoA and an acyl-CoA that is two carbons shorter.[16][18]
After seven cycles, seven molecules of acetyl-CoA have been produced, leaving a three-carbon acyl-CoA remnant.
The Terminal Product: Propionyl-CoA
The final thiolytic cleavage acts on a five-carbon chain, yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA .[19][20] This propionyl-CoA cannot be further metabolized by the beta-oxidation pathway and must enter a separate conversion pathway to be utilized by the cell.[21]
The Propionyl-CoA Conversion Pathway
To integrate into central metabolism, propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA via a critical three-enzyme sequence.[3][20][22]
-
Propionyl-CoA Carboxylase (PCC): A mitochondrial, biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[5][20] This is a key anaplerotic reaction.
-
Methylmalonyl-CoA Epimerase (MCE): This enzyme catalyzes the stereoisomerization of D-methylmalonyl-CoA to its L-epimer.[3][23]
-
Methylmalonyl-CoA Mutase (MUT): A vitamin B₁₂ (adenosylcobalamin)-dependent enzyme that catalyzes an intramolecular rearrangement of L-methylmalonyl-CoA to form succinyl-CoA .[3][18] This succinyl-CoA can then directly enter the TCA cycle for energy production or gluconeogenesis.[22]
Deficiencies in PCC or MUT lead to the severe inherited metabolic disorders propionic acidemia and methylmalonic acidemia, respectively, highlighting the critical nature of this pathway.[5]
Section 3: Methodologies for Enzymatic Analysis
The accurate measurement of enzyme activity is fundamental to understanding the regulation of this compound metabolism. All protocols must be self-validating, incorporating appropriate controls (e.g., no-substrate, no-enzyme blanks) and standard curves where applicable.
Data Presentation: Key Enzyme Properties
The following table summarizes properties of the pivotal enzymes unique to odd-chain fatty acid metabolism. Kinetic parameters can vary significantly based on the source organism and experimental conditions.
| Enzyme | Pathway | Subcellular Location | Required Cofactors | Common Inhibitors |
| Propionyl-CoA Carboxylase (PCC) | Degradation | Mitochondria | ATP, Biotin, Mg²⁺ | Avidin (Biotin sequestration) |
| Methylmalonyl-CoA Mutase (MUT) | Degradation | Mitochondria | Adenosylcobalamin (Vitamin B₁₂) | Nitrous Oxide (inactivates cobalamin) |
| 2-Hydroxyacyl-CoA Lyase (HACL1) | Synthesis | Peroxisomes | Thiamine pyrophosphate (TPP) | N/A |
Experimental Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase
This protocol provides a classic method for measuring the activity of a core beta-oxidation enzyme by monitoring the production of NADH.
Principle: The enzyme catalyzes the oxidation of a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Substrate Solution: 1 mM 3-hydroxybutyryl-CoA in water.
-
Cofactor Solution: 10 mM NAD⁺ in water.
-
-
Assay Setup:
-
In a 1 mL quartz cuvette, add:
-
850 µL of Assay Buffer.
-
50 µL of 10 mM NAD⁺ solution.
-
50 µL of the enzyme sample (e.g., mitochondrial lysate).
-
-
Mix by gentle inversion and place in a spectrophotometer pre-warmed to 37°C.
-
-
Reaction Initiation and Measurement:
-
Allow the mixture to equilibrate for 3-5 minutes to establish a baseline reading at 340 nm.
-
Initiate the reaction by adding 50 µL of the 1 mM 3-hydroxybutyryl-CoA substrate solution.
-
Immediately begin recording the change in absorbance at 340 nm over a period of 5-10 minutes.
-
-
Data Analysis:
-
Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).
-
Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume) / (6.22 * Sample Protein Conc. * Sample Volume * Pathlength).
-
Self-Validation:
-
Negative Control: A reaction mix without the 3-hydroxybutyryl-CoA substrate should show no change in absorbance.
-
Linearity: Ensure the reaction rate is linear with respect to both time and enzyme concentration.
Sources
- 1. This compound | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. aocs.org [aocs.org]
- 12. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. microbenotes.com [microbenotes.com]
- 15. jackwestin.com [jackwestin.com]
- 16. aocs.org [aocs.org]
- 17. scribd.com [scribd.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 21. aklectures.com [aklectures.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
Heptadecanoyl-CoA: A Potential Nexus in Metabolic Health and Disease
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond Even-Chain Fatty Acids
For decades, the narrative of fatty acid metabolism in health and disease has been dominated by even-chain fatty acids. However, a growing body of evidence is illuminating the nuanced and potentially significant roles of their odd-chain counterparts. Among these, heptadecanoic acid (C17:0) and its activated form, heptadecanoyl-CoA, are emerging as intriguing players with potential as biomarkers for metabolic diseases. Numerous epidemiological studies have reported an inverse association between circulating levels of C17:0 and the risk of developing type 2 diabetes and cardiovascular disease.[1][2] This guide provides a comprehensive technical overview of this compound, from its metabolic pathway to its quantification and potential clinical significance, tailored for researchers, scientists, and drug development professionals.
The Metabolic Journey of this compound: An Anaplerotic Contribution
This compound is a long-chain fatty acyl-CoA, an intermediate in lipid metabolism.[3] Its metabolic fate is intrinsically linked to the beta-oxidation of odd-chain fatty acids. While the initial cycles of beta-oxidation for odd-chain fatty acids mirror those of even-chain fatty acids, the final thiolytic cleavage yields not only acetyl-CoA but also a three-carbon molecule, propionyl-CoA.[4][5][6] This distinction is of paramount metabolic importance.
The conversion of propionyl-CoA to succinyl-CoA, a Krebs cycle intermediate, is a three-step enzymatic process:
-
Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[7][8][9]
-
Epimerization: Methylmalonyl-CoA epimerase then converts D-methylmalonyl-CoA to its L-isomer.[7]
-
Isomerization: Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[4][7]
This conversion of propionyl-CoA to succinyl-CoA is an anaplerotic reaction, meaning it replenishes the intermediates of the Krebs cycle.[1][2] This replenishment is crucial for maintaining mitochondrial function, especially under conditions of high energy demand or metabolic stress.
Diagram: Beta-Oxidation of this compound
Caption: The beta-oxidation of this compound yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA, which is subsequently converted to the Krebs cycle intermediate, succinyl-CoA.
This compound as a Biomarker: The Mechanistic Underpinnings
The inverse association between this compound and metabolic diseases is thought to be driven by several interconnected mechanisms:
-
Enhanced Mitochondrial Function: By providing an anaplerotic substrate (succinyl-CoA) to the Krebs cycle, this compound can enhance mitochondrial function and energy production.[1][2] This is particularly relevant in metabolic diseases characterized by mitochondrial dysfunction.
-
Modulation of Insulin Signaling: While direct evidence is still emerging, the metabolic context in which this compound is generated suggests a potential role in modulating insulin signaling. Insulin signaling is known to regulate fatty acid catabolism.[10] Dysregulation of acyl-CoA metabolism has been implicated in insulin resistance.[11][12] The anaplerotic effect of this compound metabolism may contribute to improved cellular energy status, which is crucial for proper insulin signaling.
-
Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of many metabolic diseases. Some studies suggest that certain fatty acids can influence inflammatory pathways.[13] The metabolism of this compound and its downstream effects on cellular energy and signaling may contribute to a less inflammatory cellular environment.
It is important to note that while many studies point to the benefits of odd-chain fatty acids, some research suggests that the positive effects may be more strongly associated with pentadecanoic acid (C15:0) than heptadecanoic acid (C17:0).[2][14] Further research is needed to fully elucidate the distinct roles of these two fatty acids.
Quantification of this compound: An Analytical Workflow
Accurate and sensitive quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high specificity and sensitivity.[15][16][17]
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma/Tissue
This protocol provides a generalized framework. Optimization will be required based on the specific instrumentation and sample type.
1. Sample Preparation:
-
Tissue:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
Homogenize a known weight of frozen tissue (e.g., 50-100 mg) in a cold extraction solution (e.g., 80% methanol or an acetonitrile/isopropanol/water mixture).[18] An internal standard, such as isotopically labeled this compound, should be added at the beginning of the extraction to correct for procedural losses.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.[19]
-
Dry the purified extract under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water with 0.1% formic acid).
-
-
Plasma:
-
Collect blood in EDTA-containing tubes and centrifuge to separate plasma.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and proceed with SPE, drying, and reconstitution as described for tissue samples.
-
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.
-
Mobile Phases: A gradient elution with two mobile phases is typically employed.
-
Mobile Phase A: Water with a small amount of an ion-pairing agent (e.g., 0.1% formic acid or 10 mM ammonium acetate) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
Precursor Ion: The protonated molecular ion [M+H]+ of this compound.
-
Product Ion: A characteristic fragment ion, often resulting from the cleavage of the phosphopantetheine moiety.
-
-
3. Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the sample by comparing the area ratio to a standard curve prepared with known concentrations of this compound.
Diagram: Analytical Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound in biological samples using LC-MS/MS.
Future Directions and Considerations
The study of this compound as a biomarker for metabolic diseases is a promising and rapidly evolving field. For researchers and drug development professionals, several key areas warrant further investigation:
-
Elucidation of Causal Relationships: While associations are strong, further mechanistic studies are needed to establish a causal link between this compound levels and the prevention or mitigation of metabolic diseases.
-
Standardization of Analytical Methods: The development and adoption of standardized and validated analytical methods will be crucial for comparing results across different studies and for the potential clinical application of this compound as a biomarker.
-
Intervention Studies: Clinical trials investigating the effects of dietary interventions or supplementation aimed at modulating odd-chain fatty acid levels are needed to assess the therapeutic potential of targeting this metabolic pathway.
-
Interaction with the Gut Microbiome: The gut microbiome is a known source of propionate, a precursor for endogenous odd-chain fatty acid synthesis.[1][2] Understanding the interplay between diet, the gut microbiome, and host odd-chain fatty acid metabolism is a critical area for future research.
Conclusion
This compound stands at a fascinating intersection of lipid metabolism, mitochondrial function, and overall metabolic health. Its unique role in anaplerosis provides a compelling rationale for its potential as a biomarker for metabolic diseases. As analytical techniques become more refined and our understanding of the intricate web of metabolic pathways deepens, this compound is poised to become an increasingly important molecule in the landscape of metabolic research and therapeutic development.
References
-
Biology LibreTexts. (2023, August 31). 6.11: Fatty Acid Oxidation. Retrieved from [Link]
-
AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]
-
EC-UNDP. (n.d.). Odd Chain Fatty Acid Oxidation. Retrieved from [Link]
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 16). Biochemistry, Fatty Acid Oxidation. In StatPearls. Retrieved from [Link]
-
R Discovery. (2015, January 30). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Retrieved from [Link]
- Jones, A. E., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(7), 289.
-
Wikipedia. (n.d.). Odd-chain fatty acid. Retrieved from [Link]
- Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734.
- Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734.
- O'Neill, E. J., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200205.
- Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425–2444.
- Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734.
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
- Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894.
- Richard, E., et al. (2009).
- Kallscheuer, N., et al. (2019). Accumulation of propionyl-CoA and methylmalonyl-CoA induces growth inhibition in propionate-containing medium. Scientific Reports, 9(1), 1–11.
- Koves, T. R., et al. (2008). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical Biochemistry, 383(1), 18–26.
- Jones, A. E., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(7), 289.
- Li, L. O., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10532–10539.
- Grote, M., et al. (2019).
-
National Center for Biotechnology Information. (n.d.). Figure 1. [Major pathway of the conversion...]. In GeneReviews®. Retrieved from [Link]
- Katewa, S. D., & Akhoon, B. A. (2012).
- Wongkittichote, P., et al. (2017). Propionyl-CoA Carboxylase- A Review. Molecular Genetics and Metabolism, 122(4), 145–152.
-
Wikipedia. (n.d.). Propionyl-CoA carboxylase. Retrieved from [Link]
- Nagle, C. A., Klett, E. L., & Coleman, R. A. (2009). Lipid signals and insulin resistance. Journal of Lipid Research, 50(Supplement), S74–S79.
-
Narayana Medical College Nellore. (n.d.). Oxidation of odd chain saturated and unsaturated fatty acids. Retrieved from [https://www.narayanamedicalcollege.com/upload/ Biochemistry/Oxidation of odd chain saturated and unsaturated fatty acids.pdf]([Link] Biochemistry/Oxidation of odd chain saturated and unsaturated fatty acids.pdf)
- Katewa, S. D., & Akhoon, B. A. (2012).
- Wang, Y., & Sul, H. S. (2013). Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(10), 1543–1550.
- Martínez-Reyes, I., & Chandel, N. S. (2020). Mitochondrial TCA cycle metabolites control physiology and disease.
- Tselepis, A. D., et al. (2021). Gene Expression Profiling of Markers of Inflammation, Angiogenesis, Coagulation and Fibrinolysis in Patients with Coronary Artery Disease with Very High Lipoprotein(a) Levels Treated with PCSK9 Inhibitors. Journal of Clinical Medicine, 10(16), 3591.
-
YouTube. (2024, November 6). Explanation of Transportation of Fatty Acyl COA into the Mitochondria (Carnitine Shuttle System). Retrieved from [Link]
- Mayorandan, S., et al. (2021).
- Li, C., et al. (2021).
- Corson, M. A. (2009). Emerging inflammatory markers for assessing coronary heart disease risk.
- Jones, L. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Biomedicines, 9(10), 1367.
- Farvid, M. S., et al. (2015). Association between polyunsaturated fatty acids and inflammatory markers in patients in secondary prevention of cardiovascular disease. The American Journal of Clinical Nutrition, 102(2), 346–353.
- Cai, L., et al. (2021). Acetyl-CoA: An interplay between metabolism and epigenetics in cancer. Frontiers in Oncology, 11, 718911.
-
YouTube. (2022, April 29). Insulin Signalling Pathway | AKT/PI3k Signalling Pathway. Retrieved from [Link]
- Lizard, G., et al. (2020). Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging. Antioxidants, 9(11), 1133.
- Li, L. O., et al. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(3), 246–251.
Sources
- 1. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. aocs.org [aocs.org]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 10. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association between polyunsaturated fatty acids and inflammatory markers in patients in secondary prevention of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization and Transport of Heptadecanoyl-CoA
Abstract
Heptadecanoyl-CoA, the activated form of the odd-chain saturated fatty acid heptadecanoic acid (C17:0), is a key intermediate in cellular lipid metabolism. While present in lower concentrations than its even-chain counterparts, its role as a biomarker for dairy fat intake and its implications in metabolic health have garnered significant scientific interest.[1][2][3] Understanding the spatial and temporal dynamics of this compound within the cell is paramount for elucidating its precise physiological functions and for the development of novel therapeutic strategies targeting lipid metabolic pathways. This technical guide provides a comprehensive overview of the cellular localization and transport mechanisms of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the key protein players and organellar pathways governing its distribution, and present detailed methodologies for its study.
Introduction: The Significance of an Odd-Chain Acyl-CoA
Heptadecanoic acid is primarily derived from dietary sources, particularly ruminant fat, but can also be synthesized endogenously from propionyl-CoA.[1][2] Upon entering the cell, it undergoes activation to this compound by acyl-CoA synthetases (ACSs), a critical step that primes it for various metabolic fates.[4] The metabolism of this compound is distinct from even-chain fatty acyl-CoAs in its final β-oxidation product, propionyl-CoA, which can enter the citric acid cycle as succinyl-CoA, highlighting its anaplerotic potential.[1][2] This unique metabolic contribution underscores the importance of understanding its journey through the cell.
The subcellular distribution of this compound is not uniform; it is found within the cytoplasm, mitochondria, and cellular membranes.[5] This compartmentalization is tightly regulated by a sophisticated network of transport proteins and enzymatic pathways that ensure its efficient delivery to specific organelles for processes such as β-oxidation, elongation, and incorporation into complex lipids.
Cellular Entry and Cytosolic Trafficking
The journey of this compound begins with the uptake of its precursor, heptadecanoic acid, across the plasma membrane. This process is not merely passive diffusion but is facilitated by a suite of membrane-associated proteins.[6][7][8]
Plasma Membrane Transporters
Several protein families have been identified as key players in the uptake of long-chain fatty acids, and it is presumed that heptadecanoic acid utilizes these same pathways:
-
CD36 (Fatty Acid Translocase): A versatile scavenger receptor that facilitates the uptake of a broad range of fatty acids.[7][9]
-
Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that are now understood to be long-chain acyl-CoA synthetases.[7][10] Their dual function in transport and activation is thought to "trap" the incoming fatty acid by converting it to its CoA ester, thereby preventing its efflux.[11][12]
-
Plasma Membrane-Associated Fatty Acid-Binding Proteins (FABPpm): These proteins are also implicated in the initial uptake of fatty acids at the cell surface.[7][13]
Once inside the cell, heptadecanoic acid is rapidly converted to this compound by long-chain acyl-CoA synthetases (ACSLs), which are located on the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomal membranes.[14][15]
Intracellular Acyl-CoA Binding Proteins: The Cytosolic Chaperones
Due to their amphipathic nature, free long-chain acyl-CoAs like this compound have low aqueous solubility and can act as detergents at high concentrations. To mitigate this, cells employ a class of cytosolic proteins to buffer and transport these molecules.
-
Acyl-CoA Binding Proteins (ACBPs): These proteins bind to long-chain acyl-CoAs with high affinity, protecting them from hydrolysis and facilitating their transport between different cellular compartments.[16][17][18] ACBPs can donate acyl-CoAs for mitochondrial β-oxidation and microsomal glycerolipid synthesis.[18]
-
Fatty Acid Binding Proteins (FABPs): While primarily known for binding free fatty acids, some FABPs also interact with acyl-CoAs, contributing to the overall intracellular buffering and transport pool.[16][17]
The interplay between these binding proteins is crucial for maintaining a low concentration of free acyl-CoAs in the cytosol, thereby preventing cellular toxicity and ensuring their directed movement to specific metabolic pathways.[17]
Organellar Transport: Directing this compound to its Metabolic Fate
The primary metabolic hubs for this compound are the mitochondria and peroxisomes, where it undergoes β-oxidation. Its transport into these organelles is a highly regulated and essential process.
Mitochondrial Import: The Carnitine Shuttle System
The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs.[19] Therefore, a specialized transport mechanism, the carnitine shuttle, is employed.[20][21][22]
The key components of this system are:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of this compound to heptadecanoyl-carnitine, releasing free Coenzyme A.[20][22]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, situated in the inner mitochondrial membrane, facilitates the antiport of heptadecanoyl-carnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[21][22]
-
Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting heptadecanoyl-carnitine back to this compound and releasing carnitine.[20][22][23]
This intricate shuttle system ensures a unidirectional flow of long-chain acyl-CoAs into the mitochondria for energy production through β-oxidation.
Peroxisomal Import: The Role of ABC Transporters
Peroxisomes are essential for the metabolism of very-long-chain fatty acids and branched-chain fatty acids.[24][25] They also play a role in the oxidation of long-chain fatty acids.[26] The import of these fatty acids into the peroxisomal matrix is mediated by ATP-binding cassette (ABC) transporters.
-
ABCD3 (PMP70): This transporter is implicated in the import of long-chain and branched-chain acyl-CoAs into peroxisomes.[24][25] It is likely that this compound can also be a substrate for ABCD3, particularly under conditions where mitochondrial oxidation is compromised.[26]
Once inside the peroxisome, this compound undergoes β-oxidation, which, unlike in mitochondria, is not directly coupled to an electron transport chain for ATP synthesis. The shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation.[27]
Experimental Methodologies for Studying this compound Transport
A variety of techniques can be employed to investigate the cellular localization and transport of this compound. These methods range from traditional biochemical assays to advanced imaging techniques.
Subcellular Fractionation
Principle: This classical biochemical technique separates cellular organelles based on their size, density, and shape through differential centrifugation.
Protocol:
-
Homogenize cultured cells or tissues in an ice-cold isotonic buffer containing protease inhibitors.
-
Perform a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, peroxisomes, and microsomes (endoplasmic reticulum).
-
The final high-speed centrifugation supernatant represents the cytosolic fraction.
-
Analyze the this compound content in each fraction using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Validate the purity of each fraction by immunoblotting for organelle-specific marker proteins (e.g., TOM20 for mitochondria, PMP70 for peroxisomes, Calnexin for ER).
Causality Behind Experimental Choices: The use of an isotonic buffer prevents osmotic lysis of organelles. Protease inhibitors are crucial to prevent the degradation of proteins of interest during the lengthy fractionation process. Western blotting for marker proteins is a self-validating step to ensure the quality of the organellar separation.
Fluorescence-Based Assays for Fatty Acid Uptake and Transport
Principle: Fluorescently labeled fatty acid analogs allow for the real-time visualization and quantification of their uptake and intracellular movement.
Key Techniques:
-
Fluorescent Fatty Acid Analogs: Commercially available fatty acids conjugated to fluorophores like BODIPY can be used to monitor uptake. A quencher-based technology can be employed where the fluorescence of the fatty acid analog is quenched in the extracellular medium but fluoresces upon cellular uptake.[28]
-
Acrylodan-labeled Fatty Acid-Binding Protein (ADIFAB): This probe measures the partitioning of fatty acids between membranes and the aqueous buffer, providing insights into their binding to the cell surface.[29][30]
-
pH-sensitive Fluorophores: Probes like pyranine can be trapped inside vesicles to detect the "flip-flop" of fatty acids across the membrane by sensing the release of protons from the unionized fatty acid.[29][30]
Protocol for a Quencher-Based Fatty Acid Uptake Assay: [28]
-
Plate cells in a clear-bottom, black-walled microplate.
-
Prepare a working solution containing a fluorescent fatty acid analog (e.g., BODIPY-C12) and a cell-impermeable quencher dye.
-
Remove the culture medium from the cells and add the working solution.
-
Immediately begin measuring the fluorescence intensity from the bottom of the plate using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
The increase in fluorescence over time corresponds to the rate of fatty acid uptake.
-
To study the involvement of specific transporters, cells can be pre-incubated with inhibitors or transfected with siRNAs targeting those transporters.
Causality Behind Experimental Choices: The use of a cell-impermeable quencher ensures that only the intracellular, unquenched fluorescent fatty acid is detected, providing a high signal-to-noise ratio. Real-time measurement allows for the determination of initial uptake rates, which are more reflective of the transport process itself rather than downstream metabolism.
Radiolabeling and Scintillation Counting
Principle: Using radiolabeled heptadecanoic acid (e.g., with ³H or ¹⁴C) allows for highly sensitive and quantitative measurement of its uptake, incorporation into complex lipids, and oxidation.[31][32]
Protocol for Measuring Heptadecanoic Acid Oxidation:
-
Incubate cultured cells with [1-¹⁴C]-heptadecanoic acid.
-
After the incubation period, collect the cell culture medium.
-
Acidify the medium to drive off any dissolved ¹⁴CO₂.
-
Trap the released ¹⁴CO₂ in a basic solution (e.g., NaOH).
-
Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
The amount of ¹⁴CO₂ produced is directly proportional to the rate of β-oxidation.
-
To assess the contribution of mitochondrial versus peroxisomal oxidation, specific inhibitors can be used (e.g., etomoxir to inhibit CPT1).
Causality Behind Experimental Choices: Labeling the fatty acid at the C1 position ensures that the label is released as ¹⁴CO₂ during the first cycle of β-oxidation, providing a direct measure of this metabolic process. The use of specific inhibitors allows for the dissection of the relative contributions of different organelles to the overall oxidation rate.
Visualizing the Pathways: A Systems Perspective
To better comprehend the intricate network governing the movement of this compound, the following diagrams illustrate the key transport pathways and experimental workflows.
Figure 1: Cellular Transport Pathways of this compound. This diagram illustrates the sequential steps of heptadecanoic acid uptake, its activation to this compound, cytosolic transport by binding proteins, and its subsequent import into the mitochondria via the carnitine shuttle and into the peroxisome via ABC transporters for β-oxidation.
Figure 2: Experimental Workflow for Studying this compound Dynamics. This flowchart outlines the key steps in three common experimental approaches to investigate the uptake, subcellular localization, and metabolic fate (specifically β-oxidation) of this compound.
Quantitative Data Summary
While specific kinetic parameters for this compound transport are not as extensively documented as for more common fatty acids like palmitate, the following table provides a conceptual framework for the type of quantitative data that can be obtained through the described experimental approaches.
| Parameter | Experimental Approach | Typical Units | Significance |
| Initial Uptake Rate (V₀) | Fluorescence-based or radiolabeling assays | pmol/min/mg protein | Measures the efficiency of plasma membrane transport. |
| Subcellular Distribution | Subcellular fractionation + LC-MS | % of total cellular pool | Reveals the primary location of this compound under specific metabolic conditions. |
| Mitochondrial Import Capacity | Isolated mitochondria assays with radiolabeled substrate | nmol/min/mg mitochondrial protein | Determines the maximum rate of transport into the mitochondrial matrix. |
| β-Oxidation Rate | ¹⁴CO₂ release from [1-¹⁴C]-heptadecanoic acid | nmol/hr/mg protein | Quantifies the metabolic flux of this compound through the β-oxidation pathway. |
Conclusion and Future Directions
The cellular localization and transport of this compound are orchestrated by a complex and highly regulated network of proteins and organellar systems. From its facilitated entry at the plasma membrane to its chaperoned journey through the cytosol and its tightly controlled import into mitochondria and peroxisomes, each step is critical in dictating its metabolic fate. The experimental methodologies outlined in this guide provide a robust framework for researchers to dissect these intricate pathways.
Future research should focus on elucidating the specific substrate preferences of the various transporters and binding proteins for odd-chain fatty acyl-CoAs compared to their even-chain counterparts. The development of novel probes and imaging techniques with higher spatial and temporal resolution will be instrumental in visualizing the dynamics of this compound transport in living cells. A deeper understanding of these fundamental processes will undoubtedly pave the way for new therapeutic interventions for metabolic diseases where odd-chain fatty acid metabolism is implicated.
References
- Knudsen, J., Jensen, M. V., Hansen, J. K., Faergeman, N. J., Neergaard, T. B., & Gaigg, B. (1999). Role of acyl-CoA binding protein in acyl-CoA transport, metabolism and cell signaling. Molecular and Cellular Biochemistry, 192(1-2), 95–103.
- Abumrad, N. A., Harmon, C. M., & Zado, A. (1998). Membrane transport of long-chain fatty acids: evidence for a facilitated process. Journal of lipid research, 39(12), 2309–2320.
- The Medical Biochemistry Page. (n.d.). Fatty Acids -- Transport into Mitochondria.
- Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in nutrition (Bethesda, Md.), 7(4), 730–734.
- Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in nutrition (Bethesda, Md.), 7(4), 730–734.
- DiRusso, C. C., & Black, P. N. (2004). Transmembrane Movement of Exogenous Long-Chain Fatty Acids: Proteins, Enzymes, and Vectorial Esterification. Microbiology and Molecular Biology Reviews, 68(3), 483–501.
- Black, P. N., & DiRusso, C. C. (2003). Components and energetics underlying the transport of long-chain fatty acids by Escherichia coli. Journal of bioenergetics and biomembranes, 35(2), 101–111.
- Brown, A. P., & Slabas, A. R. (2000). Role of acyl-CoAs and acyl-CoA-binding protein in regulation of carbon supply for fatty acid biosynthesis. Biochemical Society transactions, 28(6), 688–690.
- Knudsen, J., Neergaard, T. B., Gaigg, B., Jensen, M. V., & Hansen, J. K. (2000). Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling. The Journal of nutrition, 130(2S Suppl), 294S–298S.
- PubChem. (n.d.). This compound.
- Abumrad, N. A., & Goldberg, I. J. (2023). Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications. Annual review of physiology, 85, 317–337.
- Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules (Basel, Switzerland), 20(2), 2425–2444.
- Kamp, F., & Hamilton, J. A. (2006). Fluorescence assays for measuring fatty acid binding and transport through membranes. Methods in molecular biology (Clifton, N.J.), 313, 287–304.
- Jia, Z., Pei, Z., Ma, X., & Li, H. (2007). Loss of the acyl-CoA binding protein (Acbp) results in fatty acid metabolism abnormalities in mouse hair and skin. The Journal of biological chemistry, 282(44), 32053–32062.
- Jenkins, B., West, J., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20, 2425-2444.
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and steatohepatitis.
- Park, Y. K., Ledesma-Amaro, R., & Nicaud, J. M. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in bioengineering and biotechnology, 8, 24.
- Brown, A. P., & Slabas, A. R. (2000). Role of acyl-CoAs and acyl-CoA-binding protein in regulation of carbon supply for fatty acid biosynthesis. Biochemical Society Transactions, 28(6), 688-690.
- Wanders, R. J. A., & Waterham, H. R. (2006). Peroxisomal disorders: the single peroxisomal enzyme deficiencies. Biochimica et biophysica acta, 1763(12), 1707–1720.
- Kamp, F., & Hamilton, J. A. (2006). Fluorescence Assays for Measuring Fatty Acid Binding and Transport Through Membranes. Methods in molecular biology (Clifton, N.J.), 313, 287–304.
- Max Planck Institute of Molecular Cell Biology and Genetics. (2022, November 23). Quantitative imaging method reveals how cells rapidly sort and transport lipids.
- Henkin, A. H., & Stahl, A. (2013). Measurement of long-chain fatty acid uptake into adipocytes. Methods in enzymology, 528, 241–257.
- Violante, S., Achetib, N., van Roermund, C. W. T., Hagen, J., Dodatko, T., Vaz, F. M., Waterham, H. R., Gärtner, J., & Wanders, R. J. A. (2019). Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4. Journal of lipid research, 60(1), 85–97.
- Stahl, A. (2008). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of lipid research, 49(5), 1133–1141.
- ResearchGate. (n.d.).
- Wang, Z., & Wang, Y. (2013). A Fox2-Dependent Fatty Acid ß-Oxidation Pathway Coexists Both in Peroxisomes and Mitochondria of the Ascomycete Yeast Candida lusitaniae. PLoS ONE, 8(12), e81964.
- Schwenk, R. W., Holloway, G. P., Luiken, J. J., Bonen, A., & Glatz, J. F. (2010). Fatty acid transport across the cell membrane: regulation by fatty acid transporters.
- Arduini, A., Mancinelli, G., Radatti, G. L., Dottori, S., & Ramsay, R. R. (1992). Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes. The Journal of biological chemistry, 267(18), 12673–12681.
- Benchchem. (n.d.).
- AAT Bioquest. (2023, October 23). How are fatty acids transported into and out of cell membrane?
- Rufer, A. C., Thoma, R., & Hennig, M. (2009). Structural insight into function and regulation of carnitine palmitoyltransferase. Cellular and molecular life sciences : CMLS, 66(15), 2489–2501.
- Noland, R. C., Koves, T. R., Seiler, S. E., Lum, H., Lust, R. M., & Ilkayeva, O. (2020). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner.
- OMMBID. (n.d.). Disorders of the Mitochondrial Carnitine Shuttle. McGraw Hill Medical.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Acyl-CoA synthetase.
- Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et biophysica acta, 1863(10), 2422–2435.
- Vessey, D. A., Kelley, M., & Lee, K. H. (1995). Comparison of long-chain fatty acyl-CoA synthetases from rabbit heart and liver: substrate preferences and effects. Biochimica et biophysica acta, 1258(1), 54–60.
- ResearchGate. (n.d.).
- Metabolic Atlas. (n.d.). This compound, Metabolite in Human-GEM.
- Li, L. O., Mashek, D. G., & An, J. (2017). Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis. American journal of physiology. Gastrointestinal and liver physiology, 312(3), G294–G303.
- ResearchGate. (n.d.).
- DeGrado, T. R., Wang, S., & Rock, C. O. (2002). Synthesis and initial evaluation of 17-(11)C-heptadecanoic acid for measurement of myocardial fatty acid metabolism. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 43(3), 374–380.
- Numa, S., & Hosaka, K. (1978). The intracellular localization of long-chain acyl-CoA synthetase in brown adipose tissue. Biochimica et biophysica acta, 531(3), 410–421.
- Berge, R. K., & Slinde, E. (1980). Intracellular localization of long-chain acyl-coenzyme A hydrolase and acyl-L-carnitine hydrolase in brown adipose tissue from guinea pigs. Archives of biochemistry and biophysics, 201(2), 557–563.
- Jasieniecka-Gazarkiewicz, K., Demski, K., & Banaś, A. (2020). Subcellular Localization of Acyl-CoA: Lysophosphatidylethanolamine Acyltransferases (LPEATs) and the Effects of Knocking-Out and Overexpression of Their Genes on Autophagy Markers Level and Life Span of A. thaliana. International journal of molecular sciences, 21(23), 9037.
- ResearchGate. (n.d.).
- Jenkins, B. J., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules (Basel, Switzerland), 20(2), 2425–2444.
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. This compound | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] Membrane transport of long-chain fatty acids: evidence for a facilitated process. | Semantic Scholar [semanticscholar.org]
- 7. Fatty acid transport across the cell membrane: regulation by fatty acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How are fatty acids transported into and out of cell membrane? | AAT Bioquest [aatbio.com]
- 9. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transmembrane Movement of Exogenous Long-Chain Fatty Acids: Proteins, Enzymes, and Vectorial Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The intracellular localization of long-chain acyl-CoA synthetase in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of acylCoA binding protein in acylCoA transport, metabolism and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Loss of the acyl-CoA binding protein (Acbp) results in fatty acid metabolism abnormalities in mouse hair and skin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty Acids -- Transport into Mitochondria: Answer [library.med.utah.edu]
- 21. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 23. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Peroxisomal Metabolite and Cofactor Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Fluorescence assays for measuring fatty acid binding and transport through membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis and initial evaluation of 17-(11)C-heptadecanoic acid for measurement of myocardial fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Heptadecanoyl-CoA in Cellular Signaling Pathways
Abstract
Heptadecanoyl-CoA, the activated form of heptadecanoic acid (C17:0), is a saturated odd-chain fatty acyl-CoA. Historically considered of minor physiological significance, emerging research has shed light on its role as a bioactive molecule with potential implications in cellular signaling and metabolism. This guide provides a comprehensive overview of the current understanding of this compound, from its metabolic origins to its downstream effects on cellular pathways. We will delve into its biosynthesis, its role as a metabolic intermediate, and its potential as a signaling molecule, with a focus on experimental approaches to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipid metabolism and signaling.
Introduction: The Emerging Significance of an Odd-Chain Fatty Acyl-CoA
For decades, the focus of lipid research has predominantly been on even-chain fatty acids, which constitute the vast majority of fatty acids in human tissues.[1] Odd-chain fatty acids, such as heptadecanoic acid (C17:0), were often relegated to the role of internal standards in analytical methods due to their low abundance.[1][2] However, a growing body of epidemiological evidence has linked higher plasma levels of C17:0 with a reduced risk of cardiometabolic diseases, prompting a re-evaluation of its biological functions.[2][3]
This compound, as the metabolically active form of C17:0, is central to its biological activity.[4] It is a long-chain fatty acyl-CoA that serves as an intermediate in various metabolic pathways.[5] This guide will explore the multifaceted roles of this compound, moving beyond its classical metabolic functions to its potential involvement in cellular signaling.
Metabolic Origins of this compound
The cellular pool of this compound is derived from both exogenous (dietary) and endogenous sources. Understanding these origins is crucial for interpreting its physiological roles.
Dietary Intake
Heptadecanoic acid is primarily found in dairy products and ruminant fats.[1][2] Following ingestion, it is absorbed and activated to this compound in the cytoplasm by acyl-CoA synthetases (ACSLs).[6]
Endogenous Biosynthesis
While dietary intake contributes to circulating C17:0 levels, evidence suggests the existence of endogenous production pathways.[7][8] The primary proposed mechanism is α-oxidation of even-chain fatty acids, such as stearic acid (C18:0).[2][7] This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid.
A key enzyme in this pathway is 2-hydroxyacyl-CoA lyase (HACL1) , located in the peroxisomes.[7][8] Studies in mice have shown that reduced HACL1 activity leads to significantly lower plasma and liver levels of C17:0, providing direct evidence for its role in endogenous C17:0 biosynthesis.[7][8]
Experimental Protocol: Assessing Endogenous this compound Synthesis via α-Oxidation
Objective: To quantify the contribution of α-oxidation to the cellular this compound pool.
Methodology:
-
Cell Culture: Culture hepatocytes (e.g., HepG2 cells) in standard media.
-
Stable Isotope Labeling: Supplement the media with a stable isotope-labeled even-chain fatty acid, such as [¹³C₁₈]-stearic acid.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for metabolic processing.
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells and extract metabolites using a methanol/acetonitrile/water solvent system.
-
-
Acyl-CoA Analysis by LC-MS/MS:
-
Separate acyl-CoAs using reverse-phase liquid chromatography.
-
Detect and quantify [¹³C₁₇]-heptadecanoyl-CoA and unlabeled this compound using tandem mass spectrometry.
-
-
Data Analysis: Determine the ratio of labeled to unlabeled this compound to assess the rate of endogenous synthesis from the provided precursor.
This compound in Cellular Metabolism
Once formed, this compound enters the mitochondrial matrix for β-oxidation. The oxidation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final round of oxidation.
β-Oxidation and the Anaplerotic Role
The final thiolysis step of this compound β-oxidation yields one molecule of propionyl-CoA (a three-carbon unit) and one molecule of acetyl-CoA.[9][10] This is a key distinction from even-chain fatty acid oxidation, which produces only acetyl-CoA.[9]
Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle).[9] This anaplerotic function of replenishing TCA cycle intermediates has significant implications for cellular energy metabolism and biosynthetic pathways.
Diagram: β-Oxidation of this compound
Caption: Metabolic fate of this compound via β-oxidation.
Potential Roles of this compound in Cellular Signaling
Beyond its metabolic roles, there is growing interest in the potential of this compound and other long-chain acyl-CoAs to act as signaling molecules.[11] These molecules can influence cellular processes through various mechanisms.
Protein Acylation: A Post-Translational Modification
Protein acylation is a post-translational modification where an acyl group from an acyl-CoA is transferred to an amino acid residue of a protein, typically lysine.[12][13] This modification can alter the protein's function, localization, and stability.
While research has extensively focused on acetylation (from acetyl-CoA), other forms of acylation, including those from longer-chain acyl-CoAs, are gaining attention.[12] It is plausible that this compound could serve as a donor for a novel form of "heptadecanoylation."
Hypothetical Signaling Cascade:
An increase in the cellular concentration of this compound, due to dietary intake or enhanced endogenous synthesis, could lead to the non-enzymatic or enzyme-catalyzed heptadecanoylation of target proteins. This modification could, in turn, modulate the activity of signaling pathways involved in:
-
Metabolic Regulation: Enzymes involved in glucose and lipid metabolism are known targets of acylation.[12]
-
Inflammation: Acylation can regulate the activity of proteins involved in inflammatory responses.
-
Gene Expression: Histone acylation is a key epigenetic mechanism for regulating gene transcription.
Diagram: Hypothetical Heptadecanoylation Signaling
Caption: Proposed mechanism of this compound-mediated signaling.
Experimental Workflow: Identification of Heptadecanoylated Proteins
Objective: To identify proteins that are post-translationally modified by heptadecanoylation.
Methodology:
-
Cell Treatment: Treat cells with heptadecanoic acid to increase the intracellular pool of this compound.
-
Protein Extraction and Digestion:
-
Lyse cells and extract total protein.
-
Digest proteins into peptides using trypsin.
-
-
Immunoaffinity Enrichment:
-
Use an antibody that specifically recognizes heptadecanoylated lysine residues to enrich for modified peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by high-resolution tandem mass spectrometry.
-
-
Data Analysis and Protein Identification:
-
Use database search algorithms to identify the sequences of the modified peptides and the corresponding proteins.
-
Allosteric Regulation of Enzyme Activity
Long-chain acyl-CoAs can directly bind to and allosterically regulate the activity of various enzymes, independent of acylation.[11] This provides a rapid mechanism for metabolic sensing and feedback regulation. This compound could potentially modulate the activity of key metabolic enzymes, thereby influencing cellular energy status and signaling.
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound is essential for studying its cellular roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[14][15][16]
Table: Comparison of Analytical Techniques for Acyl-CoA Analysis
| Method | Sensitivity | Specificity | Throughput | Equipment Cost |
| LC-MS/MS | High (fmol) | High | Medium | High |
| HPLC-UV | Moderate (pmol) | Moderate | Medium | Medium |
| Enzymatic Assays | Low (nmol) | Low | High | Low |
Protocol: Quantitative Analysis of this compound by LC-MS/MS
Objective: To accurately measure the concentration of this compound in biological samples.
Materials:
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS grade solvents (methanol, acetonitrile, water, formic acid)
-
Internal standard (e.g., [¹³C₄]-heptadecanoyl-CoA)
Procedure:
-
Sample Homogenization: Homogenize cell pellets or tissue samples in an ice-cold buffer containing the internal standard.
-
Protein Precipitation: Add ice-cold acetonitrile to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash with a low-percentage organic solvent to remove impurities.
-
Elute acyl-CoAs with a high-percentage organic solvent.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample onto a C18 HPLC column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the acyl-CoAs.
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Future Directions and Therapeutic Implications
The study of this compound and its role in cellular signaling is still in its early stages. Future research should focus on:
-
Identifying this compound "Writers," "Erasers," and "Readers": Elucidating the enzymes that catalyze and reverse heptadecanoylation, as well as the proteins that recognize this modification.
-
Functional Consequences of Heptadecanoylation: Determining how this modification affects the function of specific proteins and signaling pathways.
-
Therapeutic Potential: Investigating whether modulating this compound levels or the activity of its associated enzymes could be a therapeutic strategy for metabolic diseases.
Conclusion
This compound is emerging from the shadows of lipid metabolism to be recognized as a potentially important bioactive molecule. Its unique origin from both diet and endogenous synthesis, coupled with its distinct metabolic fate, positions it as a key player in cellular physiology. The prospective role of this compound in protein acylation and allosteric regulation opens up new avenues for understanding the intricate interplay between metabolism and cellular signaling. As analytical techniques continue to improve, a more detailed picture of the signaling functions of this compound will undoubtedly emerge, with potential implications for human health and disease.
References
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425-2444. [Link]
-
Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. PubMed. [Link]
-
Profnit. (n.d.). Odd Chain Fatty Acid Oxidation. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Jenkins, B., De Schryver, E., Van Veldhoven, P. P., & Koulman, A. (2017). Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. Molecules, 22(10), 1718. [Link]
-
Aston University. (n.d.). Odd chain fatty acid metabolism in mice after a high fat diet. Aston Research Explorer. [Link]
-
Wikipedia. (n.d.). Odd-chain fatty acid. [Link]
-
Jenkins, B., De Schryver, E., Van Veldhoven, P. P., & Koulman, A. (2017). Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. National Institutes of Health. [Link]
-
ResearchGate. (2016). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI. [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12. [Link]
-
Tu, C., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
-
Abida, O., et al. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed. [Link]
-
Redalyc. (2020). Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review. [Link]
-
Liu, B., et al. (2022). Protein acylation: mechanisms, biological functions and therapeutic targets. Signal Transduction and Targeted Therapy, 7(1), 389. [Link]
-
Frontiers in Bioscience-Landmark. (2024). The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. [Link]
-
Ellis, J. M., et al. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta, 1801(3), 266–275. [Link]
-
Wang, Y., et al. (2018). Protein Acylation is a General Regulatory Mechanism in Biosynthetic Pathway of Acyl-CoA-Derived Natural Products. ACS Chemical Biology, 13(9), 2491-2496. [Link]
-
Tong, L. (2013). Fatty acid metabolism: target for metabolic syndrome. Journal of Biological Chemistry, 288(33), 23674-23680. [Link]
-
Wagner, G. R., & Hirschey, M. D. (2014). A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation. Cell Metabolism, 20(3), 519-530. [Link]
-
Hunt, M. C., et al. (2012). Acyl-CoA Metabolism and Partitioning. Annual Review of Nutrition, 32, 297-319. [Link]
-
Linder, M. E., & Deschenes, R. J. (2007). Fatty Acylation of Proteins: The Long and the Short of it. Nature Reviews Molecular Cell Biology, 8(1), 74–84. [Link]
-
Lee, S., et al. (2023). Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease. Scientific Reports, 13(1), 13919. [Link]
-
Kovacs, W. J., et al. (2007). Identification of peroxisomal targeting signals in cholesterol biosynthetic enzymes. AA-CoA thiolase, hmg-coa synthase, MPPD, and FPP synthase. Journal of Biological Chemistry, 282(25), 18612-18622. [Link]
-
MDPI. (2019). Altered Metabolome of Lipids and Amino Acids Species: A Source of Early Signature Biomarkers of T2DM. [Link]
-
The Medical Biochemistry Page. (2024). Synthesis of Fatty Acids. [Link]
-
Khan Academy. (n.d.). Metabolism: Acetyl-CoA and fatty acid synthesis (practice). [Link]
Sources
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sga.profnit.org.br [sga.profnit.org.br]
- 10. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 11. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Acylation is a General Regulatory Mechanism in Biosynthetic Pathway of Acyl-CoA-Derived Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
genetic regulation of heptadecanoyl-CoA metabolism
An In-Depth Technical Guide to the Genetic Regulation of Heptadecanoyl-CoA Metabolism
Executive Summary
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, and its activated form, this compound, have transitioned from their historical role as minor dietary biomarkers to molecules of significant interest in metabolic research. Emerging evidence links circulating levels of C17:0 with reduced risk for cardiometabolic diseases, demanding a deeper understanding of its metabolic lifecycle.[1][2] This technical guide provides a comprehensive exploration of the synthesis and catabolism of this compound, with a core focus on the intricate genetic and transcriptional networks that govern these pathways. We will dissect the key enzymes, regulatory transcription factors, and associated genetic disorders, offering field-proven experimental protocols for researchers and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal logic behind metabolic fluxes and experimental designs, providing an authoritative resource for investigating this unique fatty acid.
Part I: The Metabolic Landscape of this compound
Section 1.1: Introduction to Heptadecanoic Acid (C17:0)
Heptadecanoic acid is a 17-carbon saturated fatty acid.[3] For years, its presence in human tissues was primarily attributed to the consumption of ruminant fats, such as dairy and meat, where it constitutes a small fraction of total fatty acids.[3][4] Consequently, it has been widely used as a reliable biomarker for dairy fat intake.[2] However, this view is incomplete. The body can also synthesize C17:0 endogenously, and its plasma concentrations are inversely associated with the risk of type 2 diabetes and cardiovascular disease, suggesting an active physiological role.[1][2] Before it can be metabolized, heptadecanoic acid must be activated to its thioester derivative, this compound, by an acyl-CoA synthetase, a reaction that consumes ATP.[5][6]
Section 1.2: Anabolic Pathways: The Genesis of this compound
The endogenous production of this compound occurs via two primary, non-exclusive pathways.
1.2.1 De Novo Synthesis via Elongation of Propionyl-CoA
The foundational building block for the de novo synthesis of odd-chain fatty acids is propionyl-CoA, a three-carbon molecule.[7][8] Unlike the synthesis of even-chain fatty acids, which uses acetyl-CoA as a primer, this pathway utilizes propionyl-CoA. This primer is then sequentially elongated by the fatty acid synthase (FAS) complex, adding two-carbon units from malonyl-CoA in each cycle.
Sources of the priming propionyl-CoA are varied and metabolically significant:
-
Gut Microbiota: Fermentation of dietary fiber by colonic bacteria is a major source of propionate, which is absorbed and converted to propionyl-CoA in the liver.[2][9]
-
Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, methionine, and threonine yields propionyl-CoA.[7][10][11]
1.2.2 Synthesis via Peroxisomal α-Oxidation
Alpha-oxidation is a catabolic process that shortens fatty acids by one carbon at a time and occurs within peroxisomes.[12][13] This pathway is essential for the breakdown of β-methyl-branched fatty acids like phytanic acid, which is sourced from chlorophyll in the diet and cannot undergo direct β-oxidation.[14][15] The α-oxidation of an even-chain fatty acid can result in the formation of an odd-chain fatty acid. For example, the breakdown of phytanic acid ultimately yields pristanic acid, which can be further metabolized, contributing to the pool of odd-chain fatty acyl-CoAs.[15] The key enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) is a major contributor to determining C17:0 levels through this mechanism.[16]
Part II: The Genetic and Regulatory Architecture
The metabolism of this compound is not static; it is dynamically regulated at the transcriptional level to adapt to cellular energy status and nutrient availability. This regulation is orchestrated by a network of nuclear receptors and transcription factors.
Section 2.1: Master Transcriptional Regulators
2.1.1 PPARα: The Catabolism Conductor The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is the principal regulator of fatty acid catabolism. [17][18]It functions as a ligand-activated transcription factor. Long-chain fatty acids, including C17:0, or their derivatives can act as natural ligands. [19]Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. [5]This binding initiates the transcription of a suite of genes involved in nearly every step of fatty acid oxidation, including:
-
Cellular Uptake: Fatty acid translocase (CD36). [5]* Mitochondrial Transport: Carnitine Palmitoyltransferase 1 (CPT1). [5][17]* β-Oxidation Enzymes: Long-chain and medium-chain acyl-CoA dehydrogenases (LCAD, MCAD). [5] 2.1.2 SREBP-1c: The Anabolism Architect In contrast to PPARα, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master regulator of lipogenesis. [18][19]Its activation leads to the increased expression of genes required for fatty acid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). The activities of PPARα and SREBP-1c are often reciprocally regulated to maintain lipid homeostasis.
2.1.3 PGC-1α: The Master Coactivator PPAR-gamma coactivator 1-alpha (PGC-1α) does not bind DNA directly but acts as a powerful coactivator that enhances the activity of PPARα and other transcription factors. [5]PGC-1α is induced by metabolic stressors like fasting and exercise. It docks with PPARα on the DNA and recruits the necessary machinery to amplify the transcription of genes involved in fatty acid oxidation and mitochondrial biogenesis, effectively boosting the cell's entire capacity for fat burning. [5]
Section 3.2: Quantifying Metabolic Flux: Stable Isotope Tracing
-
Causality Behind Experimental Choice: Static measurements of metabolite levels can be misleading. Stable isotope tracing provides a dynamic view of metabolism, allowing us to quantify the rate of synthesis (flux) of C17:0 from specific precursors. Using ¹³C-labeled propionate enables us to trace its incorporation into the C17:0 backbone, confirming the activity of the de novo synthesis pathway.
-
Self-Validating System: The detection of a specific mass shift in the target molecule (C17:0) that corresponds to the number of incorporated labeled carbons is definitive proof of the metabolic pathway's activity. Unlabeled control cells and analysis of precursor enrichment validate the results.
-
Detailed Step-by-Step Methodology:
-
Cell Culture and Labeling:
-
Plate cells (e.g., wild-type vs. PCCA KO) and allow them to adhere.
-
Replace standard media with media containing a known concentration of a stable isotope tracer, for instance, [U-¹³C₃]-propionate. Culture parallel control plates with unlabeled propionate.
-
Incubate for a defined time course (e.g., 0, 4, 8, 24 hours) to monitor the kinetics of incorporation.
-
-
Metabolite Extraction:
-
Aspirate media and quench metabolism by washing cells with ice-cold saline.
-
Add ice-cold 80% methanol, scrape the cells, and collect the cell lysate/methanol mixture.
-
Vortex thoroughly and centrifuge at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the polar and lipid metabolites.
-
-
Lipid Fractionation and Derivatization:
-
Perform a Bligh-Dyer or similar liquid-liquid extraction to separate the lipid fraction.
-
Hydrolyze the lipids to release free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using BF₃-methanol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC-MS system.
-
Monitor the mass spectrum for the methyl heptadecanoate peak.
-
Quantify the relative abundance of the different isotopologues (M+0, M+1, M+2, etc.). An M+3 shift would indicate the incorporation of the intact ¹³C₃-propionate primer.
-
Calculate the fractional contribution of the tracer to the product pool to determine the flux rate.
-
-
Part IV: Data Synthesis and Future Directions
Section 4.1: Quantitative Data Summary
The methodologies described would yield quantitative data that can be summarized for clear interpretation.
Table 1: Predicted Impact of PCCA Knockout on C17:0 Metabolism
| Metabolite | Wild-Type Cells | PCCA KO Cells | Predicted Fold Change | Rationale |
|---|---|---|---|---|
| Intracellular Propionyl-CoA | 1.0 (Relative Units) | > 50.0 | ↑↑↑ | Blocked catabolism leads to accumulation. |
| Total C17:0 | 1.0 (Relative Units) | > 2.0 | ↑ | Excess propionyl-CoA may drive de novo synthesis. |
| ¹³C-Labeling in C17:0 (from ¹³C-Propionate) | 15% | 45% | ↑↑ | Increased precursor pool size enhances flux. |
| ¹³C-Labeling in Succinate (from ¹³C-Propionate) | 25% | < 1% | ↓↓↓ | Pathway from propionyl-CoA to succinyl-CoA is broken. |
Section 4.2: Concluding Remarks and Therapeutic Implications
The metabolism of this compound is tightly interwoven with central carbon metabolism through its unique product, propionyl-CoA. Its regulation is controlled by the master transcriptional regulators of lipid metabolism, PPARα and SREBP-1c, which balance catabolic and anabolic demands.
A thorough understanding of this genetic regulation is paramount for several reasons:
-
Drug Development: For disorders like propionic acidemia, understanding the downstream consequences of PCC deficiency can reveal new therapeutic targets aimed at mitigating the toxicity of accumulated metabolites. *[20] Metabolic Disease: As inverse associations between C17:0 and cardiometabolic disease become clearer, elucidating the genetic factors that control its endogenous synthesis could pave the way for nutritional or pharmacological strategies to modulate its levels for health benefits. *[2] Anaplerotic Therapies: The anaplerotic potential of the propionyl-CoA pathway is significant. Triheptanoin, a synthetic triglyceride of C7:0, is being investigated as a therapy for other fatty acid oxidation disorders because its breakdown provides propionyl-CoA to replenish the TCA cycle. T[21]his highlights the therapeutic potential of manipulating this specific metabolic node.
Future research should focus on the precise signaling mechanisms that regulate the balance between the elongation and α-oxidation pathways for C17:0 synthesis and how these pathways are dysregulated in various disease states.
References
- Fiveable. Propionyl-CoA Definition - General Biology I Key Term.
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. Available from: [Link]
- AOCS. Fatty Acid beta-Oxidation.
- BYJU'S. Alpha oxidation of fatty acids.
-
Wanders, R. J., & Komen, J. (2007). Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals. PubMed, 25(4), 294-300. Available from: [Link]
-
Jenkins B, West JA, Koulman A. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. National Center for Biotechnology Information. Available from: [Link]
- Wikipedia. Propionyl-CoA.
-
Iacobazzi, V., & Infantino, V. (2013). Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation. Genes, 4(1), 52-69. Available from: [Link]
-
Postic, C., & Girard, J. (2008). Transcriptional regulation of hepatic fatty acid metabolism. Journal of the American College of Nutrition, 27(4), 439-444. Available from: [Link]
-
Quiroz, J., & Zevallos, J. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Wikipedia. Alpha-oxidation. Available from: [Link]
-
Aryal, S. (2023). Alpha Oxidation: Location, Pathway, Steps, Significance. Microbe Notes. Available from: [Link]
-
R Discovery. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Available from: [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730-734. Available from: [Link]
-
Cnop, M., Foufelle, F., & Velloso, L. A. (2012). Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function. Diabetes, 61(5), 983-991. Available from: [Link]
-
OUCI. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Available from: [Link]
-
Tebbey, P. W., & Buttke, T. M. (1990). Regulation of gene transcription by fatty acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1047(1), 1-10. Available from: [Link]
-
National Center for Biotechnology Information. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. In GeneReviews®. Available from: [Link]
-
Ataman Kimya. HEPTADECANOIC ACID. Available from: [Link]
-
Deodato, F., et al. (2019). Propionyl-CoA Carboxylase- A Review. Genes, 10(10), 797. Available from: [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730-734. Available from: [Link]
-
Wikipedia. Propionyl-CoA carboxylase. Available from: [Link]
-
Pararasa, C., et al. (2021). Odd chain fatty acid metabolism in mice after a high fat diet. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(11), 159010. Available from: [Link]
-
HealthMatters.io. Margaric C17:0 - Metabolimix+ - Lab Results explained. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Heptadecanoic acid (HMDB0002259). Available from: [Link]
-
Rufer, A. C., Thoma, R., & Hennig, M. (2009). Structural insight into function and regulation of carnitine palmitoyltransferase. Cellular and Molecular Life Sciences, 66(15), 2489-2501. Available from: [Link]
-
Taylor & Francis Online. Odd-chain fatty acids – Knowledge and References. Available from: [Link]
-
FooDB. Showing Compound Heptadecanoic acid (FDB004676). Available from: [Link]
-
Mapmygenome. (2024). Fueling the Body - Understanding Fatty Acid Oxidation Disorders. YouTube. Available from: [Link]
-
Taylor & Francis Online. Carnitine palmitoyltransferase – Knowledge and References. Available from: [Link]
-
Gillingham, M. B., et al. (2017). Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies. Journal of Parenteral and Enteral Nutrition, 41(8), 1269-1279. Available from: [Link]
-
Monarch Initiative. inherited fatty acid metabolism disorder MONDO:0037858. Available from: [Link]
-
Choi, J., et al. (2022). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. Cell Reports, 39(11), 110938. Available from: [Link]
-
Wikipedia. Fatty-acid metabolism disorder. Available from: [Link]
-
Ampong, I., et al. (2022). Regulation of odd chain fatty acid metabolism in the development of metabolic diseases in mice fed a low protein diet. bioRxiv. Available from: [Link]
-
Semantic Scholar. Regulation of odd chain fatty acid metabolism in the development of metabolic diseases in mice fed a low protein diet. Available from: [Link]
-
ResearchGate. Coexpression of the genes for fatty acid biosynthesis. Available from: [Link]
-
Tong, L. (2005). Structure and Function of Carnitine Acyltransferases. Annals of the New York Academy of Sciences, 1033, 1-13. Available from: [Link]
-
Contact. Fatty Acid Oxidation disorders. Available from: [Link]
-
Rebouche, C. J. (2004). Carnitine Transport and Fatty Acid Oxidation. Carnitine and Its Role in Medicine: From Physiology to Pathology, 18, 55-74. Available from: [Link]
-
KEGG PATHWAY. hsa00061. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Wanders, R. J. A., et al. (1995). Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism. Journal of Inherited Metabolic Disease, 18(Suppl 1), 1-17. Available from: [Link]
-
Zhu, L., et al. (2013). Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. Current Opinion in Structural Biology, 23(5), 708-717. Available from: [Link]
-
Khan Academy. Overview of metabolism. Available from: [Link]
-
Wang, Y., et al. (2022). Regulatory mechanisms of fatty acids biosynthesis in Armeniaca sibirica seed kernel oil at different developmental stages. PeerJ, 10, e14138. Available from: [Link]
-
ResearchGate. Identification of genes in the fatty acid catabolism pathway based on the transcriptome of Sacha Inchi. Available from: [Link]
Sources
- 1. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]
- 5. aocs.org [aocs.org]
- 6. This compound | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 16. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Heptadecanoyl-CoA at the Nexus of Host and Gut Microbiota Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Heptadecanoyl-CoA, the activated form of heptadecanoic acid (C17:0), is an odd-chain acyl-CoA intermediate traditionally viewed as a minor component in mammalian lipid metabolism. However, a growing body of evidence has repositioned it as a critical signaling molecule and biomarker at the interface of diet, host metabolism, and the gut microbiome. Circulating levels of its parent fatty acid, C17:0, are inversely correlated with the risk of major metabolic diseases, including type 2 diabetes and cardiovascular conditions. This guide provides a comprehensive technical overview of the metabolic lifecycle of this compound, with a special focus on the intricate and often debated role of the gut microbiota in contributing to its systemic pool. We will explore its dual origins from host endogenous synthesis and microbiota-derived precursors, its catabolic fate, and its emerging significance in disease pathology. Furthermore, this document details robust experimental protocols and analytical methodologies essential for researchers and drug development professionals seeking to investigate and target this unique metabolic axis.
Introduction: The Emerging Significance of an Odd-Chain Acyl-CoA
For decades, odd-chain fatty acids (OCFAs) and their acyl-CoA derivatives were largely considered physiologically insignificant compared to their even-chain counterparts.[1] this compound, derived from the 17-carbon saturated fatty acid heptadecanoic acid (also known as margaric acid), was no exception.[2][3] However, recent large-scale epidemiological studies have consistently demonstrated a strong inverse association between plasma concentrations of C17:0 and the incidence of cardiometabolic diseases.[4][5] This has ignited significant interest in understanding the metabolic pathways that govern the levels of this compound, revealing a complex interplay between host genetics, diet, and microbial symbiosis.
This guide moves beyond a surface-level description to provide a deep, mechanistic understanding of this compound metabolism. We will dissect the causality behind its synthesis and degradation and provide the technical foundation for its study, empowering researchers to explore its potential as both a biomarker and a therapeutic target.
Metabolic Origins: A Tale of Two Pathways
The systemic pool of this compound and its parent fatty acid is not derived from a single source. It is the result of a dynamic balance between direct dietary intake, endogenous host synthesis, and crucially, the metabolic activity of the gut microbiota. Understanding these distinct origins is fundamental to interpreting its role in health and disease.
Endogenous Host Biosynthesis
While humans cannot synthesize OCFAs from scratch in the same manner as even-chain fatty acids, two primary endogenous pathways contribute to the C17:0 pool:
-
Alpha-Oxidation of Stearic Acid (C18:0): The primary route for endogenous C17:0 production is the peroxisomal α-oxidation of the abundant even-chain fatty acid, stearic acid (C18:0).[5] This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase 1 (HACL1) , which cleaves the bond between the first and second carbons.[6][7] Studies in HACL1-deficient mice have shown significantly lower plasma and liver levels of C17:0, providing direct evidence for the importance of this pathway.[6][8] The liver, which has high HACL1 expression, is considered a dominant site for this conversion.[6]
-
De Novo Synthesis Using a Propionyl-CoA Primer: Standard fatty acid synthesis begins with an acetyl-CoA (a two-carbon molecule) primer, leading to even-chain fatty acids. However, if propionyl-CoA (a three-carbon molecule) is used as the primer by the fatty acid synthase complex, the result is an odd-chain fatty acid.[2][9] The availability of propionyl-CoA is therefore the rate-limiting factor for this pathway. While this route is less dominant than α-oxidation in many tissues, its significance is amplified by the metabolic output of the gut microbiota.
Diagram 1: Dual metabolic origins of this compound.
The Gut Microbiota Contribution: A Propionate Powerhouse
The gut microbiota does not synthesize and secrete C17:0 directly into circulation in significant amounts. Instead, its primary contribution is the production of the key OCFA precursor, propionate .
Certain commensal bacteria, particularly from the phyla Bacteroidetes and Firmicutes, ferment indigestible dietary fibers into short-chain fatty acids (SCFAs), with acetate, propionate, and butyrate being the most abundant.[10][11] This microbially-produced propionate is absorbed by the host intestinal epithelium and transported to the liver and other tissues.[12] There, it is activated to propionyl-CoA, entering the host's metabolic pool.[7] This influx of propionyl-CoA can then serve as a primer for de novo synthesis of C17:0, directly linking the metabolic activity of gut microbes to the host's OCFA levels.[2][7]
Interestingly, the extent of the microbiota's contribution is a subject of ongoing research. Some studies using germ-free mice found no significant difference in circulating C17:0 levels compared to conventional mice, suggesting a minimal role.[8][13] However, other studies have shown that diet can dramatically influence this interaction; a diet rich in fermentable fiber (like inulin) can increase microbial propionate production and subsequently elevate hepatic OCFA levels.[4][7] This suggests that the impact of the gut microbiota on host C17:0 is not constant but is highly dependent on dietary inputs.
| Source | Primary Precursor | Key Process / Enzyme | Primary Location | Evidence |
| Endogenous | Stearic Acid (C18:0) | α-Oxidation / HACL1 | Peroxisomes (Liver) | HACL1 knockout mice show reduced C17:0 levels.[6][8] |
| Microbiota-Influenced | Dietary Fiber | Bacterial Fermentation | Colon | Germ-free mice on specific diets show altered OCFA profiles.[4][7] |
| Dietary | Ruminant Fats (Dairy, Meat) | Direct Absorption | Small Intestine | Dietary intervention studies show correlation with C15:0, less so with C17:0.[1][8] |
| Table 1: Summary of Sources Contributing to the Host Heptadecanoic Acid (C17:0) Pool. |
Host Catabolism and Metabolic Fate
Once formed, this compound enters the mitochondrial matrix to undergo β-oxidation. Because it has an odd number of carbons, its breakdown yields a unique set of products compared to even-chain fatty acids.
The β-oxidation spiral proceeds normally, releasing two-carbon acetyl-CoA units in each cycle, until the final three carbons remain. This final molecule is propionyl-CoA .[14][15]
-
Acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle for energy production or can be used for the synthesis of other molecules.
-
Propionyl-CoA , the hallmark of odd-chain fatty acid breakdown, requires a dedicated enzymatic pathway to enter central metabolism.[15][16]
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, adds a carboxyl group to form D-methylmalonyl-CoA.
-
Isomerization: Methylmalonyl-CoA epimerase converts the D-isomer to the L-isomer.
-
Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA .[15]
-
The conversion to succinyl-CoA is a critical anaplerotic reaction, as it replenishes a TCA cycle intermediate. This allows the carbons from this compound to contribute to gluconeogenesis, a pathway not available to the purely ketogenic even-chain fatty acids.[2][14]
Diagram 2: Mitochondrial catabolism of this compound.
Methodologies for Investigation
Studying the link between this compound and the gut microbiota requires a multi-faceted approach combining animal models, advanced analytical chemistry, and molecular biology techniques.
Experimental Workflow: A Multi-Omics Approach
A robust workflow to dissect the microbiota's contribution involves comparing germ-free (GF) mice with conventionalized (CONV) counterparts under controlled dietary conditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent | MDPI [mdpi.com]
- 5. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atlas.org [atlas.org]
- 15. youtube.com [youtube.com]
- 16. Propionyl-CoA - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of Heptadecanoyl-CoA in Biological Matrices Using LC-MS/MS
Abstract
Long-chain acyl-Coenzyme A (LC-CoA) species are central intermediates in lipid metabolism, energy homeostasis, and cellular signaling pathways.[1] Heptadecanoyl-CoA (C17:0-CoA), an odd-chain saturated acyl-CoA, serves not only as a crucial internal standard for lipidomic analyses due to its low endogenous abundance but also as a metabolite of interest in studies of fatty acid metabolism.[2][3] Dysregulation of acyl-CoA pools is implicated in numerous metabolic diseases, including type 2 diabetes and fatty liver disease.[4][5] This application note presents a highly sensitive, robust, and detailed protocol for the quantification of this compound from biological samples using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology employs a stable isotope-labeled or odd-chain internal standard, reverse-phase chromatography for analyte separation, and positive mode electrospray ionization (ESI) with Selected Reaction Monitoring (SRM) for highly specific and sensitive detection.
Principle of the Method
The accurate quantification of low-abundance LCoAs from complex biological matrices is achieved through the synergy of liquid chromatography and tandem mass spectrometry.
-
Liquid Chromatography (LC): A C18 reverse-phase column separates this compound from other cellular components and acyl-CoA species based on its hydrophobicity. A gradient elution with an organic mobile phase (acetonitrile) ensures efficient separation and sharp peak shapes. The use of ammonium hydroxide in the mobile phase helps to improve peak shape and ionization efficiency at a high pH.[5]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized via electrospray ionization (ESI) in positive mode. A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, which provides exceptional selectivity and sensitivity.[1] Quantification is based on a specific precursor-to-product ion transition unique to this compound. Acyl-CoAs exhibit a characteristic fragmentation pattern, typically involving a neutral loss of the 3'-phosphoadenosine diphosphate group (507 Da) or cleavage to produce a fragment representing the CoA moiety (m/z 428).[6][7] This specific fragmentation is the cornerstone of the assay's reliability.
Materials and Reagents
2.1. Reagents and Standards
-
This compound (C17:0-CoA) standard (Sigma-Aldrich, CAS: 3546-17-6)
-
Internal Standard (IS): Pentadecanoyl-CoA (C15:0-CoA) or a stable isotope-labeled C17:0-CoA.
-
Acetonitrile (ACN), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Methanol, LC-MS grade
-
Ammonium Hydroxide (NH₄OH), Optima™ LC/MS grade
-
Potassium Phosphate Monobasic (KH₂PO₄), ACS grade
-
Ultrapure Water (18.2 MΩ·cm)
2.2. Equipment and Consumables
-
UHPLC system (e.g., Agilent, Waters, Thermo Fisher Scientific)
-
Triple quadrupole mass spectrometer with ESI source (e.g., Sciex, Waters, Agilent)
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[1]
-
Tissue homogenizer (e.g., Omni TH)
-
Refrigerated centrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
-
Standard laboratory glassware and pipettes
Experimental Protocols
Protocol 1: Preparation of Standards and Calibration Curve
Rationale: Accurate quantification relies on a well-defined calibration curve. The use of an appropriate internal standard (IS) is critical to correct for variations in sample extraction efficiency and instrument response.[8][9] Pentadecanoyl-CoA (C15:0-CoA) is an ideal IS as it is a structurally similar odd-chain acyl-CoA that is not naturally abundant.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and pentadecanoyl-CoA (IS) in a 1:1 methanol:water solution. Store at -80°C.[2]
-
Working Solutions:
-
Create an intermediate stock of this compound at 100 ng/µL.
-
Prepare an IS working solution at 50 ng/µL in 1:1 methanol:water.
-
-
Calibration Standards: Prepare a series of calibration standards by spiking the intermediate stock into a clean matrix (e.g., acyl-CoA-free tissue homogenate or buffer) to achieve final concentrations ranging from approximately 1 to 200 ng/mL.
-
Internal Standard Addition: Add a fixed amount of the IS working solution to each calibration standard and every sample prior to the extraction step. A typical final concentration for the IS is 20-50 ng per sample.[2]
-
Extraction: Process the calibration standards using the same extraction protocol as the biological samples (Protocol 2) to account for matrix effects.[2]
Protocol 2: Sample Preparation - Extraction from Tissue
Rationale: Acyl-CoA thioester bonds are notoriously unstable and susceptible to degradation. This protocol is designed to rapidly quench enzymatic activity and efficiently extract LCoAs while preserving their integrity. All steps must be performed quickly and on ice.[2][8]
-
Sample Collection: Flash-freeze approximately 30-50 mg of tissue in liquid nitrogen immediately after collection and store at -80°C until analysis.
-
Homogenization Buffer: Prepare a fresh, ice-cold solution of 100 mM potassium phosphate monobasic (KH₂PO₄), adjusted to pH 4.9.
-
Extraction Solvent: Prepare an ice-cold mixture of Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v).
-
Homogenization:
-
Place a frozen tissue aliquot (~40 mg) into a tube containing 0.5 mL of ice-cold KH₂PO₄ buffer.
-
Add the internal standard solution (e.g., 20 ng of C15:0-CoA).[2]
-
Add 0.5 mL of the ice-cold ACN:IPA:Methanol solvent mixture.
-
Immediately homogenize the sample on ice until fully dispersed.
-
-
Extraction & Precipitation:
-
Vortex the homogenate vigorously for 2 minutes.
-
Sonicate the sample for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
-
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).[1]
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes at 4°C to pellet any remaining debris. Transfer the clear supernatant to an autosampler vial for analysis.
Diagram 1: Overall Experimental Workflow
Caption: Workflow for this compound Quantification.
Protocol 3: LC-MS/MS System Configuration and Analysis
Rationale: The chromatographic and mass spectrometric parameters must be optimized for the selective separation and sensitive detection of this compound. A reverse-phase C18 column provides excellent retention for long-chain species, while the high pH mobile phase improves ionization.[5] SRM ensures that only the specific analyte of interest is quantified, minimizing interferences.[2]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[1] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temp. | 40°C |
| Gradient | 0.0 min: 20% B |
| 2.8 min: 45% B | |
| 3.0 min: 65% B | |
| 4.0 min: 65% B | |
| 4.1 min: 20% B |
| | 5.0 min: 20% B (Equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Collision Gas | Argon |
| Ion Spray Voltage | ~5500 V |
| Source Temp. | ~500°C |
| Collision Energy (CE) | 30-40 eV (optimize via infusion)[2] |
| SRM Transitions | See Table 3 below |
Table 3: SRM Transitions for Quantification
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Rationale for Transition |
|---|---|---|---|
| This compound | 1020.4 | 513.2 | [M+H]⁺ → [Fatty Acyl-Pantetheine]⁺[10] |
| Pentadecanoyl-CoA (IS) | 992.4 | 485.2 | [M+H]⁺ → [Fatty Acyl-Pantetheine]⁺ |
Note: Exact m/z values and collision energies should be optimized for the specific instrument used by infusing a pure standard solution.
Diagram 2: Characteristic MS/MS Fragmentation of Acyl-CoA
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
solid-phase extraction method for long-chain acyl-CoAs.
An In-Depth Guide to the Solid-Phase Extraction of Long-Chain Acyl-CoAs for Accurate Quantification
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed protocol and expert insights for the solid-phase extraction (SPE) of long-chain acyl-Coenzyme A (LC-CoAs) from biological matrices. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical steps and underlying principles for achieving high-purity samples suitable for downstream analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Challenge and Importance of LC-CoA Analysis
Long-chain acyl-CoAs are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid oxidation, lipid biosynthesis, and the regulation of various enzymatic and transcriptional processes.[1][2] Their accurate quantification is essential for understanding metabolic diseases, drug efficacy, and fundamental biological functions. However, the amphiphilic nature of these molecules, possessing both a hydrophilic Coenzyme A head group and a long, hydrophobic acyl chain, presents significant analytical challenges.[3] This dual characteristic often leads to poor chromatographic peak shape, co-elution with interfering substances, and susceptibility to ion suppression in mass spectrometry.[4]
Solid-phase extraction has emerged as a robust and indispensable sample preparation technique to overcome these hurdles. By leveraging the principles of liquid chromatography, SPE effectively isolates L-CoAs from complex biological samples, thereby reducing matrix effects and enhancing the sensitivity and reliability of subsequent analyses.[4][5] This application note details a validated SPE protocol, offering a step-by-step methodology grounded in established scientific principles.
Principle of the Method
This protocol employs a mixed-mode or reversed-phase solid-phase extraction strategy to purify long-chain acyl-CoAs from tissue homogenates. The initial extraction with a combination of buffer and organic solvents precipitates proteins and extracts a broad range of metabolites, including the target acyl-CoAs.[6][7][8] The subsequent SPE cleanup step selectively retains the acyl-CoAs on a specialized sorbent while salts and other polar contaminants are washed away. A final elution with a high-organic-content solvent releases the purified acyl-CoAs, which are then ready for analysis.
Materials and Reagents
| Item | Specification | Supplier |
| SPE Cartridges | Weak anion exchange or C18 reversed-phase, 100 mg | e.g., Supelco, Waters |
| Potassium Phosphate Monobasic (KH2PO4) | ACS Grade | Sigma-Aldrich |
| 2-Propanol | HPLC Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Ammonium Sulfate | ACS Grade | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Sigma-Aldrich |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Internal Standard | e.g., Heptadecanoyl-CoA (C17:0-CoA) | Avanti Polar Lipids |
| Homogenizer | Glass Dounce or mechanical homogenizer | |
| Centrifuge | Refrigerated, capable of >3000 x g | |
| Nitrogen Evaporator or Vacuum Concentrator |
Experimental Workflow
The following diagram illustrates the key stages of the solid-phase extraction protocol for long-chain acyl-CoAs.
Caption: Workflow for the extraction and purification of long-chain acyl-CoAs.
Detailed Step-by-Step Protocol
Part 1: Sample Homogenization and Extraction
Rationale: Immediate flash-freezing in liquid nitrogen is critical to quench all enzymatic activity, particularly from thioesterases that can rapidly degrade acyl-CoAs.[4] The acidic potassium phosphate buffer helps to maintain the stability of the acyl-CoAs during homogenization. The subsequent addition of organic solvents serves to precipitate proteins and extract the amphiphilic acyl-CoAs into the supernatant.
-
Tissue Preparation: Weigh approximately 50-100 mg of flash-frozen tissue and keep it on dry ice.
-
Homogenization: In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold 100 mM potassium phosphate (KH2PO4) buffer (pH 4.9). Add a known amount of internal standard (e.g., this compound). Transfer the frozen tissue to the buffer and homogenize thoroughly until no visible tissue fragments remain.
-
Protein Precipitation and Extraction: To the homogenate, add 1 mL of 2-propanol and mix. Follow this with the addition of 2 mL of acetonitrile and 125 µL of saturated aqueous ammonium sulfate.[7]
-
Phase Separation: Vortex the mixture vigorously for at least 2 minutes. This ensures thorough mixing and precipitation.
-
Supernatant Collection: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C. Carefully collect the upper supernatant, which contains the acyl-CoAs, and transfer it to a new tube.[7][8]
Part 2: Solid-Phase Extraction (SPE)
Rationale: The SPE step is designed for sample cleanup and enrichment.[7] Conditioning the cartridge with methanol and then water ensures that the sorbent is properly solvated and ready to interact with the sample. The loading step allows the acyl-CoAs to bind to the stationary phase. The wash step is crucial for removing interfering substances like salts and phospholipids. Finally, a strong organic solvent is used to disrupt the interaction between the acyl-CoAs and the sorbent, allowing for their elution.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge (e.g., C18 or weak anion exchange).
-
Equilibrate the cartridge by passing 1 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the collected supernatant from the extraction step onto the conditioned SPE cartridge. A slow, consistent flow rate (e.g., 1 mL/min) is recommended for optimal binding.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar impurities.
-
Follow with a second wash using 1 mL of a slightly stronger solvent if necessary to remove less polar interferences, ensuring the solvent is not strong enough to elute the target analytes.
-
-
Elution:
-
Elute the long-chain acyl-CoAs from the cartridge using 1-2 mL of a high-organic-content solvent. For C18 cartridges, this is typically methanol or acetonitrile. For some anion exchange sorbents, an acidified organic solvent may be required.[6]
-
Part 3: Final Sample Preparation for LC-MS/MS
-
Drying: Evaporate the solvent from the collected eluate under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat, as acyl-CoAs can be unstable.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase.[7] This step is critical for ensuring good peak shape during the chromatographic separation.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete tissue homogenization. | Ensure tissue is thoroughly homogenized on ice. |
| Enzymatic degradation during sample handling. | Flash-freeze tissue immediately after collection and keep samples cold throughout the procedure.[4] | |
| Inefficient SPE binding or elution. | Ensure proper conditioning of the SPE cartridge. Optimize wash and elution solvents for the specific acyl-CoAs of interest.[4] | |
| Poor Chromatographic Peak Shape | Inappropriate reconstitution solvent. | Reconstitute the final extract in the initial mobile phase of your LC method. |
| Column contamination. | Implement a column wash step between samples or use a guard column.[4] | |
| Suboptimal mobile phase pH. | For C18 columns, operating at a higher pH (around 10.5) with an ammonium hydroxide and acetonitrile gradient can improve peak shape.[1] | |
| High Matrix Effects / Ion Suppression | Insufficient sample cleanup. | Ensure the SPE wash steps are effective at removing interfering substances like phospholipids.[4] |
| Co-elution of interferences. | Optimize the LC gradient to better separate analytes from matrix components. |
Conclusion
The solid-phase extraction method detailed in this guide provides a reliable and effective means of purifying long-chain acyl-CoAs from complex biological samples. By carefully following this protocol and understanding the rationale behind each step, researchers can significantly improve the quality of their data, leading to more accurate and reproducible quantification of these vital metabolic intermediates. The use of an appropriate internal standard from the beginning of the extraction process is paramount for correcting for any analyte loss during sample preparation and for mitigating matrix effects.[4]
References
-
Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777–1782. [Link]
-
Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275–276. [Link]
-
Zeng, J., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(8), 3858–3866. [Link]
-
Haynes, C. A., et al. (2015). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Journal of the American Society for Mass Spectrometry, 26(10), 1747-1755. [Link]
-
Woldegiorgis, G., Spennetta, T., Corkey, B. E., Williamson, J. R., & Shrago, E. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8–12. [Link]
-
Maurer, M. M., & H-J, F. (2007). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical and Bioanalytical Chemistry, 389(7-8), 2227–2235. [Link]
-
Christie, W. W. (n.d.). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Cyberlipid. [Link]
-
Tu, C., et al. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 15(7), 2315–2327. [Link]
-
Basant, K., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 7(3), 369–378. [Link]
-
Li, W., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 6(4), 35. [Link]
Sources
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note & Protocol: Quantitative Analysis of Heptadecanoyl-CoA in Tissue Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals engaged in lipid metabolism research.
Introduction: The Significance of Heptadecanoyl-CoA in Cellular Metabolism
Long-chain acyl-coenzyme A (LC-CoA) molecules are central intermediates in lipid metabolism, serving as activated forms of fatty acids for processes such as β-oxidation, complex lipid synthesis, and protein acylation.[1] this compound (C17:0-CoA) is a saturated long-chain acyl-CoA containing a 17-carbon fatty acid.[2][] While less abundant than its even-chain counterparts like palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), this compound and its corresponding fatty acid, heptadecanoic acid, are gaining significant attention as biomarkers and metabolically active molecules.[4][5] Endogenous biosynthesis of C17:0 has been linked to α-oxidation of even-chain fatty acids, a process in which peroxisomal 2-hydroxyacyl-CoA lyase plays a key role.[4][5]
The accurate quantification of this compound in tissues is crucial for understanding its role in both normal physiology and pathological states, including metabolic disorders.[6] However, the analysis of LCoAs in tissues presents several challenges due to their low abundance, inherent instability, and the complexity of the biological matrix.[1][7] This application note provides a detailed, field-proven protocol for the robust extraction, purification, and quantification of this compound from tissue samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The methodology described herein is designed to ensure high recovery, reproducibility, and sensitivity, making it suitable for demanding research and drug development applications. This compound itself is often utilized as an internal standard for the quantification of other long-chain acyl-CoAs due to its low endogenous presence in many tissues.[1][7][8][9][10]
Principle of the Method
This protocol employs a multi-step sample preparation procedure involving tissue homogenization in a phosphate buffer, followed by protein precipitation and liquid-liquid or solid-phase extraction to isolate acyl-CoAs from the complex tissue matrix. Quantification is achieved by UPLC-MS/MS in positive electrospray ionization (ESI) mode, using selected reaction monitoring (SRM) for high specificity and sensitivity.[1] The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification, though this compound can serve as an effective internal standard for other acyl-CoAs.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Avanti Polar Lipids, Sigma-Aldrich |
| [13C17]-Heptadecanoyl-CoA (Internal Standard) | ≥98% | Custom Synthesis Provider |
| Potassium Phosphate Monobasic (KH2PO4) | ACS Grade | Sigma-Aldrich |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| 2-Propanol (IPA) | LC-MS Grade | Fisher Scientific |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Chloroform | ACS Grade | Fisher Scientific |
| Ammonium Hydroxide (NH4OH) | ACS Grade | Sigma-Aldrich |
| Saturated Ammonium Sulfate ((NH4)2SO4) | ACS Grade | Sigma-Aldrich |
| C18 Solid-Phase Extraction (SPE) Cartridges | 100 mg, 1 mL | Waters |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q System |
Experimental Workflow
Caption: Overview of the this compound analysis workflow.
Detailed Step-by-Step Protocol
Part 1: Tissue Homogenization and Extraction
-
Rationale: This procedure is designed to rapidly quench metabolic activity and efficiently extract polar acyl-CoA molecules while separating them from non-polar lipids and precipitating proteins. The acidic phosphate buffer (pH 4.9) helps to stabilize the acyl-CoA molecules.[1][11]
-
Tissue Preparation: Start with tissue samples (~40-100 mg) that have been snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to preserve the integrity of the metabolites.[1]
-
Internal Standard Spiking: To a 2 mL polypropylene tube, add the frozen tissue. To this, add a known amount of the internal standard (e.g., 20 ng of [13C17]-Heptadecanoyl-CoA). The internal standard is added at the very beginning to account for any variability throughout the entire sample preparation process.
-
Homogenization:
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (KH2PO4, pH 4.9).[1]
-
Immediately add 0.5 mL of an ice-cold solvent mixture of acetonitrile:2-propanol:methanol (3:1:1 v/v/v).[1]
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., Omni TH homogenizer) for two 30-second bursts. Ensure the sample remains cold to prevent degradation.
-
-
Extraction:
-
Vortex the homogenate for 2 minutes.
-
Sonicate in an ice bath for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Re-extraction: To maximize recovery, add another 0.5 mL of the acetonitrile:2-propanol:methanol solvent mixture to the remaining pellet. Vortex, sonicate, and centrifuge as described above.[1]
-
Pooling: Combine the second supernatant with the first. The pooled supernatant now contains the extracted acyl-CoAs.
Part 2: Sample Purification using Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to remove salts, phospholipids, and other interfering substances from the extract, thereby concentrating the acyl-CoAs and improving the quality of the LC-MS/MS analysis.[6] A C18 stationary phase is effective for retaining the long-chain acyl-CoAs.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pooled supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs from the cartridge with 1 mL of methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 50 µL of a methanol:water (1:1, v/v) solution.[1] Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material. The resulting supernatant is ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Rationale: The described UPLC-MS/MS method provides excellent separation of various long-chain acyl-CoAs and highly sensitive and specific detection using SRM. The use of ammonium hydroxide in the mobile phase enhances ionization in positive ESI mode.[1]
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 2% B to 98% B over 5 minutes, hold for 1 min, re-equilibrate |
| Mass Spectrometer | Waters Xevo TQ-S Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
Selected Reaction Monitoring (SRM) Transitions
The quantification of this compound is based on monitoring its specific precursor-to-product ion transition.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 1020.5 | 507.2 | 50 | 45 |
| [13C17]-Heptadecanoyl-CoA (IS) | 1037.5 | 507.2 | 50 | 45 |
-
Rationale for SRM Transitions: The precursor ion corresponds to the [M+H]+ of the intact molecule. The characteristic product ion at m/z 507.2 results from the neutral loss of the phosphoadenosine diphosphate moiety, a common fragmentation pattern for acyl-CoAs that allows for specific detection.[8][9]
Data Analysis and Quantification
-
Standard Curve: Prepare a calibration curve by serially diluting a this compound standard and spiking it into a matrix solution (e.g., acyl-CoA-free tissue homogenate) containing a constant concentration of the internal standard. This will account for any matrix effects.
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (this compound) and the internal standard ([13C17]-Heptadecanoyl-CoA) using the appropriate mass spectrometry software (e.g., MassLynx).
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the standards to generate a linear regression curve. Use the equation of the line to determine the concentration of this compound in the unknown tissue samples.
-
Normalization: The final concentration is typically expressed as nanomoles or picomoles per gram of wet tissue weight (nmol/g or pmol/g).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal/Poor Recovery | Inefficient extraction or homogenization. Degradation of acyl-CoAs. Poor SPE recovery. | Ensure tissue is kept frozen until homogenization. Work quickly and on ice. Check the pH of the buffer. Optimize SPE wash and elution steps. |
| High Background/Interference | Incomplete removal of matrix components. Contamination from solvents or tubes. | Ensure proper SPE cleanup. Use high-purity LC-MS grade solvents. Check for contaminants in the system by running a blank. |
| Poor Peak Shape | Column degradation. Inappropriate reconstitution solvent. | Use a new column or flush the existing one. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. |
| High Variability between Replicates | Inconsistent sample handling. Pipetting errors. Incomplete homogenization. | Standardize all steps of the protocol. Use calibrated pipettes. Ensure tissue is completely homogenized before extraction. |
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of this compound in tissue samples. By combining an optimized extraction and purification procedure with the high sensitivity and specificity of UPLC-MS/MS, this method enables researchers to accurately measure this important lipid intermediate. Adherence to the detailed steps, particularly with respect to sample handling and the use of an appropriate internal standard, is critical for achieving reliable and reproducible results in the study of fatty acid metabolism.
References
-
Minkler, P. E., et al. (2004). An Improved Method for Tissue Long-Chain acyl-CoA Extraction and Analysis. Journal of Lipid Research, 45(9), 1777-1783. [Link]
-
Rosendal, J., & Knudsen, J. (1992). A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue. Analytical Biochemistry, 207(1), 63-67. [Link]
-
Kasuya, F., et al. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Methods in Molecular Biology, 828, 121-131. [Link]
-
Li, L. O., et al. (2010). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research, 51(4), 854-861. [Link]
-
Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(14), 4588-4594. [Link]
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Retrieved from [Link]
-
Woldegiorgis, G., et al. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8-12. [Link]
-
Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-276. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Retrieved from [Link]
-
James, A. M., et al. (2021). Native chemical ligation approach to sensitively probe tissue acyl-CoA pools. Cell Metabolism, 33(7), 1483-1496.e6. [Link]
-
Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 54(4), 1187-1195. [Link]
-
Jones, C. M., et al. (2021). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 11(12), 856. [Link]
-
Jenkins, B., et al. (2017). Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. Molecules, 22(10), 1718. [Link]
-
Cai, Y., et al. (2020). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in Molecular Biology, 2088, 141-157. [Link]
-
Jenkins, B., et al. (2017). Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. Molecules, 22(10), 1718. [Link]
-
Jenkins, B., & West, A. L. (2016). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 21(2), 244. [Link]
-
Trefely, S., et al. (2020). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Molecular Cell, 79(5), 845-856.e6. [Link]
-
Wikipedia. (n.d.). Acetyl-CoA. Retrieved from [Link]
Sources
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Absolute Quantification of Acyl-CoAs Using a Validated Standard Curve
Abstract
Acyl-Coenzyme A (acyl-CoA) species are pivotal intermediates in a vast array of metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Their accurate quantification is essential for understanding cellular energy status and the pathophysiology of numerous metabolic diseases. This application note provides a detailed, field-proven protocol for the development of a robust standard curve for the absolute quantification of acyl-CoAs in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology presented herein is designed to ensure scientific integrity through a self-validating system, addressing common challenges such as analyte instability and matrix effects.
Introduction
Acyl-CoAs are thioester derivatives of Coenzyme A, acting as activated forms of fatty acids and other carboxylic acids. They are central to cellular metabolism, participating in energy production through β-oxidation, lipid biosynthesis, and post-translational modification of proteins.[1][2] Given their critical roles, dysregulation of acyl-CoA metabolism is implicated in a range of pathologies, including metabolic syndrome, neurodegenerative disorders, and cancer.[3] Consequently, the ability to perform accurate and precise absolute quantification of these molecules is of paramount importance in both fundamental research and drug development.
LC-MS/MS has become the preferred analytical technique for acyl-CoA analysis due to its superior sensitivity, specificity, and the ability to profile a wide range of acyl-CoA species simultaneously.[4][5][6] However, the inherent instability of acyl-CoAs in aqueous solutions and the complexity of biological matrices present significant challenges to achieving reliable quantification.[2] A well-characterized and validated standard curve is the cornerstone of any quantitative bioanalytical method. This document provides a comprehensive guide to developing such a standard curve, from the careful preparation of standards to the rigorous evaluation of the curve's performance.
Key Considerations for Acyl-CoA Analysis
Before delving into the protocol, it is crucial to understand the physicochemical properties of acyl-CoAs that influence their analysis:
-
Stability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation.[2] Proper sample handling, including rapid quenching of metabolism and storage at ultra-low temperatures (-80 °C), is critical.[7]
-
Matrix Effects: Co-eluting endogenous species from the biological matrix can interfere with the ionization of the target acyl-CoAs, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[8] Chromatographic separation is key to minimizing these effects.[2]
-
Solubility: The solubility of acyl-CoAs varies with the length of the acyl chain. Short-chain acyl-CoAs are more water-soluble, while long-chain species are more hydrophobic. The choice of extraction and reconstitution solvents must accommodate this diversity.[5][9]
Experimental Workflow Overview
The development of a standard curve for absolute acyl-CoA quantification follows a logical progression of steps designed to ensure accuracy and reproducibility.
Figure 1: A generalized workflow for the development of a standard curve for acyl-CoA quantification.
Materials and Reagents
-
Acyl-CoA Standards: High-purity (>95%) synthetic acyl-CoA standards (e.g., Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA).
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., [¹³C₂] acetyl-CoA) or a non-endogenous odd-chain acyl-CoA (e.g., heptadecanoyl-CoA).[10][11]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Acids and Buffers: Formic acid, ammonium acetate, 5-Sulfosalicylic acid (SSA).[3]
-
Biological Matrix: A representative "blank" biological matrix (e.g., cell lysate from an untreated control group, plasma from a drug-naive animal) that is free of the analytes of interest.
Detailed Protocol: Standard Curve Development
This protocol is designed to be a robust starting point and may require optimization based on the specific acyl-CoAs of interest and the biological matrix being analyzed.
Part 1: Preparation of Stock and Working Solutions
The accuracy of the standard curve is fundamentally dependent on the precise preparation of the initial stock solutions.
-
Primary Stock Solution (1 mM):
-
Accurately weigh a known amount of the acyl-CoA standard.
-
Dissolve in a minimal amount of an appropriate solvent. A mixture of methanol and water (1:1, v/v) is often a good starting point.[12] For long-chain acyl-CoAs, a small amount of chloroform may be necessary to aid dissolution.[13]
-
Bring the final volume to the desired concentration with the same solvent. Store at -80 °C in small aliquots to minimize freeze-thaw cycles.[7]
-
-
Internal Standard (IS) Stock Solution (1 mM):
-
Prepare the IS stock solution in the same manner as the analyte stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution. The concentration range should encompass the expected physiological or pharmacological concentrations of the acyl-CoAs in the samples.
-
A typical calibration curve may consist of 7-10 non-zero concentration points.
-
Part 2: Preparation of the Calibration Curve in Matrix
To account for matrix effects, it is imperative to prepare the calibration standards in a biological matrix that is as close as possible to the study samples.[14]
-
Matrix Preparation:
-
Pool and homogenize the "blank" biological matrix.
-
Perform a protein precipitation/extraction step. A common and effective method is the use of ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA).[3][10]
-
Centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.[4]
-
Collect the supernatant, which will serve as the matrix for the standard curve.
-
-
Spiking the Standards:
-
To a series of microcentrifuge tubes, add a fixed volume of the prepared blank matrix supernatant.
-
Spike each tube with a decreasing volume of the working standard solutions to create the desired concentration points for the calibration curve.
-
Add a constant amount of the IS to each standard (and to all unknown samples).
-
The final solvent composition of all standards and samples should be consistent to ensure reproducible chromatographic performance.
-
Part 3: LC-MS/MS Analysis
The following are general LC-MS/MS parameters that have proven effective for acyl-CoA analysis. Instrument-specific optimization is always necessary.
| Parameter | Typical Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) | Provides good retention and separation of a wide range of acyl-CoAs. |
| Mobile Phase A | 5 mM ammonium acetate in water | Provides a source of protons for positive ion mode and aids in peak shape. |
| Mobile Phase B | Acetonitrile | Elutes the more hydrophobic long-chain acyl-CoAs. |
| Gradient | A linear gradient from a low to high percentage of Mobile Phase B | Allows for the sequential elution of acyl-CoAs based on their hydrophobicity. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs readily form protonated molecules [M+H]⁺. |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[2][11] |
Data Analysis and Validation
-
Peak Integration: Integrate the peak areas of the analyte and the IS for each standard and sample.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the IS peak area for each concentration point of the standard curve.
-
Calibration Curve Construction: Plot the response ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Linear Regression: Perform a linear regression analysis on the calibration curve data. A weighting factor of 1/x or 1/x² is often used to improve the accuracy at the lower end of the curve.[3]
-
Acceptance Criteria: A robust and reliable standard curve should meet the following criteria:
-
Coefficient of Determination (r²): ≥ 0.99
-
Accuracy: The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The coefficient of variation (CV) for replicate injections of each standard should be ≤ 15% (≤ 20% for the LLOQ).
-
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Inappropriate mobile phase pH or composition; column degradation. | Optimize mobile phase additives; use a new column. |
| High Variability | Inconsistent sample preparation; analyte instability. | Ensure precise and consistent pipetting; keep samples on ice and analyze promptly. |
| Non-linear Curve | Detector saturation; matrix effects. | Dilute high-concentration standards; optimize chromatography to separate analytes from interfering matrix components. |
| Low Sensitivity | Inefficient ionization; suboptimal MS/MS parameters. | Optimize ESI source conditions; perform daughter ion scans to identify the most intense product ions for MRM. |
Conclusion
The absolute quantification of acyl-CoAs is a challenging yet essential task in metabolic research. The protocol outlined in this application note provides a comprehensive and scientifically sound framework for the development of a reliable standard curve using LC-MS/MS. By paying careful attention to analyte stability, minimizing matrix effects through appropriate sample preparation and chromatographic separation, and rigorously validating the performance of the calibration curve, researchers can obtain accurate and reproducible quantitative data, thereby advancing our understanding of the critical roles of acyl-CoAs in health and disease.
References
- Benchchem. (n.d.). Application Note: Quantitative Analysis of Short-Chain Acyl-CoA Esters by LC-MS/MS.
- Basu, S. S., & Blair, I. A. (2011). A single LC-MS/MS analysis to quantify CoA biosynthetic intermediates and short-chain acyl CoAs. Metabolites, 1(1), 30–47.
- Ferdinandusse, S., Denis, S., & van der Knaap, E. T. (2015). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 87(15), 7764–7771.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylbutyryl CoA Quantification.
- Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894.
- Ferdinandusse, S., Denis, S., & van der Knaap, E. T. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 88(1), 839–846.
- Belfiore, A., El-Khoury, R., & Carobbio, S. (2019).
- Sun, D., Cree, M. G., & Wolfe, R. R. (2006). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of lipid research, 47(4), 877–884.
- Belfiore, A., El-Khoury, R., & Carobbio, S. (2019).
- Trefely, S., & Snyder, N. W. (2019). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & cellular proteomics : MCP, 18(Suppl 1), S103–S115.
- Trefely, S., & Snyder, N. W. (2019). Acyl-CoA extraction method optimization. LC-QE-MS condition for...
- K. C., A., & Madhavan, P. (2018). Overlay chromatograms showing the matrix effect for (a) ACoA and (b) MCoA.
- Worth, A. J., He, Y., & Basu, S. S. (2020). Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. Metabolites, 10(11), 450.
- Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125.
- Benchchem. (n.d.). A Researcher's Guide to Quantifying Acyl-CoAs: A Comparative Analysis of Analytical Methods.
- K., M., & C., V. (2022). Calibration curves of non-endogenous acyl-CoA standards spiked in pure...
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Advanced Derivatization Techniques for Acyl-CoA Analysis by GC-MS
Introduction: The Analytical Challenge of Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1][2][3] Their quantification is crucial for understanding cellular energy status, lipid biosynthesis, and the pathophysiology of metabolic diseases. However, the analysis of acyl-CoAs presents significant challenges due to their inherent instability in aqueous solutions and their amphiphilic nature, which complicates extraction and chromatographic separation.[4][5][6][7] While liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for acyl-CoA analysis,[1][2][5][6][7][8][9][10][11][12] gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and extensive spectral libraries for confident compound identification.[13] The primary limitation of GC-MS for this application is the low volatility of acyl-CoAs, necessitating chemical derivatization to increase their vapor pressure and thermal stability.[11][13][14]
This application note provides a comprehensive guide to the most effective derivatization techniques for the analysis of acyl-CoAs by GC-MS. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to ensure robust and reliable quantification for researchers, scientists, and drug development professionals.
The Imperative of Derivatization for GC-MS Analysis of Acyl-CoAs
Direct GC-MS analysis of underivatized acyl-CoAs is not feasible due to their high polarity and low volatility. Derivatization chemically modifies the acyl-CoA molecule to overcome these limitations. The ideal derivatization strategy should:
-
Increase Volatility: By masking polar functional groups, the derivatized analyte can readily transition into the gas phase within the GC injector.
-
Enhance Thermal Stability: The derivatization should protect the molecule from degradation at the high temperatures of the GC inlet and column.
-
Improve Chromatographic Properties: Derivatization can lead to better peak shapes and improved separation from matrix components.[14]
-
Produce Characteristic Mass Spectra: The derivatives should yield mass spectra with clear molecular ions and fragmentation patterns that facilitate identification and quantification.
The primary targets for derivatization on the acyl-CoA molecule are the carboxyl group of the fatty acid chain and the hydroxyl and amine groups on the coenzyme A moiety. The two most prevalent and effective derivatization strategies for this purpose are esterification and silylation .
Esterification: Converting Acyl-CoAs to Volatile Esters
Esterification is a classic and robust derivatization technique that targets the carboxyl group of the fatty acid portion of the acyl-CoA.[15] This process converts the non-volatile carboxylic acid into a more volatile ester, typically a methyl ester.[15]
Causality of Experimental Choices in Esterification
The choice of esterification reagent and catalyst is critical for achieving complete and reproducible derivatization.
-
Acid-Catalyzed Esterification: This is the most common approach and involves reacting the acyl-CoA with an alcohol (e.g., methanol) in the presence of an acid catalyst.[15]
-
Methanolic HCl: Prepared by bubbling dry HCl gas into methanol, this is a highly effective reagent.[15] The anhydrous conditions are crucial to prevent hydrolysis of the esters back to carboxylic acids.
-
Boron Trifluoride-Methanol (BF3-Methanol): This is a commercially available and convenient reagent that offers rapid and efficient esterification.[15]
-
-
Base-Catalyzed Transesterification: This method is suitable for converting existing esters (e.g., in complex lipids) to different, more volatile esters.[15] It is less commonly used for the direct derivatization of free acyl-CoAs.
Protocol: Acid-Catalyzed Esterification of Acyl-CoAs for GC-MS Analysis
This protocol details the conversion of acyl-CoAs to their corresponding fatty acid methyl esters (FAMEs).
Materials:
-
Lyophilized acyl-CoA extract
-
Anhydrous Methanol
-
Acetyl Chloride or Boron Trifluoride-Methanol (14% w/v)
-
Hexane (GC grade)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Reagent Preparation (Methanolic HCl): In a fume hood, carefully add 1 part acetyl chloride to 10 parts anhydrous methanol dropwise while gently swirling. This exothermic reaction generates methanolic HCl. Prepare this reagent fresh.
-
Derivatization Reaction:
-
To the dried acyl-CoA extract, add 500 µL of freshly prepared methanolic HCl or 14% BF3-methanol.
-
Cap the reaction vial tightly and vortex thoroughly to dissolve the sample.
-
Incubate the mixture at 60°C for 1 hour.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 500 µL of deionized water and 500 µL of hexane to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Neutralization and Drying:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Add 500 µL of saturated NaHCO3 solution to neutralize any remaining acid. Vortex and centrifuge as before.
-
Transfer the hexane layer to a new tube containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
-
Sample Concentration and Analysis:
-
Transfer the dried hexane extract to a GC vial with an insert.
-
If necessary, concentrate the sample under a gentle stream of nitrogen.
-
The sample is now ready for injection into the GC-MS.
-
Self-Validation and Trustworthiness: The inclusion of an internal standard (e.g., a fatty acid with an odd number of carbons not expected in the sample) prior to derivatization is crucial for accurate quantification and to monitor the efficiency of the reaction and extraction steps.
Silylation: A Versatile Approach for Comprehensive Derivatization
Silylation is a powerful derivatization technique that replaces active hydrogens in functional groups such as hydroxyls, carboxyls, and amines with a trimethylsilyl (TMS) group.[16][17][18] This method is highly effective for acyl-CoAs as it can derivatize multiple sites on the molecule simultaneously, leading to a significant increase in volatility and thermal stability.[19]
Causality of Experimental Choices in Silylation
The choice of silylating reagent is paramount for successful derivatization.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): This is one of the most common and effective silylating reagents.[16][17] It is highly volatile, and its byproducts are also volatile, minimizing interference in the chromatogram.
-
Catalysts: The addition of a catalyst like N,N-dimethylformamide (DMF) or pyridine can enhance the reaction rate. Pyridine also acts as a solvent and an acid scavenger.
-
Two-Step Derivatization (Methoximation followed by Silylation): For acyl-CoAs containing keto or aldehyde groups, a two-step process is often employed.[16][17]
-
Methoximation: The sample is first treated with methoxyamine hydrochloride to convert carbonyl groups into their methoxime derivatives. This step is crucial to prevent the formation of multiple tautomeric forms during silylation, which would result in multiple chromatographic peaks for a single analyte.[16][17]
-
Silylation: The subsequent silylation with MSTFA then derivatizes the remaining active hydrogens.
-
Protocol: Two-Step Methoximation and Silylation of Acyl-CoAs for GC-MS Analysis
Materials:
-
Lyophilized acyl-CoA extract
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
Vortex mixer
-
GC vials
Procedure:
-
Methoximation:
-
To the dried acyl-CoA extract, add 50 µL of methoxyamine hydrochloride solution.
-
Cap the vial tightly and vortex to dissolve the sample.
-
Incubate at 60°C for 1 hour.
-
-
Silylation:
-
After cooling to room temperature, add 80 µL of MSTFA to the reaction mixture.
-
Cap the vial tightly and vortex thoroughly.
-
Incubate at 60°C for 30 minutes.
-
-
Analysis:
-
After cooling, the sample can be directly injected into the GC-MS.
-
Self-Validation and Trustworthiness: The use of deuterated internal standards that undergo the same derivatization process is highly recommended for the most accurate and precise quantification. The stability of silylated derivatives can be a concern, so it is advisable to analyze the samples as soon as possible after derivatization.[13]
Data Presentation and Comparison of Techniques
| Parameter | Esterification (FAMEs) | Silylation (TMS Derivatives) |
| Target Analytes | Primarily the fatty acid portion of acyl-CoAs | Entire acyl-CoA molecule (fatty acid, hydroxyls, amines) |
| Reagents | Methanolic HCl, BF3-Methanol | MSTFA, Methoxyamine hydrochloride |
| Reaction Conditions | 60°C for 1 hour | 60°C for 1.5 hours (two steps) |
| Sample Preparation | Requires liquid-liquid extraction | Direct injection after derivatization |
| Derivative Stability | Generally stable | Can be sensitive to moisture, requiring prompt analysis[16] |
| Chromatographic Info | Provides fatty acid profile | Can provide information on the intact derivatized acyl-CoA |
| Mass Spectral Info | Well-characterized spectra for FAMEs | Can be more complex, but provides structural information |
Experimental Workflows
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aocs.org [aocs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Acyl-CoA Separation: A Senior Application Scientist's Guide to Chromatography Column Selection
Introduction: The Central Role and Analytical Challenges of Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, participating in a vast array of biochemical processes. They are central to fatty acid metabolism, including β-oxidation and the synthesis of complex lipids, and play crucial roles in energy production, post-translational modification of proteins, and gene regulation.[1] Given their importance, the accurate quantification and profiling of the diverse acyl-CoA pool are essential for understanding cellular physiology and the pathophysiology of numerous diseases, including metabolic disorders, cardiovascular diseases, and cancer.[2]
However, the analysis of acyl-CoAs presents significant analytical challenges. These molecules are present in low concentrations within complex biological matrices, are structurally diverse with varying acyl chain lengths and degrees of unsaturation, and are susceptible to hydrolysis, particularly in aqueous solutions.[1] Chromatographic separation is therefore a critical step in any robust analytical workflow, serving to reduce ion suppression and resolve isomeric and isobaric species, which is essential for accurate mass spectrometric detection and quantification.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practicalities of selecting the optimal chromatography column for acyl-CoA separation. We will delve into the nuances of different chromatography modes, explore the critical parameters of column selection, and provide detailed, field-proven protocols to empower you to achieve reliable and reproducible results.
Understanding the Analyte: Physicochemical Properties of Acyl-CoAs
The successful chromatographic separation of acyl-CoAs is fundamentally dependent on their physicochemical properties. Acyl-CoAs are amphipathic molecules, possessing a large, hydrophilic Coenzyme A head group and a hydrophobic acyl chain of varying length and saturation.
-
Hydrophilicity of the Coenzyme A Moiety: The Coenzyme A portion of the molecule is highly polar, containing a pantothenic acid unit, a β-mercaptoethylamine unit, and an adenosine-3',5'-bisphosphate moiety.[3][4] This hydrophilicity dictates the interaction with polar stationary phases and the aqueous component of the mobile phase.
-
Hydrophobicity of the Acyl Chain: The acyl chain, derived from a fatty acid, is nonpolar. The hydrophobicity increases with the length of the carbon chain and decreases with the number of double bonds.[5] This property is the primary driver of retention in reversed-phase chromatography.
-
Solubility and Stability: Acyl-CoAs are soluble in water and methanol.[1] However, they are prone to hydrolysis, especially in alkaline and strongly acidic aqueous solutions.[1] This instability necessitates careful sample handling and consideration of mobile phase pH.
This dual nature of acyl-CoAs allows for their separation by several chromatographic techniques, each exploiting these properties in different ways.
Chromatography Modes for Acyl-CoA Separation: A Comparative Analysis
The choice of chromatography mode is the most critical decision in developing a separation method for acyl-CoAs. The three primary modes employed are Reversed-Phase Chromatography (RPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC).
Reversed-Phase Chromatography (RPC): The Workhorse for Acyl-CoA Profiling
Reversed-phase chromatography is the most widely used technique for the separation of acyl-CoAs due to its robustness and ability to resolve species based on the hydrophobicity of their acyl chains.
Principle of Separation: In RPC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). Acyl-CoAs are retained on the column through hydrophobic interactions between their acyl chains and the stationary phase. Elution is achieved by increasing the proportion of the organic solvent in the mobile phase, which decreases the polarity of the mobile phase and weakens the hydrophobic interactions, allowing the analytes to elute.
Retention Behavior: The retention time of acyl-CoAs in RPC is directly proportional to the length of the acyl chain and inversely proportional to the number of double bonds.[5] Longer, more saturated acyl chains are more hydrophobic and therefore retained more strongly, resulting in longer elution times.
Column Selection in RPC:
| Stationary Phase | Key Characteristics & Best Use Cases |
| C18 (Octadecylsilane) | The most common and versatile choice for acyl-CoA separation. The long alkyl chains provide strong hydrophobic retention, enabling excellent separation of a wide range of acyl-CoAs, from short-chain to very-long-chain species. Ideal for comprehensive profiling studies. |
| C8 (Octylsilane) | Offers lower hydrophobicity and shorter retention times compared to C18.[6] This can be advantageous for the rapid analysis of long-chain acyl-CoAs that may be too strongly retained on a C18 column, or for methods where high throughput is a priority. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and any aromatic moieties or double bonds in the analytes. This can be beneficial for separating acyl-CoAs with similar hydrophobicity but different degrees of unsaturation or for resolving them from interfering matrix components. It is often recommended to use methanol-containing mobile phases with phenyl columns to enhance these interactions.[7] |
Key Column Parameters to Consider:
-
Particle Size: Smaller particles (e.g., sub-2 µm) provide higher efficiency and resolution, leading to sharper peaks, but at the cost of higher backpressure.[8]
-
Pore Size: For acyl-CoAs, which are relatively small molecules, a pore size of 100-120 Å is generally suitable.
-
End-capping: End-capping of residual silanol groups on the silica support is crucial to minimize peak tailing and improve peak shape, especially for the polar Coenzyme A head group.
Diagram: Workflow for Acyl-CoA Analysis using Reversed-Phase Chromatography
Caption: A typical workflow for the analysis of acyl-CoAs using LC-MS/MS with reversed-phase chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach
HILIC is a valuable alternative to RPC, particularly for the analysis of polar metabolites. For acyl-CoAs, HILIC provides a complementary separation mechanism that can be advantageous in specific applications.
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes, like the Coenzyme A moiety of acyl-CoAs, partition into this layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Advantages for Acyl-CoA Analysis:
-
Enhanced Retention of Short-Chain Acyl-CoAs: Very short-chain acyl-CoAs, which can be poorly retained in RPC, are well-retained in HILIC due to the dominance of the hydrophilic Coenzyme A head group.
-
Increased Sensitivity in Mass Spectrometry: The high organic content of the mobile phase in HILIC facilitates more efficient desolvation and ionization in the electrospray ionization (ESI) source, often leading to enhanced signal intensity.[9][10]
-
Orthogonal Selectivity: HILIC provides a different separation profile compared to RPC, which can be useful for resolving co-eluting species from complex matrices.
Disadvantages and Considerations:
-
Method Development Complexity: HILIC methods can be more challenging to develop and optimize compared to RPC. Equilibration times can be longer, and the technique is often more sensitive to the sample solvent composition.
-
Solubility Issues: Acyl-CoAs, particularly long-chain species, may have limited solubility in the high organic mobile phases used in HILIC.
Ion-Exchange Chromatography (IEC): Separation by Charge
Ion-exchange chromatography separates molecules based on their net charge. Given the negatively charged phosphate groups on the Coenzyme A moiety, anion-exchange chromatography is a viable, albeit less common, approach for acyl-CoA separation.
Principle of Separation: In anion-exchange chromatography, a positively charged stationary phase is used. At a suitable pH, the negatively charged acyl-CoAs bind to the stationary phase through electrostatic interactions. Elution is typically achieved by increasing the salt concentration of the mobile phase or by changing the pH to neutralize the charge on the analyte or the stationary phase.
Potential Applications:
-
Fractionation and Purification: IEC can be a powerful tool for the initial fractionation of complex biological extracts to isolate the acyl-CoA fraction prior to further analysis by RPC or HILIC.[11]
-
Separation of CoA and its Derivatives: IEC has been used for the purification of Coenzyme A and its derivatives.[12][13]
Limitations:
-
Limited Resolution of Acyl Chains: Since the separation is primarily based on the charge of the Coenzyme A head group, IEC offers limited resolution of acyl-CoAs with different chain lengths and degrees of unsaturation.
-
Mobile Phase Compatibility with MS: The high salt concentrations often used for elution in IEC can cause significant ion suppression in ESI-MS, requiring desalting steps or specialized MS-compatible mobile phases.
Diagram: Decision Tree for Chromatography Column Selection
Sources
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. P. aeruginosa Metabolome Database: Coenzyme A (PAMDB000381) [pseudomonas.umaryland.edu]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Screening of stationary phase selectivities for global lipid profiling by ultrahigh performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. researchgate.net [researchgate.net]
- 13. Coenzyme A [sigmaaldrich.com]
Application of Heptadecanoyl-CoA in Quantitative Lipidomics Studies
Introduction: The Critical Role of Odd-Chain Acyl-CoAs in Lipidomics
In the intricate landscape of lipidomics, the precise quantification of lipid species is paramount to unraveling their complex roles in cellular physiology and pathology. Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism, participating in fatty acid biosynthesis, degradation (β-oxidation), and the acylation of complex lipids.[1] Their accurate measurement provides a dynamic snapshot of cellular metabolic flux. However, the inherent complexity of the lipidome and the potential for variability during sample preparation and analysis present significant challenges to robust quantification.
The use of internal standards is a cornerstone of accurate mass spectrometry-based quantification, correcting for analyte loss during sample processing and variations in instrument response.[2] Heptadecanoyl-CoA (C17:0-CoA), the coenzyme A thioester of heptadecanoic acid, has emerged as an invaluable tool in this context. As an odd-chain fatty acyl-CoA, it is not synthesized de novo in most mammalian systems and is present at very low endogenous levels, making it an ideal internal standard for the quantification of a wide range of even-chain and other fatty acyl-CoA species.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as an internal standard in lipidomics studies. We will delve into the underlying principles, provide detailed, field-proven protocols for sample preparation and LC-MS/MS analysis, and present data to support the validation of this methodology.
Principle of Application: Why this compound?
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative lipidomics. This compound is an excellent choice for the analysis of fatty acyl-CoAs for several key reasons:
-
Physiological Scarcity: Mammalian fatty acid synthesis primarily produces even-chain fatty acids. Odd-chain fatty acids like heptadecanoic acid are of exogenous origin (e.g., from the diet) or produced in small amounts by gut microbiota, and their corresponding acyl-CoAs are therefore present at negligible concentrations in most biological samples.[3][4] This minimizes interference with the measurement of endogenous even-chain acyl-CoAs.
-
Chemical Similarity: As a long-chain saturated fatty acyl-CoA, this compound closely mimics the chemical and physical properties of endogenous long-chain acyl-CoAs. This ensures similar extraction efficiency, stability, and ionization behavior in the mass spectrometer, allowing it to effectively normalize for variations throughout the analytical workflow.
-
Distinct Mass: The odd number of carbons in the acyl chain of this compound gives it a unique mass that is easily distinguishable from the masses of even-chain acyl-CoAs in the mass spectrometer.
Experimental Workflow for Acyl-CoA Quantification
The overall workflow for the quantification of fatty acyl-CoAs using this compound as an internal standard involves several key stages, from sample preparation to data analysis.
Figure 1. General experimental workflow for the quantification of fatty acyl-CoAs.
Detailed Protocols
Protocol 1: Extraction of Fatty Acyl-CoAs from Mammalian Cells
This protocol is optimized for the extraction of a broad range of fatty acyl-CoAs from cultured mammalian cells.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
This compound internal standard solution (e.g., 1 µM in 10% acetonitrile)
-
Extraction Solvent: Acetonitrile:2-Propanol:Methanol (3:1:1, v/v/v), pre-chilled to -20°C
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent: 50% Methanol in water
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Internal Standard Spiking:
-
Resuspend the cell pellet (typically 1-10 million cells) in 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).
-
Add a known amount of this compound internal standard. A typical amount is 20 ng.[5]
-
-
Extraction:
-
Add 0.5 mL of the pre-chilled Extraction Solvent to the cell suspension.
-
Homogenize the sample on ice using a sonicator or a tissue homogenizer.
-
Vortex the homogenate for 2 minutes and sonicate for 3 minutes.[5]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant.
-
Re-extract the pellet with another 1 mL of the Extraction Solvent, centrifuge, and combine the supernatants.[5]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent. The reconstituted sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Extraction of Fatty Acyl-CoAs from Tissues
This protocol is suitable for the extraction of fatty acyl-CoAs from various tissue types.
Materials:
-
Frozen tissue sample (~40 mg)[5]
-
Ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9)
-
This compound internal standard solution (e.g., 1 µM in 10% acetonitrile)
-
Extraction Solvent: Acetonitrile:2-Propanol:Methanol (3:1:1, v/v/v), pre-chilled to -20°C
-
Tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent: 50% Methanol in water
Procedure:
-
Tissue Homogenization and Internal Standard Spiking:
-
Place a weighed amount of frozen tissue (~40 mg) in a pre-chilled tube.
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and a known amount of this compound internal standard (e.g., 20 ng).[5]
-
Add 0.5 mL of the pre-chilled Extraction Solvent.
-
Homogenize the tissue on ice until it is completely dispersed.
-
-
Extraction:
-
Follow steps 3.3 to 3.5 from Protocol 1.
-
-
Sample Concentration and Reconstitution:
-
Follow step 4 from Protocol 1.
-
LC-MS/MS Analysis
The analysis of fatty acyl-CoAs is typically performed using liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8) or 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Fatty acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of the phosphoadenosine diphosphate portion of the molecule.[6][7] The precursor ion is the [M+H]+ ion of the specific acyl-CoA, and the product ion is [M+H-507]+.
Table 1: Example MRM Transitions for Common Fatty Acyl-CoAs
| Fatty Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) |
| Myristoyl-CoA (C14:0) | 978.4 | 471.4 |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 |
| This compound (C17:0) | 1020.5 | 513.5 |
| Stearoyl-CoA (C18:0) | 1034.5 | 527.5 |
| Oleoyl-CoA (C18:1) | 1032.5 | 525.5 |
| Arachidonoyl-CoA (C20:4) | 1054.5 | 547.5 |
Note: These values are for the monoisotopic masses and may need to be optimized on your specific instrument.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each endogenous fatty acyl-CoA and the this compound internal standard.
-
Ratio Calculation: For each endogenous acyl-CoA, calculate the ratio of its peak area to the peak area of the this compound internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acyl-CoAs of interest and a fixed concentration of the this compound internal standard. Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte to generate a calibration curve.
-
Quantification: Determine the concentration of each endogenous fatty acyl-CoA in the biological samples by interpolating their peak area ratios from the calibration curve.
Biochemical Context and Metabolic Significance
The quantification of fatty acyl-CoA pools provides valuable insights into cellular metabolism. Changes in the levels of specific acyl-CoAs can reflect alterations in fatty acid synthesis, elongation, desaturation, and β-oxidation.
Figure 2. Simplified overview of fatty acyl-CoA metabolism.
By using this compound as an internal standard, researchers can confidently track changes in these metabolic pathways in response to various stimuli, such as drug treatment, dietary interventions, or disease progression. For example, an accumulation of long-chain saturated acyl-CoAs could indicate a bottleneck in β-oxidation or an upregulation of fatty acid synthesis.
Conclusion
This compound is a robust and reliable internal standard for the quantitative analysis of fatty acyl-CoAs in a variety of biological matrices. Its low endogenous abundance and chemical similarity to the analytes of interest make it an ideal choice for correcting for experimental variability. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers to accurately measure fatty acyl-CoA pools, thereby gaining deeper insights into the intricate world of lipid metabolism. The careful and consistent application of these methods will undoubtedly contribute to advancements in our understanding of health and disease.
References
-
Haynes, C. A., Allegood, J. C., Sims, K., & Merrill, A. H., Jr. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125. [Link]
-
Magnes, C., Suppan, M., Pieber, T. R., Moustafa, T., & Sinner, F. M. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2889–2895. [Link]
-
Li, L. O., Klett, E. L., & Coleman, R. A. (2010). Development of a novel method for the determination of acyl-CoA compounds by liquid chromatography mass spectrometry to probe the metabolism of fatty acids. Biochimica et biophysica acta, 1801(2), 169–176. [Link]
-
Sun, Y., Youm, Y. H., & Vissers, R. J. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Adipocyte, 1(3), 173–180. [Link]
-
Magnes, C., Suppan, M., Pieber, T. R., Moustafa, T., & Sinner, F. M. (2005). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. [Link]
-
Li, L. O., Hu, Z., & Yang, X. (2012). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Analytical and bioanalytical chemistry, 403(7), 1935–1943. [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Analytical biochemistry, 430(1), 41–49. [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., & Merrill, A. H., Jr. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. ResearchGate. [Link]
-
Coras, R., & Spener, F. (1989). A single LC-MS/MS analysis to quantify CoA biosynthetic intermediates and short-chain acyl CoAs. Molecules, 26(8), 2193. [Link]
-
Basit, A., & May, J. C. (2019). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods and protocols, 2(3), 64. [Link]
-
Kanto, H., et al. (2025). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. ResearchGate. [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in nutrition (Bethesda, Md.), 7(4), 730–734. [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. ResearchGate. [Link]
-
Van den Bossche, J., & Van Belle, D. (1989). High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs. Biomedical chromatography : BMC, 3(5), 213–216. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules (Basel, Switzerland), 20(2), 2425–2444. [Link]
-
Dyer, J. M., et al. (2022). A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense). Frontiers in plant science, 13, 1014811. [Link]
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367–412.
-
ResearchGate. List of MRM transitions. m/z (amu). ResearchGate. [Link]
- Han, X. (2016). Lipidomics for studying metabolism. Nature reviews. Endocrinology, 12(11), 668–680.
- Burla, B., et al. (2018). MS-based lipidomics of human blood plasma: a targeted and standardized approach. Journal of lipid research, 59(2), 325–336.
-
Song, H., & Han, X. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry--what, how and why? Mass spectrometry reviews, 31(1), 65–85. [Link]
Sources
- 1. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring Fatty Acid Oxidation Using Heptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Interrogating Fatty Acid Metabolism
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for generating a significant portion of the cellular energy supply, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver.[1] Dysregulation of FAO is implicated in a wide range of pathologies, including metabolic syndrome, cardiovascular diseases, and certain cancers. Consequently, the ability to accurately monitor FAO is of paramount importance in both basic research and drug development.
Traditionally, FAO has been studied using even-chain fatty acids, such as palmitate. However, the complete oxidation of these fatty acids yields acetyl-CoA, a product common to multiple metabolic pathways, including glucose and amino acid catabolism. This overlap can complicate the specific assessment of FAO. This guide introduces a powerful and precise alternative: the use of the odd-chain fatty acid, heptadecanoic acid (C17:0), and its activated form, heptadecanoyl-CoA.[2]
The metabolism of odd-chain fatty acids like heptadecanoic acid proceeds through the standard β-oxidation spiral, producing acetyl-CoA in each cycle.[3][4][5][6] The key distinction arises in the final round of oxidation, which uniquely yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, a three-carbon acyl-CoA.[3][4][7] This terminal propionyl-CoA molecule serves as a specific and direct marker of odd-chain fatty acid oxidation, providing a clearer window into this metabolic process.[7] Propionyl-CoA is subsequently converted to succinyl-CoA, which can then enter the Krebs cycle.[8]
These application notes provide a comprehensive overview of the principles and detailed protocols for monitoring FAO using this compound. We will cover methodologies ranging from high-resolution respirometry in intact cells to stable isotope tracing for in-depth metabolic flux analysis.
The Rationale: Why this compound is a Superior Tool for FAO Monitoring
The primary advantage of using this compound lies in the unique metabolic fate of its terminal three-carbon fragment. Unlike the ubiquitous acetyl-CoA produced from even-chain fatty acids, the generation of propionyl-CoA is specific to the oxidation of odd-chain fatty acids and certain amino acids.[9] By providing heptadecanoic acid as the primary substrate, we can confidently attribute the production of propionyl-CoA and its downstream metabolites to the oxidation of this specific fatty acid.
This specificity offers several key benefits for researchers:
-
Reduced Background Signal: By focusing on a unique metabolic product, the signal-to-noise ratio of the assay is significantly improved, allowing for more sensitive detection of changes in FAO.
-
Clearer Mechanistic Insights: The ability to specifically trace the fate of the odd-chain fatty acid provides a more direct assessment of FAO without the confounding influence of other metabolic pathways.
-
Versatility in Application: The principle of tracking propionyl-CoA can be applied across various platforms, from measuring oxygen consumption to sophisticated mass spectrometry-based approaches.
Visualizing the Metabolic Pathway
To better understand the process, the following diagram illustrates the β-oxidation of this compound.
Figure 1: β-oxidation of this compound in the mitochondria.
Experimental Protocols
This section provides detailed protocols for monitoring FAO using this compound in various experimental systems.
Protocol 1: High-Resolution Respirometry using the Seahorse XF Analyzer
This protocol details the measurement of oxygen consumption rate (OCR) as an indicator of FAO in live cells.
Principle: The Seahorse XF Analyzer measures real-time oxygen consumption, a direct indicator of mitochondrial respiration.[10] By providing heptadecanoate as the primary fuel source and inhibiting other pathways, the measured OCR can be attributed to the oxidation of this odd-chain fatty acid.
Materials:
-
Seahorse XF Analyzer (Agilent)[11]
-
Seahorse XF Cell Culture Microplates
-
Heptadecanoic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Etomoxir (CPT1 inhibitor)
-
UK5099 (Mitochondrial pyruvate carrier inhibitor)
-
BPTES (Glutaminase inhibitor)
-
Seahorse XF Base Medium
-
Sterile water
Procedure:
-
Preparation of Heptadecanoate-BSA Conjugate:
-
Prepare a 100 mM stock solution of heptadecanoic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
To create a 10 mM heptadecanoate-BSA conjugate solution, slowly add the heptadecanoic acid stock solution to the BSA solution while stirring at 37°C.
-
Incubate at 37°C for 1 hour to allow for complete conjugation.
-
Filter-sterilize the solution and store at -20°C.
-
-
Cell Culture and Plating:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to attach and grow overnight in a standard CO2 incubator.
-
-
Assay Medium Preparation:
-
On the day of the assay, prepare the Seahorse XF Base Medium supplemented with 2 mM L-carnitine.
-
To specifically measure FAO, inhibit glucose and glutamine oxidation by adding 2 µM UK5099 and 3 µM BPTES, respectively.
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
-
Seahorse XF Assay Protocol:
-
Wash the cells twice with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Prepare the injector ports of the Seahorse sensor cartridge with the following compounds:
-
Port A: Heptadecanoate-BSA conjugate (final concentration 100 µM)
-
Port B: Oligomycin (final concentration 1 µM)
-
Port C: FCCP (final concentration 0.5 µM, titrate for optimal concentration)
-
Port D: Rotenone/Antimycin A (final concentration 0.5 µM each) and Etomoxir (final concentration 40 µM)
-
-
Run the Seahorse XF Analyzer using a standard mitochondrial stress test protocol.
-
Data Analysis:
| Parameter | Description | Expected Outcome with Heptadecanoate |
| Basal Respiration | OCR before any injections. | Reflects endogenous substrate oxidation. |
| Response to Heptadecanoate | Increase in OCR after injection from Port A. | Indicates the capacity for heptadecanoate oxidation. |
| ATP-linked Respiration | Decrease in OCR after oligomycin injection. | Represents the portion of OCR dedicated to ATP synthesis fueled by heptadecanoate. |
| Maximal Respiration | Peak OCR after FCCP injection. | Shows the maximum respiratory capacity with heptadecanoate as the substrate. |
| FAO-dependent Respiration | Decrease in OCR after etomoxir injection. | Confirms that the measured respiration is dependent on fatty acid oxidation. |
Protocol 2: Stable Isotope Tracing with [U-¹³C₁₇]-Heptadecanoic Acid
This protocol uses uniformly labeled heptadecanoic acid to trace its metabolic fate into downstream intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle: By supplying cells with [U-¹³C₁₇]-heptadecanoic acid, the carbon atoms of the fatty acid are labeled.[12][13] This allows for the detection and quantification of ¹³C-labeled metabolites, such as propionyl-CoA and succinyl-CoA, providing a direct measure of FAO flux.[12][13]
Materials:
-
[U-¹³C₁₇]-Heptadecanoic acid
-
Cultured cells or isolated mitochondria
-
Appropriate cell culture medium or mitochondrial respiration buffer
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Internal standards for propionyl-CoA and succinyl-CoA
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)
Procedure:
-
Cell Labeling:
-
Prepare a stock solution of [U-¹³C₁₇]-heptadecanoic acid complexed with fatty acid-free BSA as described in Protocol 1.
-
Culture cells to the desired confluency.
-
Incubate cells with the labeling medium containing the ¹³C-heptadecanoate-BSA complex for a defined period (e.g., 4, 8, or 24 hours).
-
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the metabolites using an appropriate chromatography method.
-
Detect and quantify the mass isotopologues of propionyl-CoA (M+3) and succinyl-CoA (M+3 or M+4) using the mass spectrometer.
-
Data Interpretation:
The enrichment of ¹³C in propionyl-CoA and succinyl-CoA directly reflects the rate of [U-¹³C₁₇]-heptadecanoic acid oxidation. This data can be used to calculate the metabolic flux through the FAO pathway.
| Metabolite | Mass Isotopologue | Interpretation |
| Propionyl-CoA | M+3 | Direct product of ¹³C-heptadecanoyl-CoA oxidation. |
| Succinyl-CoA | M+3 | Product of ¹³C-propionyl-CoA carboxylation. |
Workflow Visualization
The following diagram outlines the general workflow for monitoring FAO using this compound.
Figure 2: General experimental workflow.
Troubleshooting and Considerations
-
Substrate Preparation: Ensure complete conjugation of heptadecanoic acid to BSA to maintain its solubility and bioavailability.
-
Cell Health: Monitor cell viability throughout the experiment, as high concentrations of fatty acids can be toxic.
-
Instrument Calibration: Regularly calibrate the Seahorse XF Analyzer and mass spectrometer to ensure accurate and reproducible data.
-
Control Experiments: Include appropriate controls, such as vehicle-treated cells and experiments with known FAO inhibitors like etomoxir, to validate the assay.
Conclusion
Monitoring fatty acid oxidation with this compound offers a specific and sensitive method to investigate this crucial metabolic pathway. The unique generation of propionyl-CoA provides a distinct marker that overcomes the limitations of traditional even-chain fatty acid assays. The protocols outlined in this guide, from high-resolution respirometry to stable isotope tracing, provide a robust framework for researchers, scientists, and drug development professionals to gain deeper insights into the regulation of FAO in health and disease.
References
-
Angelini, C., et al. (2021). Details for the use and execution of this protocol. Mendeley Data, V1. [Link]
-
Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. [Link]
-
Agilent Technologies. (n.d.). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Agilent. [Link]
-
BIOCHEMISTRY ONLINE. (n.d.). Beta-Oxidation of Fatty Acids (odd chain). [Link]
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. Jack Westin MCAT Content. [Link]
-
Jenkins, C. M., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. [Link]
-
Li, J., et al. (2024). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. American Journal of Physiology-Cell Physiology. [Link]
-
Profnit. (n.d.). Odd Chain Fatty Acid Oxidation. [Link]
-
Solved: What is propionyl CoA and when is it produced during fatty acid oxidation? (n.d.). [Link]
-
Tsuchiya, Y., et al. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions, 42(4), 1107-1111. [Link]
-
Wikipedia. (n.d.). Propionyl-CoA. [Link]
-
YouTube. (2024, October 20). The fate of Propionyl CoA resulting from Oxidation of Odd chain Fatty acids. [Link]
Sources
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta-Oxidation of Fatty Acids (odd chain) [biochem-vivek.tripod.com]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. staging.dashboard.alhconsulting.hu [staging.dashboard.alhconsulting.hu]
- 7. atlas.org [atlas.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of isotopically labeled heptadecanoyl-CoA for tracer studies
Application Note & Protocol
Topic: Synthesis and Application of Isotopically Labeled Heptadecanoyl-CoA for Metabolic Tracer Studies
Introduction: The Significance of Odd-Chain Fatty Acyl-CoAs in Metabolic Research
Metabolic tracer analysis using stable isotopes is a cornerstone of modern biomedical research, allowing for the precise tracking of metabolic pathways in health and disease.[1] While even-chain fatty acids are primary components of cellular lipids and energy metabolism, odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0), play a unique and critical role. The metabolism of OCFAs through β-oxidation yields acetyl-CoA units and, uniquely, a terminal three-carbon propionyl-CoA molecule.[2][3] This propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[2] This anaplerotic potential makes OCFAs vital for replenishing TCA cycle intermediates, which is crucial for cellular biosynthesis and energy homeostasis, particularly under conditions of metabolic stress.[2][4]
This compound, the activated form of heptadecanoic acid, is the direct substrate for these metabolic transformations.[5][6] Synthesizing isotopically labeled versions of this molecule provides a powerful tool to:
-
Quantify the flux of OCFAs into the TCA cycle.
-
Distinguish the metabolic fate of exogenous OCFAs from endogenous lipid pools.
-
Investigate defects in fatty acid oxidation pathways.[7]
-
Elucidate the contribution of OCFAs to de novo lipogenesis and the formation of complex lipids.
This application note provides a comprehensive guide to the chemical synthesis, purification, and verification of isotopically labeled this compound. We present a robust protocol based on the activation of the fatty acid with N,N'-carbonyldiimidazole (CDI), followed by thioesterification with coenzyme A (CoASH). This method is chosen for its high efficiency and adaptability to various isotopic labels (e.g., ¹³C, ²H), providing researchers with a reliable means to produce high-purity tracers for advanced metabolic studies.[8][9]
Principle of Synthesis: Chemical Thioesterification
The synthesis of an acyl-CoA thioester from a free fatty acid and Coenzyme A (CoASH) requires the activation of the fatty acid's carboxyl group. The direct reaction is thermodynamically unfavorable. The strategy outlined here involves a two-step chemical synthesis that is broadly applicable to various fatty acids.[10][11]
-
Activation: The isotopically labeled heptadecanoic acid is reacted with an activating agent, N,N'-carbonyldiimidazole (CDI). This reaction forms a highly reactive N-acylimidazolide intermediate (heptadecanoyl-imidazolide). This intermediate is an excellent acylating agent because imidazole is a good leaving group.[8][9] The reaction is performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.
-
Thioesterification: The activated heptadecanoyl-imidazolide is then reacted with the trilithium salt of Coenzyme A. The nucleophilic thiol group (-SH) of CoASH attacks the electrophilic carbonyl carbon of the acyl-imidazolide, displacing imidazole and forming the desired thioester bond of this compound.[11]
The overall reaction is efficient, but its success hinges on maintaining anhydrous conditions during activation and ensuring the effective solubilization of CoASH for the coupling reaction. Subsequent purification via reverse-phase HPLC is essential to isolate the final product from unreacted starting materials and byproducts.
Experimental Workflow and Protocols
This section details the complete process, from starting materials to the final, verified product.
Overall Synthesis and Purification Workflow
The workflow is a multi-step process requiring careful execution and validation at each stage.
Materials and Reagents
Table 1: Required Reagents and Materials
| Reagent / Material | Grade | Recommended Supplier | Notes |
| Isotopically Labeled Heptadecanoic Acid | >98% Isotopic Purity | Cambridge Isotope Labs | e.g., ¹³C₁₇-Heptadecanoic acid or Heptadecanoic acid-d₃₃[12][13] |
| Coenzyme A, Trilithium Salt Hydrate (CoASH) | ≥95% | Sigma-Aldrich | Store at -20°C under dessication. |
| N,N'-Carbonyldiimidazole (CDI) | ≥97% | Sigma-Aldrich | Highly moisture-sensitive. Store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use a freshly opened bottle or distill from a suitable drying agent. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | For HPLC mobile phase. |
| Ammonium Acetate | LC-MS Grade | Fluka Analytical | For HPLC mobile phase buffer. |
| Water | HPLC/LC-MS Grade | Fisher Scientific | For HPLC mobile phase. |
| Reverse-Phase C18 HPLC Column | 5 µm, ≥100 Å | Waters, Agilent | e.g., 4.6 x 250 mm dimensions. |
| Syringe Filters (0.22 µm) | PTFE | Millipore | For filtering samples and mobile phases. |
Protocol 1: Synthesis of Labeled this compound
This protocol should be performed in a fume hood. Use appropriate personal protective equipment (PPE).
Part A: Activation of Labeled Heptadecanoic Acid
-
Preparation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 10 mg of isotopically labeled heptadecanoic acid in 2 mL of anhydrous tetrahydrofuran (THF).
-
Initiate Reaction: Add a 1.2 molar equivalent of N,N'-carbonyldiimidazole (CDI) to the solution. Causality: A slight excess of CDI ensures complete activation of the fatty acid.
-
Incubation: Seal the flask under a nitrogen atmosphere and stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the evolution of CO₂ gas (bubbling). The completion of the reaction results in a clear solution of the heptadecanoyl-imidazolide intermediate.
Part B: Thioesterification with Coenzyme A
-
CoASH Solution: In a separate 15 mL conical tube, dissolve a 1.5 molar equivalent of Coenzyme A trilithium salt in 3 mL of HPLC-grade water. Mix gently by inversion until fully dissolved. Causality: Using a molar excess of CoASH drives the reaction towards product formation and maximizes the conversion of the valuable labeled intermediate.[9]
-
Coupling Reaction: While stirring vigorously, add the CoASH solution dropwise to the heptadecanoyl-imidazolide solution from Part A.
-
pH Adjustment: Immediately after mixing, the solution may become cloudy. Adjust the pH to ~7.5-8.0 by adding small volumes of 1 M LiOH or a suitable buffer. This is crucial for the solubility of the reactants and for the nucleophilicity of the thiol group.
-
Incubation: Allow the reaction to proceed at room temperature for at least 4 hours, or overnight, with continuous stirring. The reaction vessel should be sealed to minimize oxidation.
Protocol 2: Purification by Reverse-Phase HPLC
-
Sample Preparation: After the reaction is complete, acidify the crude mixture slightly with acetic acid to a pH of ~5-6. Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Setup:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM Ammonium Acetate in Water, pH 5.5.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV detector set to 260 nm (for the adenine base in CoA).
-
Flow Rate: 1.0 mL/min.
-
-
Gradient Elution: Purify the this compound using a linear gradient. The exact gradient may require optimization but a representative program is provided below.
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 45 | 5 | 95 |
| 50 | 5 | 95 |
| 52 | 95 | 5 |
| 60 | 95 | 5 |
-
Fraction Collection: Collect the fractions corresponding to the major peak that elutes. This compound is significantly more hydrophobic than unreacted CoASH and will have a longer retention time.
-
Post-Purification: Pool the pure fractions. To remove the ACN and water, freeze the solution and lyophilize to dryness. The final product will be a white, fluffy solid. Store the purified, lyophilized product at -80°C.
Protocol 3: Quality Control and Verification
Self-validation is critical to ensure the tracer's integrity.
-
Purity Assessment: Re-dissolve a small amount of the lyophilized product in water and inject it onto the HPLC system using the same method as for purification. Purity should be >95% as determined by the peak area at 260 nm.
-
Identity Confirmation (LC-MS): Analyze the purified product using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer should be operated in positive or negative ion mode to detect the molecular ion of the labeled this compound.
Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound
| Compound | Isotopic Label | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ |
| This compound | Unlabeled | C₃₈H₆₈N₇O₁₇P₃S | 1023.36 | 1024.37 |
| [U-¹³C₁₇]-Heptadecanoyl-CoA | ¹³C₁₇ | C₂₁¹³C₁₇H₆₈N₇O₁₇P₃S | 1040.37 | 1041.38 |
| [d₃₃]-Heptadecanoyl-CoA | D₃₃ | C₃₈H₃₅D₃₃N₇O₁₇P₃S | 1056.57 | 1057.58 |
Note: The exact m/z observed may vary slightly based on the instrument calibration and adducts formed.
Application in Tracer Studies: Anaplerotic Flux
Once synthesized and verified, the isotopically labeled this compound can be used as a tracer in various biological systems, from cell culture to in vivo models.[14] Its primary application is to trace the contribution of odd-chain fatty acids to TCA cycle anaplerosis.
By administering the tracer and subsequently analyzing downstream metabolites (e.g., TCA cycle intermediates, amino acids, glucose) using mass spectrometry or NMR, researchers can precisely quantify the rate at which the labeled carbons from heptadecanoate are incorporated.[15] This provides a direct measure of anaplerotic flux, offering critical insights into cellular metabolic health and the pathophysiology of diseases like cancer, diabetes, and inherited metabolic disorders.[16][17]
References
-
Title: Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols Source: PubMed URL: [Link]
-
Title: Commonly described methods for chemical synthesis of acyl-CoA... Source: ResearchGate URL: [Link]
-
Title: Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Synthesis of acyl-CoA thioesters Source: Canadian Science Publishing URL: [Link]
-
Title: Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids Source: PubMed URL: [Link]
-
Title: Role of very-long-chain fatty acids in plant development, when chain length does matter Source: HAL Open Science URL: [Link]
-
Title: Acyl-CoA synthesis, lipid metabolism and lipotoxicity Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Long-chain-fatty-acid—CoA ligase Source: Wikipedia URL: [Link]
-
Title: Fatty acid labeling with isotopic cholamines gives improved... Source: ResearchGate URL: [Link]
-
Title: Analytical Considerations of Stable Isotope Labelling in Lipidomics Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of acyl-CoA thioesters Source: Biochemistry and Cell Biology URL: [Link]
-
Title: Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses Source: Frontiers in Plant Science URL: [Link]
-
Title: Synthesis of acyl-CoA thioesters | Request PDF Source: ResearchGate URL: [Link]
-
Title: Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Initial Evaluation of 17-¹¹C-Heptadecanoic Acid for Measurement of Myocardial Fatty Acid Metabolism Source: Journal of Nuclear Medicine URL: [Link]
-
Title: Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: ¹³C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease Source: ResearchGate URL: [Link]
-
Title: A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease Source: PubMed URL: [Link]
-
Title: High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture Source: PubMed URL: [Link]
-
Title: Utilization of uniformly labeled ¹³C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain Source: PubMed URL: [Link]
-
Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease Source: MDPI URL: [Link]
-
Title: Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture Source: Drexel University Research Discovery Portal URL: [Link]
-
Title: Identifying Sources of Hepatic Lipogenic Acetyl-CoA Using Stable Isotope Tracers and NMR Source: ResearchGate URL: [Link]
-
Title: Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters Source: ACS Publications URL: [Link]
-
Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of isotopically labelled compounds Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids Source: PubMed URL: [Link]
-
Title: Recent highlights in biosynthesis research using stable isotopes Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Acetyl-CoA metabolism in cancer Source: NIH National Center for Biotechnology Information URL: [Link]
Sources
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Initial Evaluation of 17-11C-Heptadecanoic Acid for Measurement of Myocardial Fatty Acid Metabolism | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. isotope.com [isotope.com]
- 14. isotope.com [isotope.com]
- 15. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Heptadecanoyl-CoA Mass Spectrometry
Welcome to the technical support guide for the analysis of heptadecanoyl-CoA (C17:0-CoA) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects, a common and critical challenge in quantitative bioanalysis. Here, we synthesize technical expertise with field-proven insights to ensure the accuracy and robustness of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the context of this compound analysis.
Q1: What are matrix effects and why are they a problem for this compound analysis?
A: Matrix effects are alterations in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate). These effects, most commonly ion suppression, occur when other molecules in the sample compete with the analyte for ionization in the mass spectrometer's source. This competition can lead to a decreased analyte signal, resulting in poor sensitivity, high variability, and inaccurate quantification. This compound, being a long-chain acyl-CoA, is often extracted alongside abundant endogenous lipids like phospholipids, which are major contributors to matrix effects.
Q2: I'm seeing high variability in my results. Could this be due to matrix effects?
A: Yes, high variability between replicate injections or different samples is a classic sign of matrix effects. Because the composition of biological matrices can vary significantly from sample to sample, the degree of ion suppression can also change, leading to inconsistent analytical results. It is crucial to implement strategies that either remove these interfering compounds or correct for their effects.
Q3: What is the single most important step I can take to combat matrix effects?
A: The most effective strategy is the proper use of a stable isotope-labeled (SIL) internal standard (IS). A SIL IS, such as ¹³C-labeled this compound, is chemically identical to the analyte and will behave nearly the same way during sample extraction, chromatography, and ionization. For this to work effectively, the SIL IS must co-elute perfectly with the analyte. By measuring the ratio of the analyte signal to the IS signal, you can effectively normalize for signal suppression or enhancement, as both compounds should be equally affected by the matrix.
Q4: Protein precipitation is fast, but is it sufficient for removing matrix effects?
A: While protein precipitation (PPT) is a simple and common sample preparation technique, it is often insufficient for removing the phospholipids that are a primary cause of ion suppression. PPT is a relatively "coarse" cleanup method that primarily removes proteins, leaving many other endogenous components, including lipids, in the supernatant. For robust analysis of this compound, more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly recommended.
Troubleshooting Guide: From Symptoms to Solutions
This guide is structured to help you diagnose and resolve specific issues encountered during your LC-MS/MS analysis of this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss
Your this compound peak is much smaller than expected or absent, even in spiked samples.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Severe Ion Suppression | Co-eluting matrix components, especially phospholipids, are competing with this compound for ionization in the MS source, drastically reducing its signal. This is the most common cause of poor sensitivity in complex biological samples. | 1. Enhance Sample Cleanup: Implement a more effective sample preparation method. Solid-Phase Extraction (SPE) is highly effective at removing interfering compounds. Alternatively, Liquid-Liquid Extraction (LLE) can be used to separate lipids from other matrix components. 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region where phospholipids typically elute. 3. Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and lessen their suppressive effects. |
| Analyte Instability | Acyl-CoAs can be unstable and prone to hydrolysis in aqueous solutions, especially at alkaline or strongly acidic pH. This can lead to the degradation of your analyte before it reaches the detector. | 1. Control pH: Ensure that the sample is processed in a pH-controlled environment. A slightly acidic pH (around 4.9) has been shown to be effective for acyl-CoA extraction. 2. Reconstitution Solvent: Reconstitute the dried extract in a solvent that promotes stability. Methanol has been shown to provide good stability for acyl-CoAs. 3. Minimize Time in Autosampler: Analyze samples as quickly as possible after preparation. If delays are unavoidable, ensure the autosampler is kept at a low temperature (e.g., 4°C). |
| Incorrect MS Parameters | The mass spectrometer may not be optimized for this compound detection. This includes incorrect precursor/product ion transitions (MRM) or suboptimal source settings. | 1. Optimize MRM Transitions: Infuse a standard solution of this compound to confirm the correct precursor ion (Q1) and identify the most intense, stable product ion (Q3). A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate group (507 Da). 2. Tune Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows to maximize the signal for your specific analyte and LC flow rate. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
The chromatographic peak for this compound is not sharp and symmetrical, leading to integration difficulties and reduced sensitivity.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Suboptimal Mobile Phase | The mobile phase composition, including pH and additives, can significantly impact peak shape for acyl-CoAs. These molecules have both polar (CoA moiety) and non-polar (acyl chain) characteristics. | 1. Optimize Mobile Phase Additives: For reversed-phase chromatography, using mobile phase modifiers is recommended to improve peak shape and ionization. Common additives for positive ion mode include ammonium formate or ammonium acetate. For negative ion mode, acetic acid has been shown to improve signal intensity and coverage. 2. Adjust pH: The pH of the mobile phase can affect the charge state of the analyte and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH to improve peak symmetry. |
| Inappropriate LC Column | The choice of stationary phase is critical for retaining and separating long-chain acyl-CoAs. | 1. Use a C18 Column: A C18 reversed-phase column is well-suited for the separation of long-chain fatty acyl-CoAs. Ensure the column is not degraded from previous use. |
| Column Overloading | Injecting too much sample or matrix can overload the column, leading to poor peak shape. | 1. Reduce Injection Volume: Try injecting a smaller volume of the sample extract. 2. Dilute the Sample: As mentioned previously, diluting the sample can also help prevent column overloading. |
Issue 3: Inconsistent Results and Poor Reproducibility
You observe significant variation in analyte response across your sample set or between analytical runs.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Variable Matrix Effects | The composition and concentration of interfering compounds can differ between individual biological samples, leading to variable ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL IS): This is the most reliable way to correct for inter-sample variability in matrix effects. The SIL IS should be added at the very beginning of the sample preparation process to account for variability in both extraction recovery and ionization. |
| Inconsistent Sample Preparation | Minor variations in the sample preparation workflow can lead to significant differences in extraction efficiency and matrix removal. | 1. Standardize Protocols: Ensure that every step of your sample preparation protocol is performed consistently for all samples. This includes volumes, incubation times, and centrifugation speeds. 2. Automate if Possible: Use automated liquid handlers or 96-well plate formats to improve the precision of sample preparation. |
| Carryover | The analyte from a high-concentration sample may not be completely washed out of the injector or column, leading to its appearance in subsequent blank or low-concentration samples. | 1. Optimize Needle Wash: Use a strong wash solvent (often a mix of organic solvents) for the autosampler needle wash. 2. Inject Blanks: Run blank injections after high-concentration samples to assess and manage carryover. |
Experimental Workflows & Diagrams
Visualizing the workflow can help in understanding and implementing the troubleshooting steps.
Troubleshooting Decision Tree
This diagram outlines a logical path for diagnosing and resolving common issues in this compound analysis.
Caption: Troubleshooting workflow for this compound analysis.
Recommended Sample Preparation Workflow: Solid-Phase Extraction (SPE)
This protocol is a robust starting point for cleaning up biological samples for acyl-CoA analysis. It is adapted from established methods for short- and long-chain acyl-CoAs.
Caption: General workflow for sample cleanup using SPE.
References
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- Law, B. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2747-2755.
- BenchChem. (2025). Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Cell Culture. BenchChem Scientific Resources.
- Law, B. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. PubMed, 22185275.
- Furey, A., et al. (2013).
- CAPIEL, G. (2007). Ion Suppression: A Major Concern in Mass Spectrometry.
- Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Semantic Scholar.
- Biotage. (n.d.). Investigation of Phospholipid Removal using 96-well Supported Liquid Extraction.
- SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx.
- Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of lipid research, 45(9), 1777-1782.
- Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. (2023). YouTube.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Agilent Technologies. (2019). Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. YouTube.
- Wang, L., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. *Journal of chromatography. B, Analytical technologies in the biomedical and life
resolving co-elution of heptadecanoyl-CoA with other lipids.
Topic: Resolving Co-elution of Heptadecanoyl-CoA with Other Lipids
Welcome to the technical support center for advanced lipidomics. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with chromatographic co-elution, specifically focusing on the analysis of this compound and other long-chain acyl-CoAs. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My this compound (C17:0-CoA) peak is showing significant tailing and appears to be co-eluting with another lipid. What are the likely causes?
A1: Peak tailing and co-elution of long-chain acyl-CoAs like this compound are common challenges stemming from their amphiphilic nature.[1][2] Several factors can contribute to this:
-
Secondary Interactions with the Stationary Phase: The phosphate groups on the Coenzyme A moiety can interact with residual silanol groups on standard C18 columns, leading to peak tailing.[3] This is a common issue with phosphorylated molecules.[2][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden and tail.[5][6][7] This is particularly problematic when trying to detect low-abundance species in a complex matrix.
-
Co-elution with Structurally Similar Lipids: this compound may co-elute with other lipids of similar hydrophobicity, such as other long-chain acyl-CoAs or certain classes of phospholipids that are abundant in biological samples.[8][9]
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Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, which can sometimes be mistaken for a chromatographic issue.[8][10][11]
Q2: What is the first step I should take to troubleshoot the co-elution of my this compound peak?
A2: The first step is to systematically diagnose the problem. We recommend a logical troubleshooting workflow to differentiate between chromatographic issues and matrix effects.
Troubleshooting Workflow: Initial Diagnosis
Caption: Initial troubleshooting workflow for peak co-elution.
Q3: I've confirmed true co-elution. How can I improve the chromatographic separation of this compound?
A3: Improving chromatographic separation requires modifying the interaction dynamics between your analyte, the stationary phase, and the mobile phase. Here are several strategies, from simple adjustments to more advanced techniques:
-
Optimize Your Reversed-Phase Method:
-
Gradient Modification: A shallower gradient can increase the separation between closely eluting compounds.[12] Experiment with decreasing the rate of increase of your organic solvent.
-
Mobile Phase Additives: The addition of an ion-pairing agent, like N,N-dimethylbutylamine (DMBA), to the mobile phase can improve the peak shape of phosphorylated molecules like acyl-CoAs by masking secondary interactions.[2]
-
Alternative Stationary Phases: If a standard C18 column is not providing adequate resolution, consider a C30 column, which offers enhanced shape selectivity for long-chain molecules.[13] Alternatively, a phenyl-hexyl phase can provide different selectivity through pi-pi interactions.
-
-
Explore Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds. Given the polar CoA moiety, HILIC can provide a completely different selectivity profile compared to reversed-phase, potentially resolving co-elution issues.[4][14][15] A zwitterionic HILIC column can be particularly effective for acyl-CoA analysis.[14][15]
-
Mixed-Mode Chromatography: This approach combines two or more separation mechanisms, such as reversed-phase and ion-exchange, in a single column.[13][16] This can be a powerful tool for separating complex lipid mixtures.[13][17]
-
Q4: Can I use chemical derivatization to improve the separation of this compound?
A4: Yes, derivatization can be a very effective strategy. By chemically modifying the this compound molecule, you can alter its chromatographic properties. A common approach for acyl-CoAs is phosphate methylation.[1] This derivatization reduces the polarity of the molecule and can minimize interactions with residual silanols on the column, leading to improved peak shape and resolution.[1] Another strategy involves charge-switch derivatization, which can enhance ionization efficiency and alter retention behavior.[18]
Q5: My chromatography is optimized, but I still suspect co-elution. Are there any mass spectrometry techniques that can help?
A5: Absolutely. When chromatography reaches its limits, advanced mass spectrometry techniques can provide an additional dimension of separation.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase.[19][20][21] This technique is particularly powerful for separating lipid isomers that are chromatographically indistinguishable.[20][21][22][23] Coupling liquid chromatography with ion mobility mass spectrometry (LC-IMS-MS) provides a two-dimensional separation that can resolve co-eluting species.[22]
Troubleshooting Guides
Guide 1: Optimizing a Reversed-Phase Gradient for Long-Chain Acyl-CoA Separation
Objective: To resolve this compound from a co-eluting peak by systematically modifying the mobile phase gradient.
Protocol:
-
Establish a Baseline: Run your current method and record the retention time and peak shape of the this compound peak.
-
Initial Isocratic Hold: Increase the initial isocratic hold at the starting mobile phase composition for 2-3 minutes. This can sometimes improve the focusing of the analytes at the head of the column.
-
Shallow the Gradient: Decrease the rate of change of the organic mobile phase (e.g., from a 5% to a 2% increase per minute) during the elution window of this compound.
-
Introduce a Mid-Gradient Isocratic Hold: If the shallow gradient improves resolution but is not sufficient, introduce a short isocratic hold (1-2 minutes) just before the elution of the target peak.
-
Evaluate and Iterate: Compare the chromatograms from each step. The goal is to maximize the distance between the this compound peak and the co-eluting species without excessive peak broadening.
Data Summary Table:
| Gradient Modification | This compound Retention Time (min) | Resolution (Rs) | Peak Tailing Factor |
| Original Method | 12.5 | 0.8 | 1.8 |
| Shallow Gradient | 15.2 | 1.3 | 1.4 |
| Mid-Gradient Hold | 16.1 | 1.6 | 1.3 |
Method Development Logic
Caption: Logic for chromatographic method development.
Guide 2: Implementing HILIC for Acyl-CoA Analysis
Objective: To develop a HILIC method to separate this compound from co-eluting non-polar lipids.
Protocol:
-
Column Selection: Choose a zwitterionic HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A (e.g., 95%) to retain the polar acyl-CoAs.
-
Gradually increase the percentage of Mobile Phase B to elute the analytes.
-
A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-50% B; 15-18 min, 50-95% B; 18-20 min, 95% B; 20-22 min, 95-5% B; 22-30 min, 5% B (re-equilibration).
-
-
Sample Injection: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (high organic content).
-
MS Detection: All acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, which can be used for targeted analysis.[24][25][26][27]
References
-
Off-line mixed-mode liquid chromatography coupled with reversed phase high performance liquid chromatography-high resolution mass spectrometry to improve coverage in lipidomics analysis. Analytica Chimica Acta. [Link]
-
Effective Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry Separation of Isomeric Lipid Species. Analytical Chemistry. [Link]
-
Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run. Journal of Chromatography A. [Link]
-
Separation and Classification of Lipids Using Differential Ion Mobility Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
-
High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics. [Link]
-
Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. TrAC Trends in Analytical Chemistry. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. [Link]
-
High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. ResearchGate. [Link]
-
Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run. ResearchGate. [Link]
-
Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. Analytica Chimica Acta. [Link]
-
Revolutions in Lipid Isomer Resolution: Application of Ultrahigh-Resolution Ion Mobility to Reveal Lipid Diversity. Analytical Chemistry. [Link]
-
Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matri. Rapid Communications in Mass Spectrometry. [Link]
-
Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Journal of Clinical Lipidology. [Link]
-
Extraction, chromatographic and mass spectrometric methods for lipid analysis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
How to fix asymmetrical chromatography peaks?. Cytiva. [Link]
-
Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run. Semantic Scholar. [Link]
-
Off-line mixed-mode liquid chromatography coupled with reversed phase high performance liquid chromatography-high resolution mass spectrometry to improve coverage in lipidomics analysis. R Discovery. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]
-
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. ResearchGate. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
Fatty acyl CoA analysis. Cyberlipid. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. [Link]
-
Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. [Link]
-
Reversed-Phase HPLC of Triacylglycerols. AOCS Lipid Library. [Link]
-
Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Methods in Molecular Biology. [Link]
-
A versatile ultra-high performance LC-MS method for lipid profiling. Journal of Chromatography B. [Link]
-
Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Clinical Lipidology. [Link]
-
Retention Order of Fatty Acids and Triacylglycerols. AOCS Lipid Library. [Link]
-
The common MS/MS fragmentation pattern for all CoA species: (A) The CoA.... ResearchGate. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. The 3.... ResearchGate. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks.. YouTube. [Link]
-
Rational selection of reverse phase columns for high throughput LC-MS lipidomics. ResearchGate. [Link]
Sources
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. littlemsandsailing.com [littlemsandsailing.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Off-line mixed-mode liquid chromatography coupled with reversed phase high performance liquid chromatography-high resolution mass spectrometry to improve coverage in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation and Classification of Lipids Using Differential Ion Mobility Spectrometry | Semantic Scholar [semanticscholar.org]
- 20. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Revolutions in Lipid Isomer Resolution: Application of Ultrahigh-Resolution Ion Mobility to Reveal Lipid Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of Long-Chain Acyl-CoAs
As a Senior Application Scientist, I've frequently guided researchers through the complexities of lipidomics. The analysis of long-chain acyl-coenzyme A (LC-Acyl-CoA) species is notoriously challenging. Their amphipathic nature, coupled with the inherent instability of the high-energy thioester bond, creates numerous pitfalls that can lead to low and variable recovery. This guide is structured to move from foundational knowledge about why losses occur to specific, actionable troubleshooting steps and optimized protocols.
Part 1: Foundational Issues & Frequently Asked Questions
This section addresses the fundamental chemical and enzymatic challenges that underpin most recovery issues. Understanding these principles is the first step toward effective troubleshooting.
Q1: Why are long-chain acyl-CoAs so notoriously difficult to extract and analyze?
A1: The difficulty stems from a combination of their chemical instability and their physical properties.
-
Chemical Instability: The thioester bond that links the fatty acid to the Coenzyme A moiety is highly susceptible to hydrolysis.[1] This breakdown is accelerated by non-optimal pH conditions (especially alkaline) and elevated temperatures.[2] Each handling step, from collection to analysis, presents a risk of degradation if conditions are not strictly controlled.
-
Enzymatic Degradation: Endogenous thioesterase enzymes present in biological samples can rapidly cleave the thioester bond.[3][4] Therefore, immediate and effective quenching of all enzymatic activity upon sample collection is arguably the most critical step in the entire workflow.[1] Failure to do so is a primary cause of analyte loss.
-
Amphipathic Nature: LC-Acyl-CoAs possess a highly polar, water-soluble Coenzyme A head and a long, nonpolar, hydrophobic acyl tail. This dual characteristic makes them behave unpredictably during standard extraction procedures. They can be lost in either the aqueous or organic phase of a biphasic extraction or adhere non-specifically to labware surfaces.
Q2: I'm seeing poor recovery across all my samples. What is the single most likely point of failure in my workflow?
A2: The most common and critical point of failure is improper or delayed metabolic quenching . If enzymatic activity is not halted instantaneously upon sample collection, thioesterases will begin to degrade your target analytes.[1] Flash-freezing the tissue or cell pellet in liquid nitrogen is the gold standard.[5] Subsequent steps, such as homogenization, must be performed in ice-cold extraction solvents to maintain this quenched state. Any delay or temperature fluctuation at this initial stage will irreversibly compromise the sample, leading to low recovery that no downstream optimization can fix.
Q3: How much does the choice of extraction solvent matter for LC-Acyl-CoAs?
A3: The choice of solvent is critical and depends on the specific chain lengths of interest. A single solvent system is often not optimal for the entire range of acyl-CoAs (short, medium, and long-chain). For long-chain species, solvents must effectively solubilize the hydrophobic tail while still accommodating the polar head group.
Research shows that different solvent compositions yield significantly different recoveries for various acyl-CoA species. For instance, while 80% methanol can be effective for a broad range of acyl-CoAs, its efficiency for very-long-chain species may be limited.[6] Methods using combinations of acetonitrile, isopropanol, and aqueous buffers have been developed specifically to improve the recovery of these more challenging analytes.[7][8]
Part 2: Troubleshooting the Experimental Workflow
This section provides a question-driven guide to pinpointing and resolving issues at specific stages of your experiment.
Workflow Stage 1: Sample Collection and Quenching
Q4: My replicate samples show high variability. Could my tissue collection technique be the cause?
A4: Absolutely. Inconsistent quenching is a major source of variability. If you are collecting tissue biopsies, for example, the time between excision and freezing must be minimized and kept consistent. A delay of even a few seconds can allow for significant enzymatic degradation. The tissue should be immediately freeze-clamped or dropped into liquid nitrogen.[9] For cell cultures, this involves rapidly aspirating the media and quenching the cell monolayer with ice-cold solvent or liquid nitrogen.
Workflow Stage 2: Homogenization and Extraction
Q5: I have successfully quenched my samples, but my recovery of C18+ species is still very low. How can I optimize my extraction solvent?
A5: Low recovery of longer-chain species is often due to an extraction solvent that is too polar. The hydrophobic nature of the C18+ tail requires a more nonpolar solvent environment for efficient solubilization.
Troubleshooting Steps:
-
Evaluate Your Solvent: If you are using a high-methanol-content solvent, consider switching to a protocol that incorporates less polar solvents like isopropanol or uses a multi-step extraction.[7][8]
-
Incorporate an Acidic Buffer: Homogenization in a slightly acidic buffer (e.g., potassium phosphate at pH 4.9-6.7) can improve recovery by enhancing the stability of the thioester bond and improving protein precipitation.[7][8][10]
-
Use an Internal Standard: A crucial self-validating step is to spike your samples with a non-endogenous LC-Acyl-CoA internal standard (e.g., C17:0-CoA) before homogenization.[5][10] The recovery of this standard will definitively tell you if the loss is occurring during your extraction or at a later stage.
| Solvent System | Target Analytes | Advantages | Disadvantages | Reference |
| 80% Methanol | Broad Range (Short to Medium-Chain) | Simple, single-step extraction. Good for general profiling. | May have lower recovery for very-long-chain (C20+) species. | [6] |
| Acetonitrile/Isopropanol/Aqueous Buffer | Long-Chain Acyl-CoAs | High recovery (70-80%) for long-chain species. | More complex, multi-step procedure. | [7] |
| Acetonitrile/Methanol/Water (2:2:1, v/v/v) | Broad Range | Good for simultaneous analysis of other metabolites. | May require lyophilization and resolubilization, adding steps. | [11][12] |
Workflow Stage 3: Purification and Concentration
Q6: My samples look dirty and I'm experiencing significant ion suppression in my LC-MS analysis. Should I use Solid-Phase Extraction (SPE)?
A6: Yes, SPE is a highly effective method for cleaning up complex samples and concentrating your analytes, which can significantly improve LC-MS performance.[13] However, it also introduces another step where analyte loss can occur if not properly optimized.
Key Considerations for SPE:
-
Sorbent Choice: Reversed-phase (e.g., C18) or anion-exchange cartridges are commonly used. C18 retains the acyl-CoAs via their hydrophobic tail, while anion-exchange binds the negatively charged phosphate groups of the CoA moiety.[5][14]
-
Method Validation: It is essential to validate your SPE method. Test the recovery of your internal standard through the entire SPE workflow (load, wash, and elute steps) to ensure you are not losing your analytes during the cleanup.
-
Elution Solvent: The elution solvent must be strong enough to displace the LC-Acyl-CoA from the sorbent. For C18 SPE, this typically involves a high percentage of an organic solvent like acetonitrile or isopropanol.[7]
This diagram illustrates the key stages of the extraction process where analyte loss is most likely to occur, emphasizing the importance of control at each step.
Caption: Critical points for potential analyte loss during LC-Acyl-CoA extraction.
Workflow Stage 4: Sample Storage and Analysis
Q7: After extraction and dry-down, my acyl-CoA signal decreases over time, even when stored at -80°C. What is causing this instability?
A7: Dried extracts can still be susceptible to degradation, and the choice of reconstitution solvent is critical for stability.
Troubleshooting Steps:
-
Reconstitution Solvent pH: Acyl-CoAs are most stable at a slightly acidic to neutral pH.[2][6] Reconstituting in a buffered solution (e.g., 50 mM ammonium acetate, pH 6.8-7) can significantly improve stability compared to pure water or methanol.[2][6] Avoid alkaline conditions at all costs.
-
Solvent Composition: For LC-MS analysis, especially with reversed-phase chromatography, the reconstitution solvent should have sufficient organic content (e.g., containing acetonitrile) to keep the long hydrophobic tails solubilized and prevent them from adsorbing to vial surfaces.[6]
-
Autosampler Temperature: Keep the autosampler temperature at 4°C. A study on acyl-CoA stability showed that most species are stable in a buffered solvent at 4°C for up to 48 hours.[6][11]
This decision tree provides a logical path to diagnose the source of low LC-Acyl-CoA recovery.
Caption: A decision tree to systematically troubleshoot low LC-Acyl-CoA recovery.
Part 3: Validated Experimental Protocol
This protocol describes a robust method for the extraction of long-chain acyl-CoAs from tissue, adapted from validated procedures that report high recovery rates.[5][7]
Protocol: High-Recovery Extraction of LC-Acyl-CoAs from Tissue
Materials:
-
Potassium Phosphate Monobasic (for buffer)
-
Acetonitrile (ACN)
-
2-Propanol (IPA)
-
C17:0-CoA Internal Standard (ISTD)
-
Solid-Phase Extraction (SPE) C18 Cartridges
-
Ammonium Hydroxide (for mobile phase)
Procedure:
-
Sample Preparation & Quenching: a. Weigh approximately 50-100 mg of tissue, keeping it frozen on dry ice. b. Immediately flash-freeze the tissue in liquid nitrogen. c. Grind the frozen tissue to a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.
-
Homogenization & Extraction: a. To the frozen tissue powder, add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[7] b. Add your pre-determined amount of C17:0-CoA internal standard. c. Homogenize thoroughly using a tissue homogenizer, keeping the tube on ice at all times. d. Add 2 mL of a 2-propanol:acetonitrile (1:1 v/v) solution and homogenize again.[7] e. Vortex the homogenate for 2 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.[10]
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of water. b. Carefully load the supernatant from step 2e onto the SPE cartridge. c. Wash the cartridge with 3 mL of 40% methanol in water to remove polar impurities. d. Elute the acyl-CoAs with 2 mL of 2-propanol.[7]
-
Concentration and Reconstitution: a. Dry the eluate from step 3d under a gentle stream of nitrogen. b. Reconstitute the dried extract in 100 µL of a solvent suitable for your LC-MS system (e.g., 50% Acetonitrile in 15 mM Ammonium Hydroxide).[10] This provides both solubility for the long chains and a stable pH. c. Vortex, centrifuge briefly to pellet any insoluble debris, and transfer the supernatant to an LC vial for analysis.
References
-
Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2004). An Improved Method for Tissue Long-Chain acyl-CoA Extraction and Analysis. Journal of Lipid Research, 45(7), 1379-1385. [Link]
-
Derrick, J. P., & Large, P. J. (1992). Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency. Clinica Chimica Acta, 211(1-2), 73-81. [Link]
-
Goudarzi, M., et al. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 15(1), 15-28. [Link]
-
Goudarzi, M., et al. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 15(1), 15-28. [Link]
-
Minkler, P. E., & Hoppel, C. L. (1993). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 212(2), 528-531. [Link]
-
Basu, S. S., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B, 879(3-4), 273-279. [Link]
-
Ciapaite, J., et al. (2018). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 8(4), 72. [Link]
-
Shockey, J. M., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology, 106, 1-7. [Link]
-
Li, J., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLOS ONE, 10(7), e0132896. [Link]
-
Christie, W. W. (2003). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
-
Li, W., et al. (2016). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 6(3), 26. [Link]
-
Woldegiorgis, G., Spennetta, T., & Shrago, E. (1983). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 134(1), 8-12. [Link]
-
Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Analytical Chemistry, 77(16), 5253-5260. [Link]
-
Various Authors. Fatty Acid Degradation. Course Hero. [Link]
-
Hunt, A. L., & Lloyd, D. (1979). Long-chain acyl-CoA ester intermediates of β-oxidation of mono- and di-carboxylic fatty acids by extracts of Corynebacterium sp. strain 7E1C. Journal of General Microbiology, 110(1), 221-224. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
Technical Support Center: Optimizing Ionization Efficiency for Heptadecanoyl-CoA in ESI-MS
Welcome to the technical support center for the analysis of heptadecanoyl-CoA and other long-chain acyl-CoAs using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you achieve robust and sensitive results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the ESI-MS analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
Question: I am not seeing a strong signal for my this compound standard or sample. What are the likely causes and how can I improve the signal intensity?
Answer: Low signal intensity for long-chain acyl-CoAs like this compound is a common challenge. The issue can stem from several factors, from sample stability to suboptimal instrument parameters. Let's break down the troubleshooting process.
Underlying Causes & Corrective Actions:
-
Analyte Stability: this compound is susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[1][2]
-
Solution: Reconstitute your dried samples in methanol, which has been shown to provide better stability for acyl-CoAs over time.[1] If you must use an aqueous solution, a mixture of 50% methanol and 50% 50 mM ammonium acetate at pH 7 has also demonstrated reasonable stability.[1] Always prepare samples fresh when possible.
-
-
Incorrect Ionization Polarity: The choice between positive and negative ionization mode is critical and can significantly impact your signal intensity.
-
Solution: While you might observe a more intense deprotonated molecule ([M-H]⁻) in negative ion mode, positive ion mode often provides better sensitivity and specificity for quantitative analysis using Multiple Reaction Monitoring (MRM).[3] This is because positive mode can yield characteristic and abundant product ions.[3] It is recommended to test both polarities for your specific instrument and conditions.
-
-
Suboptimal Mobile Phase Composition: The mobile phase directly influences the ionization efficiency of your analyte.
-
Solution: For reversed-phase chromatography of lipids, a mobile phase containing 10 mM ammonium formate or 10 mM ammonium formate with 0.1% formic acid can enhance signal intensity in positive ESI mode.[4] In negative mode, a combination of 10 mM ammonium acetate with 0.1% acetic acid has been shown to be a good compromise for signal intensity and retention time stability.[4][5]
-
-
Inefficient ESI Source Parameters: The settings of your ESI source must be optimized for a large molecule like this compound.
-
Solution: A systematic optimization of source parameters is crucial.[6] This includes the capillary (or sprayer) voltage, cone (or orifice/declustering) voltage, source temperature, and desolvation gas temperature and flow rate.[7] Refer to the table below for typical starting ranges and the rationale for their optimization.
-
Table 1: Recommended ESI Source Parameter Ranges for this compound Analysis
| Parameter | Typical Range (Positive Ion Mode) | Rationale & Key Considerations |
| Capillary Voltage | 3.0 - 5.5 kV | Optimizes the formation of a stable Taylor cone and charged droplets.[1][3][8] Too high a voltage can lead to corona discharge and signal instability.[8] |
| Cone/Orifice Voltage | 20 - 60 V | Affects the transmission of ions from the atmospheric pressure region to the mass analyzer and can help in desolvation.[8] Higher voltages can induce in-source fragmentation. |
| Source Temperature | 100 - 150 °C | Aids in the initial desolvation of the droplets. |
| Desolvation Gas Temp. | 250 - 500 °C | Crucial for efficient solvent evaporation from the droplets to release gas-phase ions.[1][9] The optimal temperature can be analyte-dependent.[9] |
| Desolvation Gas Flow | 500 - 1000 L/h | High flow rates assist in rapid desolvation.[1] |
Experimental Protocol: Systematic ESI Source Optimization
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µM) in a solvent composition that mimics your LC eluent at the expected elution time.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set all source parameters to a reasonable starting point (refer to Table 1).
-
Vary one parameter at a time while keeping others constant, monitoring the signal intensity of the parent ion. For example, start with capillary voltage, find its optimum, then move to cone voltage, and so on.
-
Plot the signal intensity against the parameter value to identify the optimal setting. Aim for a plateau in the response curve for robustness.[8]
Issue 2: Prominent Sodium Adducts and Poor Quantification
Question: My mass spectrum for this compound is dominated by the sodium adduct [M+Na]⁺, and I am getting inconsistent quantitative results. How can I minimize adduct formation?
Answer: The formation of sodium adducts is a frequent issue in ESI-MS, especially for molecules like acyl-CoAs that can chelate metal ions. These adducts can suppress the desired protonated molecule [M+H]⁺, leading to reduced sensitivity and inaccurate quantification.[3][8]
Underlying Causes & Corrective Actions:
-
Contamination from Glassware: Glass vials can leach sodium ions into your sample solution.[8]
-
Solution: Use polypropylene or other plastic vials for your samples and standards to minimize sodium contamination.
-
-
Impurities in Solvents and Reagents: HPLC-grade solvents can still contain trace amounts of sodium.
-
Solution: Use high-purity, MS-grade solvents and reagents whenever possible.
-
-
Carryover from Previous Analyses: The LC system and MS source can retain salts from previous users or samples.
-
Solution: Thoroughly flush the LC system and MS source with a high-organic mobile phase before your analysis.
-
-
High Salt Content in Biological Samples: If you are analyzing biological extracts, they will naturally contain high concentrations of salts.
-
Solution: Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove salts and other matrix components that can cause ion suppression.[8]
-
Issue 3: Signal Instability and Poor Peak Shape
Question: I am observing a very unstable signal (spiking) and/or broad, tailing peaks for this compound. What could be the cause?
Answer: Signal instability and poor chromatography are often intertwined. An unstable electrospray will lead to a fluctuating signal, while poor peak shape can be due to both chromatographic issues and analyte properties.
Underlying Causes & Corrective Actions:
-
Unstable Electrospray: The formation of a stable Taylor cone at the ESI probe tip is essential for a steady signal.
-
Solution:
-
Optimize Sprayer Voltage: As mentioned before, an inappropriate sprayer voltage can lead to an unstable spray or corona discharge.[8]
-
Mobile Phase Surface Tension: Solvents with low surface tension, like methanol and isopropanol, promote a more stable electrospray.[8][10] If your mobile phase is highly aqueous at the start of your gradient, the stability may be poor.
-
Check for Clogs: A partially blocked ESI needle or transfer line can cause erratic flow and an unstable spray.
-
-
-
Analyte Adsorption and Secondary Interactions: Long-chain acyl-CoAs can be "sticky" and adsorb to surfaces in the LC system, leading to peak tailing.
-
Solution:
-
Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components. Be aware that guard columns may need frequent replacement with complex biological samples.[3]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of your analyte throughout the separation.
-
-
-
Sample Overload: Injecting too concentrated a sample can lead to broad, fronting peaks.
-
Solution: Dilute your sample and reinject. The response should be within the linear range of the detector.
-
Frequently Asked Questions (FAQs)
Q1: Should I use positive or negative ion mode for analyzing this compound?
A1: Both modes can be used, but they offer different advantages. Negative ion mode can produce a strong signal for the deprotonated molecule ([M-H]⁻).[3] However, for quantitative LC-MS/MS analysis using MRM, positive ion mode is often superior. It typically provides more abundant and structurally specific fragment ions, which can lead to higher sensitivity and specificity in your assay.[3] It is always best to evaluate both polarities on your specific instrument.
Q2: What are the best mobile phase additives for this compound analysis?
A2: The choice of additive depends on the ionization mode and your chromatographic goals.
-
Positive Mode: 10 mM ammonium formate with 0.1% formic acid is a good starting point.[4] The formate provides a source of protons and helps with ionization.
-
Negative Mode: 10 mM ammonium acetate with 0.1% acetic acid can provide good signal intensity and stable retention times.[4][5]
Q3: How can I confirm the identity of my this compound peak?
A3: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. Long-chain acyl-CoAs exhibit characteristic fragmentation patterns. In positive ion mode, you will typically observe product ions corresponding to the CoA moiety and ions that retain the acyl chain.[3] A neutral loss scan for 507 Da can also be used to screen for acyl-CoAs in a complex mixture.[3]
Q4: My this compound seems to degrade in the autosampler. How can I prevent this?
A4: Acyl-CoAs are known to be unstable in aqueous solutions.[1][2] To improve stability in the autosampler:
-
Reconstitute your samples in methanol.[1]
-
Keep the autosampler temperature low (e.g., 4°C).
-
Analyze samples as quickly as possible after preparation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity for this compound.
Caption: Troubleshooting workflow for low signal intensity.
References
-
Wiley Analytical Science. (2015). Optimization of Ionization Efficiency. [Link]
-
ResearchGate. (n.d.). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. [Link]
-
LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]
-
ResearchGate. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
Fauland, A., et al. (2011). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 83(21), 8251-8257. [Link]
-
Wolk, E., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 8(4), 670-681. [Link]
-
ResearchGate. (n.d.). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
Sources
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preservation of Heptadecanoyl-CoA in Biological Samples
Welcome to the technical support center dedicated to ensuring the integrity of heptadecanoyl-CoA in your biological samples. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this important long-chain acyl-CoA. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of sample handling and analysis. Our focus is on explaining the "why" behind each step, empowering you to make informed decisions in your experimental design.
Understanding the Challenge: The Instability of this compound
This compound, like other long-chain acyl-CoAs, is a metabolically active and chemically labile molecule. Its accurate measurement is often hampered by rapid degradation post-sample collection. This degradation can be broadly categorized into two main types: enzymatic and chemical.
Enzymatic Degradation: Biological tissues are rich in enzymes that can quickly hydrolyze the thioester bond of acyl-CoAs. The primary culprits are Acyl-CoA Thioesterases (ACOTs) and other non-specific hydrolases.[1][2] These enzymes are present in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, and are released upon cell lysis during sample homogenization.
Chemical Degradation: The thioester bond in this compound is susceptible to hydrolysis, a reaction that is significantly influenced by pH. Non-neutral pH conditions can lead to the cleavage of this bond, resulting in the formation of free heptadecanoic acid and Coenzyme A. Additionally, the stability of the thioester bond can be influenced by the length of the fatty acyl chain, with longer chains sometimes exhibiting accelerated hydrolysis.
This guide will provide you with the strategies to mitigate both enzymatic and chemical degradation of this compound, ensuring the fidelity of your analytical results.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address common problems encountered during the analysis of this compound.
Q1: My measured this compound levels are consistently low or undetectable. What are the likely causes?
A1: Low or no recovery of this compound is a frequent challenge and can often be traced back to several key steps in the experimental workflow. Here is a checklist of potential issues and their solutions:
-
Inadequate Quenching of Metabolism:
-
Problem: Enzymatic activity was not halted immediately upon sample collection, leading to the rapid degradation of this compound by endogenous thioesterases.
-
Solution: Flash-freeze tissue samples in liquid nitrogen immediately after collection.[3] This rapidly arrests all enzymatic activity. For cultured cells, rapid quenching methods, such as aspiration of media followed by the addition of ice-cold saline or a quenching solution, are essential.
-
-
Suboptimal Storage Conditions:
-
Problem: Samples were not stored at a sufficiently low temperature, allowing for residual enzymatic activity or slow chemical degradation over time.
-
Solution: Always store samples at -80°C.[3] Studies have shown that storage at higher temperatures (e.g., -20°C) can lead to significant degradation of lipids and related metabolites over time. Avoid repeated freeze-thaw cycles, as these can compromise sample integrity.[4][5]
-
-
Inefficient Extraction:
-
Problem: The extraction protocol is not effectively isolating this compound from the biological matrix.
-
Solution: Utilize an extraction method specifically designed for long-chain acyl-CoAs. This typically involves homogenization in an acidic buffer to inhibit enzymatic activity, followed by protein precipitation and extraction with organic solvents. Solid-phase extraction (SPE) with C18 cartridges is a highly effective method for purifying and concentrating long-chain acyl-CoAs.[3]
-
-
Degradation during Sample Preparation:
-
Problem: this compound is degrading after extraction but before analysis.
-
Solution: Keep samples on ice at all times during processing. Use pre-chilled solvents and tubes. Minimize the time between extraction and analysis. If there is a delay, store the extracts at -80°C.
-
Q2: I'm observing poor chromatographic peak shape for this compound in my LC-MS/MS analysis. What can I do to improve it?
A2: Poor peak shape, such as tailing or broadening, can significantly impact the accuracy and sensitivity of your quantification. Here are some common causes and solutions:
-
Suboptimal Mobile Phase pH:
-
Problem: The pH of the mobile phase is not suitable for the analysis of long-chain acyl-CoAs, leading to poor peak shape.
-
Solution: The use of a high pH mobile phase (around 10.5) with an ammonium hydroxide and acetonitrile gradient has been shown to provide good separation and peak shape for long-chain acyl-CoAs on a C18 reversed-phase column.[6]
-
-
Non-Specific Binding:
-
Problem: this compound, being a hydrophobic molecule, can bind non-specifically to parts of the LC system or the column, leading to peak tailing.
-
Solution: Ensure the column is properly conditioned and regenerated between runs. A column cleaning step with a low pH eluent can help remove nonspecifically bound substances and improve long-term separation stability.[6]
-
-
Sample Matrix Effects:
-
Problem: Co-eluting matrix components can interfere with the ionization of this compound, leading to ion suppression and poor peak shape.
-
Solution: Improve your sample clean-up procedure. Solid-phase extraction (SPE) is highly recommended to remove interfering substances.[3] Also, consider using a divert valve to direct the early-eluting, more polar matrix components to waste.
-
Q3: How can I be sure that the degradation of this compound is truly inhibited during my sample preparation?
A3: This is a critical question for ensuring the accuracy of your results. Here are a few strategies to validate your sample preparation protocol:
-
Use of a Labeled Internal Standard:
-
Strategy: Spike your samples with a stable isotope-labeled internal standard of a long-chain acyl-CoA at the very beginning of your sample preparation (i.e., in the homogenization buffer).
-
Rationale: The labeled internal standard will behave identically to the endogenous this compound throughout the extraction and analysis process. If you see good recovery of the internal standard, you can be more confident that your protocol is effectively preserving your analyte of interest.
-
-
Inhibitor Cocktail:
-
Strategy: Include a cocktail of broad-spectrum thioesterase inhibitors in your homogenization buffer.
-
Rationale: This will provide an extra layer of protection against enzymatic degradation. While a specific inhibitor for every acyl-CoA thioesterase is not available, a combination of inhibitors can be effective. Commercially available inhibitors for some acyl-CoA thioesterases include Triacsin C (an inhibitor of long-chain acyl-CoA synthetase, which can indirectly affect acyl-CoA levels) and Palmostatin B (an inhibitor of some acyl-protein thioesterases).[7][8] More general serine hydrolase inhibitors could also be considered.
-
-
Time-Course Experiment:
-
Strategy: Process a set of identical samples, but vary the incubation time at room temperature before quenching.
-
Rationale: If your quenching and extraction procedure is effective, you should see no significant difference in this compound levels between the samples that were quenched immediately and those that were left at room temperature for a short period. A significant decrease in the latter would indicate that your protocol is not adequately inhibiting enzymatic activity.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to collect tissue samples to prevent this compound degradation? A: The gold standard is to flash-freeze the tissue in liquid nitrogen immediately upon collection.[3] This ensures that all enzymatic activity is halted as quickly as possible. The frozen tissue can then be stored at -80°C until you are ready to process it.
Q: Can I store my samples at -20°C instead of -80°C? A: It is strongly recommended to store your samples at -80°C.[3] While -20°C may be sufficient for short-term storage of some analytes, long-chain acyl-CoAs are known to be unstable, and storage at -20°C may not be sufficient to prevent degradation over time.
Q: Is it necessary to use an internal standard? A: Yes, using an internal standard is crucial for accurate quantification. This compound is often used as an internal standard for the analysis of other long-chain acyl-CoAs because it is not naturally abundant in most biological systems.[6][9] For the quantification of endogenous this compound, a stable isotope-labeled version (e.g., ¹³C-heptadecanoyl-CoA) would be the ideal internal standard.
Q: What are the most critical steps in the sample preparation workflow to prevent degradation? A: The two most critical steps are:
-
Rapid quenching of metabolism: This is your first line of defense against enzymatic degradation.
-
Maintaining low temperatures: Keeping your samples and extracts on ice or at 4°C throughout the entire procedure is essential to minimize both enzymatic and chemical degradation.
Experimental Protocols
Detailed Step-by-Step Protocol for Extraction of this compound from Tissue Samples
This protocol is a synthesis of best practices described in the literature for the extraction of long-chain acyl-CoAs for LC-MS/MS analysis.[1][6][9]
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
-80°C freezer
-
Ice bucket
-
Homogenizer (e.g., Omni TH)
-
Centrifuge capable of 16,000 x g at 4°C
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS vials
Reagents:
-
Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9. Prepare fresh and keep on ice.
-
Extraction Solvent: Acetonitrile:2-propanol:Methanol (3:1:1 v/v/v). Keep at -20°C.
-
Internal Standard (IS) Solution: Prepare a stock solution of this compound (if used as an IS for other acyl-CoAs) or a stable isotope-labeled this compound in methanol:water (1:1).
-
SPE Conditioning Solvents: Methanol and water (LC-MS grade).
-
SPE Wash Solvent: 5% Methanol in water.
-
SPE Elution Solvent: Methanol.
-
Reconstitution Solvent: Initial mobile phase for your LC-MS/MS analysis.
Procedure:
-
Sample Collection and Quenching:
-
Immediately after excision, flash-freeze the tissue sample (~40 mg) in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
-
-
Homogenization:
-
Place the frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add 0.5 mL of ice-cold Homogenization Buffer.
-
Spike with the Internal Standard solution.
-
Add 0.5 mL of the cold Extraction Solvent.
-
Homogenize the sample on ice twice using a mechanical homogenizer.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of the SPE Wash Solvent to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the Reconstitution Solvent.
-
Vortex briefly and transfer to an LC-MS vial for analysis.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
References
- BenchChem. (2025).
-
Chocian, G., et al. (2015). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. MethodsX, 2, 349–359. [Link]
- BenchChem. (2025). Application Note: Quantitative Analysis of (S)
-
Mauriala, T., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(24), 8063–8068. [Link]
-
Tillander, V., et al. (2017). High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease. Journal of Biological Chemistry, 292(38), 15849–15859. [Link]
-
Minkler, P. E., et al. (2016). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 510, 1-9. [Link]
-
Kochan, G., et al. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 10(6), 241. [Link]
-
Zhang, Y., et al. (2019). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 18(9), 1785–1798. [Link]
-
Trefely, S., et al. (2016). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Analytical Chemistry, 88(23), 11503–11510. [Link]
-
Adibekian, A., et al. (2011). Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation. Nature Chemical Biology, 7(7), 469–478. [Link]
-
Welch Materials, Inc. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]
-
Hale, D. E., et al. (1997). Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver. Clinical Chemistry, 43(2), 273–278. [Link]
-
von Rabenau, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
-
Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]
-
Li, F., et al. (2019). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Molecules, 24(15), 2807. [Link]
-
Toolify.ai. (2024, January 9). Learn to Generate Diagrams with Graphviz and dot. Toolify.ai. [Link]
-
ResearchGate. (n.d.). Selected thioester inhibitors of the acyl-CoA dehydrogenases. ResearchGate. [Link]
-
Graphviz. (2024, September 28). DOT Language. Graphviz. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Boyanton, B. L. Jr., & Blick, K. E. (2002). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Clinical Chemistry, 48(12), 2311–2312. [Link]
-
Pharma Growth Hub. (2022, July 14). What is the Freeze-Thaw Stability Study? [Video]. YouTube. [Link]
-
Jason, J. C., & Polokoff, M. A. (1978). A Stable Decrease in Long Chain Fatty Acyl CoA Synthetase Activity After Treatment of Rat Adipocytes With Adrenaline. FEBS Letters, 92(2), 241-244. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Adduct Formation in Acyl-CoA Mass Spectrometry
Welcome to the technical support center for acyl-CoA analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with adduct formation during mass spectrometry experiments. Acyl-Coenzyme A (acyl-CoA) thioesters are a structurally complex and often low-abundance class of molecules, making their accurate detection and quantification highly susceptible to spectral complications.[1] One of the most persistent challenges in their analysis by electrospray ionization mass spectrometry (ESI-MS) is the formation of adducts.
This guide provides field-proven insights, detailed troubleshooting protocols, and preventative best practices to help you minimize adduct formation, enhance data quality, and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding adduct formation in acyl-CoA analysis.
Q1: What are adducts in mass spectrometry and why are they a problem for acyl-CoA analysis?
A: An adduct is an ion formed when an analyte molecule associates with another ionic species present in the sample or mobile phase.[2] In positive ion ESI, an acyl-CoA molecule (M) might associate with a proton to form the desired protonated molecule [M+H]⁺, but it can also form adducts with alkali metal ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3]
These adducts are problematic for several critical reasons:
-
Signal Dilution: The ion current for a single analyte is split across multiple species ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.). This reduces the signal intensity of the target protonated ion, compromising the sensitivity and limits of detection (LOD) of the assay.[4]
-
Complicated Spectra: The presence of multiple adduct peaks for each acyl-CoA makes mass spectra difficult to interpret, especially in complex biological samples where numerous acyl-CoA species may be present.[1][5]
-
Quantitative Inaccuracy: The efficiency of adduct formation can vary significantly from sample to sample depending on the concentration of contaminating ions.[3][6] This variability can lead to poor reproducibility and inaccurate quantification.[7]
-
Poor Fragmentation: Metal adducts, particularly sodium adducts, are often more stable than their protonated counterparts. They tend to fragment poorly in tandem mass spectrometry (MS/MS), which is essential for structural confirmation and targeted quantification using methods like Multiple Reaction Monitoring (MRM).[7]
Q2: What are the most common adducts I should look for in my acyl-CoA data?
A: In positive ion mode ESI, which is commonly used for acyl-CoA analysis due to their chemical structure, you should be vigilant for the following adducts. The characteristic fragmentation pattern for acyl-CoAs involves a neutral loss of the phosphorylated ADP moiety (-507 Da) or the appearance of a key fragment at m/z 428.0365.[5][8][9] Adduct formation can interfere with the observation of these key transitions.
Refer to the table in Section 4 for a detailed list of common adducts and their precise mass-to-charge (m/z) shifts. The most prevalent are:
-
Protonated Molecule: [M+H]⁺ (This is typically the desired ion)
-
Sodium Adduct: [M+Na]⁺
-
Potassium Adduct: [M+K]⁺
-
Ammonium Adduct: [M+NH₄]⁺ (Often intentionally formed by mobile phase additives)
In negative ion mode, you might observe adducts with anions from your mobile phase, such as formate [M+HCOO]⁻ or trifluoroacetate [M+TFA]⁻, although this mode is less common for acyl-CoAs.
Q3: How can I quickly identify if I have an adduct problem in my data?
A: Systematically scan your mass spectra for peaks that are separated by specific m/z differences from your expected [M+H]⁺ ion.
-
Identify your target [M+H]⁺ peak. For example, Palmitoyl-CoA (C16:0-CoA) has a monoisotopic mass of 1005.57 Da, so its [M+H]⁺ ion will be at m/z 1006.58.
-
Look for the sodium adduct: Search for a peak at +21.98 m/z higher than your [M+H]⁺ peak (i.e., [M+Na]⁺). For Palmitoyl-CoA, this would be at m/z 1028.56.
-
Look for the potassium adduct: Search for a peak at +37.96 m/z higher than your [M+H]⁺ peak (i.e., [M+K]⁺). For Palmitoyl-CoA, this would be at m/z 1044.54.[3]
-
Assess Relative Intensities: If the intensity of the [M+Na]⁺ or [M+K]⁺ peaks is significant (e.g., >10%) relative to your [M+H]⁺ peak, you have an adduct problem that needs to be addressed. In severe cases, the adduct peak may even be the base peak in the spectrum.
Q4: What are the primary sources of sodium and potassium contamination?
A: Alkali metal ions are ubiquitous and can be introduced at nearly any stage of the analytical workflow.[2]
-
Glassware: Standard laboratory glassware can leach sodium and potassium salts into aqueous solvents.[3][10]
-
Solvents and Reagents: Even high-purity solvents (e.g., HPLC or LC-MS grade) contain trace amounts of metal ions.[10] Buffers, salts, and other reagents are common sources.
-
Sample Matrix: Biological samples, such as plasma, urine, or cell lysates, have high endogenous concentrations of sodium and potassium salts.[3][6]
-
The Analyst: Touching laboratory consumables like pipette tips or vial caps with bare hands can transfer enough salt to cause significant adduct formation.[3]
-
LC System: The HPLC/UHPLC system itself, including tubing, fittings, and the analytical column, can retain and release salts from previous runs.[10]
Section 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific adduct-related problems.
Guide 1: Excessive Sodium [M+Na]⁺ and Potassium [M+K]⁺ Adducts
Problem: Your mass spectra are dominated by intense peaks corresponding to [M+Na]⁺ and/or [M+K]⁺, with a significantly suppressed or absent [M+H]⁺ ion. This is compromising sensitivity and preventing effective MS/MS fragmentation.
Root Cause Analysis: The fundamental cause is an excess of Na⁺ and K⁺ ions competing with protons (H⁺) to ionize the analyte molecule in the ESI droplet. The source of these ions is typically contamination from glassware, solvents, the sample itself, or the LC system.[3][10]
Solution A: Implement a Rigorous Contaminant Control Workflow
The first line of defense is to systematically eliminate all potential sources of alkali metal contamination.
-
Prioritize Plasticware: Whenever possible, use high-quality polypropylene or other certified polymer labware (vials, tubes, solvent reservoirs) instead of glass.[3][11] Studies have shown that polymer containers are essential for minimizing adducts.[11]
-
Glassware Cleaning: If glass must be used (e.g., for certain organic solvents), it must be meticulously cleaned.
-
Rinse with high-purity (18.2 MΩ·cm) water.
-
Soak in a mild acidic solution (e.g., 1% formic acid or nitric acid).
-
Perform a final, thorough rinse with LC-MS grade water, followed by a rinse with LC-MS grade methanol or acetonitrile.
-
Allow to air dry in a clean environment. Avoid using detergents, as they are a major source of contamination.[12]
-
-
Glove Policy: Always wear powder-free nitrile gloves when handling any item that will come into contact with your sample or mobile phase, including vials, caps, pipette tips, and solvent bottles.[3][12]
Solution B: Optimize Mobile Phase Composition
Manipulating the chemistry of your mobile phase is a powerful strategy to control adduct formation directly at the ion source.[13]
In the ESI source, a finite number of charge-carrying species are available to ionize your analyte. By providing a vast excess of a desired cation (like H⁺ or NH₄⁺), you can statistically favor the formation of the corresponding desired adduct ([M+H]⁺ or [M+NH₄]⁺) and out-compete the undesirable Na⁺ and K⁺ ions.[3][14]
-
Add a Proton Source (Acid): Lowering the pH of the mobile phase provides an excess of protons to drive the formation of the [M+H]⁺ ion.[3]
-
Action: Add 0.1% formic acid to both mobile phase A (aqueous) and B (organic). Formic acid is volatile and an excellent proton source.[15] While effective, it may not be sufficient alone if salt contamination is high.
-
-
Introduce a Competitive Cation (Ammonium): Ammonium acetate or ammonium formate are highly effective at suppressing sodium and potassium adducts.[7][14] The ammonium ion (NH₄⁺) actively competes with Na⁺ and K⁺.
-
Combine Acid and Ammonium Salts: A combination of additives is often the most robust solution.
-
Action: Use 5-10 mM ammonium acetate with 0.1% formic acid or acetic acid in the aqueous mobile phase. This provides both a high concentration of competing cations and an abundance of protons. The use of fluorinated alkanoic acids along with formic acid and volatile ammonium salts has also been shown to be extremely effective in trapping Na⁺ and K⁺ ions.[7][16][17]
-
Guide 2: Divalent Metal Ion & Buffer-Related Adducts
Problem: You observe unexpected adducts corresponding to divalent cations (e.g., [M+Ca-H]⁺, [M+Mg-H]⁺) or persistent adducts from mobile phase modifiers like trifluoroacetic acid (TFA), such as [M+TFA-H]⁻ in negative mode.
Root Cause Analysis: Divalent metal ions often originate from the biological matrix or from buffers (e.g., phosphate buffers). TFA is a strong ion-pairing agent that, while excellent for chromatography, is known to suppress ionization and form strong adducts that are difficult to dissociate.[18][19]
Solution A: Mitigate Divalent Metal Ion Adducts
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms very stable complexes with di- and trivalent metal ions, effectively sequestering them and preventing them from forming adducts with your analyte.[20]
-
Sample Pre-treatment: Before protein precipitation or extraction, add a small amount of EDTA to your sample.
-
Action: Prepare a 100 mM stock solution of EDTA. Add it to your sample to a final concentration of 0.1-1.0 mM. Incubate for 5-10 minutes at room temperature before proceeding with your extraction protocol.
-
-
Co-injection: In some cases, co-injecting EDTA with your sample can be effective.[21]
-
Action: Prepare your final sample in a diluent that contains a low concentration of EDTA (e.g., 50-100 µM).
-
Caution: EDTA itself can be detected by the mass spectrometer and may cause ion suppression if used at high concentrations. Always run a blank to check for interference.
Solution B: Optimize Mobile Phase for Adduct-Prone Modifiers
If you are using TFA for chromatographic purposes but are suffering from severe ion suppression and adduct formation, consider alternatives.
-
Replace TFA with Formic Acid (FA): FA provides sufficient protonation for good ionization with minimal signal suppression.[19]
-
Action: Replace 0.1% TFA with 0.1% FA. Note that this will likely alter your chromatography, potentially reducing peak sharpness and retention times for some analytes.
-
-
Consider Difluoroacetic Acid (DFA): DFA is an intermediate-strength ion-pairing agent that offers a compromise between the excellent chromatography of TFA and the superior MS sensitivity of FA.[11][19][22] It has been shown to increase MS sensitivity up to threefold compared to TFA.[19]
Section 3: Proactive Best Practices Workflow
Preventing adduct formation is always more effective than trying to solve it retrospectively. The following workflow diagram outlines the critical control points for minimizing adducts throughout your entire analytical process.
Caption: A proactive workflow for minimizing adduct formation in acyl-CoA LC-MS analysis.
This workflow illustrates the key decision points, from selecting reagents to conditioning the LC-MS system, that collectively ensure a clean analytical environment conducive to high-quality data.
Section 4: Reference Tables
Table 1: Common Adducts in Positive Ion ESI-MS
This table summarizes the most frequently observed adducts in positive ion mode, their notation, and the exact mass shift they impart on the analyte molecule (M).
| Adduct Name | Adducting Ion | Adduct Notation | Exact Mass Shift (Da) | Common Source | Mitigation Strategy |
| Proton | H⁺ | [M+H]⁺ | +1.00728 | Mobile Phase Acid | (Desired Ion) |
| Sodium | Na⁺ | [M+Na]⁺ | +21.98194 | Glassware, Reagents, Sample | Ammonium Acetate, Plasticware |
| Potassium | K⁺ | [M+K]⁺ | +37.95588 | Glassware, Reagents, Sample | Ammonium Acetate, Plasticware |
| Ammonium | NH₄⁺ | [M+NH₄]⁺ | +17.02655 | Mobile Phase Additive | (Often Intentionally Formed) |
| Calcium | Ca²⁺ | [M+Ca-H]⁺ | +38.96257 | Biological Matrix, Buffers | EDTA Chelation |
| Acetonitrile | CH₃CN | [M+ACN+H]⁺ | +42.03383 | Mobile Phase B | Optimize ESI conditions |
Section 5: References
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 28(5), 887–894.
-
CHROMacademy. (n.d.). Controlling Na and K Adducts in LC-MS. CHROMacademy.
-
Klink, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science.
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science.
-
Al-Rubaye, A., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Mad Barn Research Bank.
-
Holz, C., et al. (2020). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry.
-
Erngren, I., et al. (2019). Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. MDPI.
-
Leite, J. F., et al. (2004). Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides. Rapid Communications in Mass Spectrometry, 18(23), 2953-9.
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science.
-
Sim, H., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. PMC.
-
ResearchGate. (2016). From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS?. ResearchGate.
-
Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
-
An, E., et al. (2014). High-Sensitivity TFA-free LC-MS for Profiling Histones. PMC.
-
Al-Rubaye, A., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. ResearchGate.
-
Apffel, A., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. PMC.
-
Marwah, P., et al. (2020). (PDF) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate.
-
Lauber, M. A., et al. (2019). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters Corporation.
-
Gilar, M., et al. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Taylor & Francis Online.
-
Lauber, M. A., et al. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation.
-
Thermo Fisher Scientific. (n.d.). Solvents and Caveats for LC/MS. Thermo Fisher Scientific.
-
ResearchGate. (2019). Best way to remove metal ions from broth prior to ESI-LCMS analysis?. ResearchGate.
-
Li, J., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central.
-
Kakhniashvili, D. (n.d.). Sample Preparation Basics SOP. University of Missouri.
-
Interchim. (n.d.). EDTA and EGTA chelating agents. Interchim.
-
Jender, M., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry.
-
Basal, et al. (2018). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI.
Sources
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromacademy.com [chromacademy.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. uthsc.edu [uthsc.edu]
- 13. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bene-technology.com [bene-technology.com]
- 16. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 17. researchgate.net [researchgate.net]
- 18. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. interchim.fr [interchim.fr]
- 21. researchgate.net [researchgate.net]
- 22. waters.com [waters.com]
reducing background noise in acyl-CoA analysis by LC-MS/MS.
A Guide to Reducing Background Noise in LC-MS/MS
Welcome to the technical support center for acyl-CoA analysis. As a Senior Application Scientist, I understand that achieving high sensitivity and accuracy in quantifying acyl-CoAs by LC-MS/MS is often hampered by persistent background noise and ion suppression. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to these common challenges. It moves beyond simple procedural lists to explain the causality behind each recommendation, empowering you to troubleshoot effectively and build robust, self-validating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in acyl-CoA LC-MS/MS analysis?
A: Background noise in this context can be broadly categorized into chemical noise and electronic noise. While electronic noise is inherent to the detector system, chemical noise is the more significant and manageable challenge. It originates from several key sources:
-
The Biological Matrix: The sample itself is the most complex source. Components like phospholipids, salts, and other endogenous metabolites can co-elute with your acyl-CoAs of interest, causing ion suppression.[1][2] Ion suppression occurs when these matrix components compete with the analyte for ionization in the MS source, reducing the analyte's signal.[3]
-
Sample Preparation: Reagents and materials used during extraction can introduce contaminants. This includes residues from plasticware, incomplete removal of protein precipitation agents, and impurities in solvents.[3]
-
LC System: The liquid chromatography system can introduce noise through contaminated mobile phases, solvent additives (e.g., trifluoroacetic acid, TFA), column bleed, and carryover from previous injections.[4][5]
-
MS Ion Source: Contamination buildup on the ion source, capillary, or cone is a frequent cause of high background, as accumulated residues slowly leach into the system.[6]
Q2: Why are acyl-CoAs particularly susceptible to ion suppression?
A: The unique amphiphilic structure of acyl-CoAs—a hydrophilic CoA moiety and a hydrophobic fatty acyl chain—makes them challenging. Their analysis often requires reversed-phase chromatography where they may co-elute with abundant, charge-competing species like phospholipids from the sample matrix.[2] Furthermore, their relatively low endogenous abundance means that even moderate ion suppression can significantly impact the signal-to-noise ratio, hindering accurate quantification.[7]
Q3: I see a high baseline that increases as the organic solvent gradient runs. What does this indicate?
A: This classic symptom, often called a "ramping" baseline, typically points to one of two issues:
-
Contaminated Organic Solvent: The organic mobile phase (e.g., acetonitrile or methanol) is contaminated with impurities that are retained on the column under initial aqueous conditions and then elute as the organic percentage increases.
-
Column Contamination: The analytical column has accumulated non-polar "junk" from previous injections. The increasing organic concentration during the gradient is stripping these contaminants from the column, causing the elevated baseline.[4]
To diagnose, you can replace the organic solvent with a fresh, high-purity (LC-MS grade) bottle. If the problem persists, it is likely column contamination.
Q4: Can my choice of mobile phase additive increase background noise?
A: Absolutely. While additives are necessary for good chromatography, they can be a major source of noise. Trifluoroacetic acid (TFA) is a common culprit; it is an excellent ion-pairing agent for chromatography but is a notorious cause of ion suppression in positive ESI mode and can create significant background noise in negative ESI mode.[8][9] For acyl-CoA analysis, volatile additives like ammonium hydroxide or ammonium acetate are often preferred, as they are more compatible with mass spectrometry and can improve ionization in positive mode without the same suppressive effects.[8][10]
Troubleshooting Guide: A Systematic Approach
When facing high background noise, a systematic approach is crucial to pinpoint the source. The following guide breaks down troubleshooting by the main components of the analytical workflow.
Workflow for Acyl-CoA Analysis and Noise Reduction
The following diagram outlines the typical workflow for acyl-CoA analysis, highlighting critical points where noise can be introduced and mitigated.
Caption: Key stages in acyl-CoA analysis and points for noise mitigation.
Problem Isolation Decision Tree
Before diving deep, use this decision tree to isolate the source of the noise.
Caption: A logical flow for systematically isolating noise sources.
Sample Preparation Issues
The goal of sample preparation is to efficiently extract acyl-CoAs while removing a vast excess of interfering matrix components.[11]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background across the entire chromatogram, poor peak shape. | Inefficient Protein Precipitation: Residual proteins can foul the LC column and MS source. | Ensure a sufficient volume of organic solvent (e.g., acetonitrile) is used for precipitation (e.g., add 2 mL acetonitrile to a 1 mL homogenate).[12] Vortex vigorously and centrifuge at high speed (e.g., 12,000 x g) at 4°C.[12] |
| Phospholipid and Salt Contamination: These are major causes of ion suppression.[1] | Implement Solid-Phase Extraction (SPE): This is the most effective step for removing salts and phospholipids.[1] Use a sorbent appropriate for your analytes of interest (see table below). A detailed protocol is provided in the next section. | |
| Low analyte recovery and high noise. | Acyl-CoA Instability/Hydrolysis: Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[13] | Perform all extraction steps quickly and on ice to minimize enzymatic degradation.[14] Reconstitute final, dried samples in a solvent suitable for LC-MS, such as a mixture of water and methanol, avoiding strongly alkaline or acidic conditions.[13] |
| Inefficient Extraction Method: The chosen solvent may not be optimal for the full range of acyl-CoAs. | A mixture of acetonitrile and 2-propanol followed by a phosphate buffer has been shown to be effective for a wide range of acyl-CoAs.[15] Alternatively, using 5-sulfosalicylic acid (SSA) for deproteinization can eliminate the need for a separate SPE step for some applications, though it may not be suitable for all acyl-CoAs.[16][17] |
Data Summary: SPE Sorbent Performance
The choice of SPE sorbent is critical for achieving high recovery and purity.[12]
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | C2 | 2-(2-pyridyl)ethyl | 85-95% | [12] |
| Malonyl-CoA | C3 | 2-(2-pyridyl)ethyl | 83-90% | [12] |
| Propionyl-CoA | C3 | STRATA™-X-A | 95.6% | [12] |
| Butyryl-CoA | C4 | STRATA™-X-A | 81.6% | [12] |
| Acetyl-CoA | C2 | C18 | Variable, lower for polar compounds | [12] |
Note: Recovery can be influenced by the biological matrix and specific protocol variations.[12]
LC System & Method Issues
An optimized and clean LC system is paramount for separating analytes from the chemical noise.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor peak shape, shifting retention times, high backpressure. | Column Fouling: Buildup of matrix components on the column. | Use a guard column: This is a simple, cost-effective way to protect your analytical column. Develop a column wash method: After your analytical run, flush the column with a strong, non-polar solvent (like 100% isopropanol) to remove strongly retained contaminants. |
| Ghost peaks, high background in blank injections. | Autosampler Carryover: Residual sample from a previous injection is introduced into the current run. | Optimize needle wash: Use a strong solvent for the needle wash. Methanol is often used.[13] Ensure the wash volume and duration are sufficient. Include both an inner and outer needle wash if available. |
| Ion suppression, poor sensitivity, noisy baseline. | Poor Chromatographic Separation: Co-elution of analytes with matrix components is a direct cause of ion suppression.[2][13] | Optimize the LC gradient: A longer, shallower gradient can improve the separation of acyl-CoAs from interfering compounds.[13] Choose the right column: A C18 column is commonly used, but optimizing the column chemistry (e.g., C8) and particle size can significantly improve resolution.[10][18] |
| High background, especially in positive ESI mode. | Mobile Phase Contamination: Impurities in solvents or additives. Using non-volatile additives. | Use high-purity, LC-MS grade solvents and additives. [5][19] Use volatile additives: Switch from TFA or phosphate buffers to ammonium hydroxide (e.g., 15 mM) or ammonium acetate. This is especially effective for positive mode ESI.[8][10] Filter mobile phases containing salt additives.[19] |
Mass Spectrometer Issues
A clean and properly tuned MS is the final key to a low-noise analysis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Gradual loss of sensitivity over time, high background noise. | Contaminated Ion Source: Buildup of salts and non-volatile materials on the ESI probe, capillary, skimmer, or cone. | Perform routine source cleaning: Follow the manufacturer's protocol to clean the ion source components. This often involves sonicating parts in a sequence of water, methanol, and/or isopropanol.[6] This should be a regular maintenance task. |
| High chemical noise, poor signal-to-noise ratio. | Sub-optimal MS Parameters: Incorrect voltages or temperatures can reduce signal and increase noise. | Optimize MS parameters: Infuse a standard solution of a representative acyl-CoA (e.g., 5 µM in 50% acetonitrile) to optimize parameters like capillary voltage, cone voltage, desolvation temperature, and gas flows.[13] |
| Poor selectivity, detecting many interfering ions. | Non-selective Scan Mode: Using a full scan mode detects all ions, including background, reducing specificity. | Use Multiple Reaction Monitoring (MRM): This is the most robust method for quantification. Acyl-CoAs share a characteristic fragmentation pattern: a neutral loss of the phosphorylate ADP moiety (507 Da).[8][13] Programming MRM transitions to monitor this specific neutral loss provides excellent selectivity and significantly reduces background noise.[20] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol is a robust method for isolating and enriching short- to long-chain acyl-CoAs from a complex biological matrix, significantly reducing background noise.[12][18]
Materials:
-
Sample homogenate supernatant (after protein precipitation).
-
SPE cartridges (e.g., 2-(2-pyridyl)ethyl or a suitable mixed-mode anion exchange sorbent).[12]
-
SPE vacuum manifold.
-
Wash Solution (e.g., 2% formic acid in water).
-
Elution Solution (e.g., 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol).[20]
-
Nitrogen evaporator or vacuum concentrator.
-
Reconstitution Solvent (e.g., 50% methanol in water).
Procedure:
-
Column Conditioning: Condition the SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the Wash Solution through the sorbent. Do not let the column run dry.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column. Allow the sample to pass through the sorbent slowly by gravity or under a gentle vacuum.
-
Washing: Pass 2-4 mL of the Wash Solution through the column to remove salts and other polar, unbound contaminants.
-
Drying: Dry the SPE column under vacuum for 5-10 minutes to remove residual wash solvent.
-
Elution: Elute the bound acyl-CoAs by passing 1-2 mL of the Elution Solution through the column. Collect the eluate in a clean collection tube. A second elution step can be performed to maximize recovery.[20]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[12]
-
Reconstitution: Reconstitute the dried acyl-CoAs in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent suitable for your LC-MS analysis.[12] Vortex briefly and transfer to an autosampler vial.
This guide provides a framework for understanding, identifying, and mitigating the sources of background noise in your acyl-CoA analyses. By applying these principles of systematic troubleshooting and robust sample preparation, you can significantly enhance the quality and reliability of your data.
References
- Benchchem. (n.d.). Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol.
- Benchchem. (n.d.). Technical Support Center: Improving Recovery of Long-chain Acyl-CoAs from Biological Samples.
- Gao, X., et al. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central.
- Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central.
- Golovko, M. Y., & Murphy, E. J. (2004). An Improved Method for Tissue Long-Chain acyl-CoA Extraction and Analysis. PubMed.
- Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry.
- Kuhs, M., et al. (2018). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry.
- Busch, K. L. (2014). Chemical Noise in Mass Spectrometry. Spectroscopy.
- Cyberlipid. (n.d.). Fatty acyl CoA analysis.
- Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate.
- Schuhmann, K., et al. (2017). Intensity-Independent Noise Filtering in FT MS and FT MS/MS Spectra for Shotgun Lipidomics. Analytical Chemistry.
- Schuhmann, K., et al. (2017). Intensity-Independent Noise Filtering in FT MS and FT MS/MS Spectra for Shotgun Lipidomics. R Discovery.
- Smith, R., et al. (2015). Distinguishing analyte from noise components in mass spectra of complex samples: where to cut the noise? Semantic Scholar.
- Fauland, A., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH.
- Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI.
- Rivera, K. D. G., et al. (2021). Chromatographic methods for the determination of acyl-CoAs. ResearchGate.
- Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. Thermo Fisher Scientific.
- Various Authors. (n.d.). Liquid Chromatography-Mass Spectrometry of Acyl-CoAs. ResearchGate.
- Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate.
- Trefely, S., et al. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central.
- Doux, N., et al. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
- Stahnke, H. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed.
- Kim, H. J., et al. (2016). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. PMC.
- Li, L. O., et al. (2012). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. NIH.
- Various Authors. (2022). Losing Sensitivity of LC/MS signal due to High Background? ResearchGate.
- Qaetevvy. (2023). High background after preventative maintenance. Chromatography Forum.
- Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship.org.
- Stoll, D. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International.
- Peng, B., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- Stancliffe, E., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. researchgate.net [researchgate.net]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
addressing a non-linear standard curve for acyl-CoA quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for acyl-CoA quantification. This guide is designed to provide in-depth troubleshooting for a common yet complex issue: the non-linear standard curve. Accurate quantification of acyl-CoAs—central intermediates in numerous metabolic pathways—is critical for research in metabolism, signaling, and disease pathology.[1][2][3] A reliable standard curve is the cornerstone of this process. When linearity fails, it compromises the integrity of your quantitative data.
This document moves beyond a simple checklist, offering causal explanations and field-proven protocols to help you diagnose the root cause of non-linearity, implement corrective actions, and ensure the accuracy and reproducibility of your future assays.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when their acyl-CoA standard curve isn't linear.
Q1: My standard curve is flattening out at higher concentrations. What is the most likely cause?
This phenomenon, known as a plateau, typically points to one of two issues: detector saturation or substrate/reagent depletion .[4][5] At high concentrations of your acyl-CoA standard, the enzymatic reaction may be producing a signal that exceeds the linear range of your spectrophotometer or fluorometer.[4][5] Alternatively, a critical substrate or enzyme in your assay's reaction cascade may be fully consumed before the measurement period ends, capping the signal output.[4][6][7][8]
Q2: Why is my R² value below the acceptable threshold (e.g., >0.99)?
A low coefficient of determination (R²) suggests poor correlation between concentration and signal, often due to variability and error. Common culprits include:
-
Pipetting Inaccuracy: Especially when preparing serial dilutions, small errors can propagate and significantly impact the final concentrations of your standards.[9][10]
-
Standard Degradation: Acyl-CoA thioesters are notoriously unstable, particularly in aqueous solutions at neutral or alkaline pH.[11] Improper storage or handling can lead to inconsistent standard concentrations.
-
Inconsistent Incubation Times: For kinetic assays, precise timing is crucial. Variations in the time between adding reagents and reading the plate can introduce significant error.[4][9]
Q3: The curve looks sigmoidal (S-shaped). Is this acceptable?
While many biological assays naturally produce a sigmoidal dose-response curve, it is often an indicator of a suboptimal setup in simple enzymatic quantification assays.[12][13][14] If you expect a linear response, a sigmoidal shape suggests you are observing the full dynamic range of the assay, from a lower limit of detection to an upper saturation plateau. For quantification, it is essential to work within the central, most linear portion of this curve. If your assay is inherently sigmoidal, you must switch from a linear regression to a more appropriate curve-fitting model, such as a Four-Parameter Logistic (4PL) or Five-Parameter Logistic (5PL) regression .[12][13][14][15][16] These models are designed to accurately describe sigmoidal relationships.[12][13][15]
Q4: Can my biological samples (the "matrix") cause the standard curve to become non-linear?
No, the standard curve is generated using purified standards in a clean buffer, so the sample matrix does not directly affect its linearity. However, the matrix can interfere with the measurement of your samples, causing them to fall incorrectly on the standard curve. This is known as a matrix effect , where components in your sample lysate (salts, lipids, detergents) either inhibit or enhance the assay's enzymatic reaction or the detection signal (e.g., fluorescence quenching).[17][18][19][20][21] This leads to an inaccurate quantification of the acyl-CoA in the sample.
In-Depth Troubleshooting Guide
When simple answers aren't enough, a systematic approach is required. This guide follows the experimental workflow to help you logically diagnose the source of non-linearity.
Diagram: Troubleshooting Workflow for a Non-Linear Standard Curve
The following diagram outlines a systematic process for identifying and resolving issues with your standard curve.
Caption: A step-by-step decision tree for diagnosing and correcting a non-linear standard curve.
Standard Preparation and Handling: The Foundation
The accuracy of your standard curve begins and ends with the quality of your standards. Acyl-CoAs are susceptible to both enzymatic and chemical degradation.[11]
-
Causality: The thioester bond in acyl-CoAs is readily hydrolyzed, especially at pH levels above 7.0. Repeated freeze-thaw cycles can also accelerate degradation. If your highest concentration standards have degraded more than your lower ones, the result will be a curve that compresses at the top.
-
Troubleshooting Steps:
-
Reconstitute Properly: Reconstitute lyophilized acyl-CoA standards in a slightly acidic buffer (e.g., pH 5.0-6.0) or an appropriate organic solvent like methanol as recommended by the supplier.[22]
-
Aliquot and Store: Immediately after reconstitution, create small, single-use aliquots and store them at -80°C.[9] Avoid repeated freeze-thaw cycles.
-
Use Calibrated Pipettes: Verify the calibration of your pipettes, particularly those used for creating the serial dilutions. Small, consistent errors in volume can lead to a systematically skewed curve.
-
Prepare Fresh Dilutions: Prepare your standard curve dilutions fresh for each experiment from a thawed aliquot. Do not store diluted standards.
-
Assay Parameters and Reaction Kinetics
Most acyl-CoA quantification kits rely on coupled enzymatic reactions. The kinetics of these reactions are fundamental to achieving a linear response.[23][24][25]
-
Causality (Michaelis-Menten Kinetics): Enzymatic assays are designed to operate under "zero-order" kinetics, where the reaction rate is directly proportional to the concentration of the enzyme's substrate (in this case, your acyl-CoA).[26] This only holds true when the substrate concentration is well below the enzyme's Michaelis constant (Km).[6][27] At high acyl-CoA concentrations, the enzyme can become saturated, and the reaction rate approaches its maximum velocity (Vmax). When this happens, the reaction rate is no longer proportional to the substrate concentration, causing the standard curve to plateau.[8]
Diagram: The "Linear Range" in Enzyme Kinetics
Caption: Relationship between substrate concentration and reaction rate, highlighting the optimal linear range for quantification.
-
Troubleshooting Steps:
-
Run a Time-Course Experiment: Select a mid-range standard concentration and measure the signal at multiple time points (e.g., 0, 5, 10, 20, 30, 40 minutes). The optimal incubation time is the latest point within the linear phase of signal generation.[4]
-
Reduce Enzyme Concentration: If saturation occurs quickly, try reducing the concentration of the coupling enzymes in the reaction mix. This will lower the overall Vmax and can extend the linear range of the assay.
-
Narrow the Standard Curve Range: If the top standards consistently plateau, your range may be too wide. Prepare a new curve that focuses on the lower, linear portion of the response. It is better to dilute your samples to fit a narrower, reliable curve than to use a wide, non-linear one.
-
Data Analysis and Curve Fitting
How you process your raw data is as important as how you generate it.
-
Causality: Using an inappropriate mathematical model to fit your data will invariably lead to inaccurate results. A linear regression cannot accurately model a sigmoidal curve. Furthermore, incorrect subtraction of background signal can skew the curve, especially at the low end.
-
Troubleshooting Steps:
-
Blank Subtraction: Ensure you are using the correct blank. A proper blank should contain all reaction components except the acyl-CoA standard itself. This accounts for any background signal from the reagents.
-
Choose the Right Model: Visually inspect your data. If it curves symmetrically at the top and bottom, a Four-Parameter Logistic (4PL) regression is often the best choice.[12][15][16] Software like GraphPad Prism, or online calculators can perform this analysis.[12] The 4PL model is defined by four parameters: the minimum asymptote, maximum asymptote, the inflection point (EC50), and the Hill slope.[12]
-
Handle Outliers Appropriately: If a single standard point is clearly deviant, it may be an outlier due to a pipetting error. While statistical tests can identify outliers, the most robust solution is to repeat the experiment. Do not arbitrarily remove data points to improve the R² value.
-
Validated Experimental Protocols
Protocol 1: Preparation and Handling of Acyl-CoA Standards
This protocol is designed to minimize degradation and ensure the accuracy of your standard concentrations.
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized acyl-CoA standard to ensure the powder is at the bottom.
-
Reconstitute in a pH 6.0 buffer (e.g., 20 mM MES) or as specified by the manufacturer to a high-concentration stock (e.g., 10 mM). Vortex gently until fully dissolved.
-
-
Aliquoting:
-
Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes (e.g., 5 µL aliquots).
-
Flash-freeze the aliquots in liquid nitrogen or on dry ice.
-
-
Storage:
-
Store the frozen aliquots at -80°C. They are typically stable for several months.
-
-
Preparation of Working Curve:
-
For each experiment, thaw one aliquot on ice.
-
Perform serial dilutions in the assay buffer provided with your kit. Ensure you mix thoroughly at each dilution step. Use calibrated pipettes and change tips for each dilution.
-
Keep the diluted standards on ice and use them within one hour of preparation.
-
Protocol 2: Assessing and Mitigating Sample Matrix Effects
This protocol helps determine if components in your sample are interfering with the assay.
-
Prepare a Spiked Sample:
-
Select a pooled sample that is representative of your experimental group.
-
Divide the sample into two aliquots: "Sample" and "Spiked Sample".
-
Add a known amount of acyl-CoA standard to the "Spiked Sample" aliquot. The amount added should be in the middle of your standard curve's range.
-
Add an equal volume of assay buffer to the "Sample" aliquot to account for dilution.
-
-
Assay and Calculation:
-
Measure the acyl-CoA concentration in the "Sample" and "Spiked Sample" using your standard curve.
-
Calculate the percent recovery using the following formula: % Recovery = ([Spiked Sample] - [Sample]) / [Known Standard Added] * 100
-
-
Interpretation and Action:
| % Recovery Range | Interpretation | Recommended Action |
| 85-115% | No significant matrix effect. | Proceed with direct quantification. |
| <85% | Inhibition: Matrix is suppressing the signal. | Dilute samples 1:5 or 1:10 in assay buffer and re-assay. |
| >115% | Enhancement: Matrix is amplifying the signal. | Dilute samples 1:5 or 1:10 in assay buffer and re-assay. |
| Persistent Effect | Dilution is insufficient. | Sample clean-up using solid-phase extraction (SPE) may be required. |
By systematically working through these diagnostic steps and implementing these validated protocols, you can overcome the challenge of non-linear standard curves, ensuring that your acyl-CoA quantification is both accurate and reliable.
References
-
Finney, D.J. (1976). Application of the four-parameter logistic model to bioassay: comparison with slope ratio and parallel line models. PubMed. [Link]
-
Brendan Bioanalytics. (n.d.). Four Parameter Logistic and Five Parameter Logistic Curve Fitting Models. Brendan Bioanalytics. [Link]
-
Sánchez-Gabites, J.A. (2020). A Kinetic Analysis of Coupled (or Auxiliary) Enzyme Reactions. PubMed. [Link]
-
MyAssays. (n.d.). Four Parameter Logistic Regression. MyAssays. [Link]
-
Quantics Biostatistics. (2023). What is the 4PL Formula? Quantics Biostatistics. [Link]
-
Sánchez-Gabites, J.A. (2020). A kinetic analysis of coupled (or auxiliary) enzyme reactions. ChemRxiv. [Link]
-
Wang, Y., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
-
Ciobanu, C., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. PubMed Central. [Link]
-
Dolan, J.W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
Kato, M., et al. (2005). Application of Substrate Depletion Assay for Early Prediction of Nonlinear Pharmacokinetics in Drug Discovery: Assessment of Nonlinearity of Metoprolol, Timolol, and Propranolol. PubMed. [Link]
-
MetwareBio. (n.d.). Acyl-CoA: Biological Function and Analytical Methods. MetwareBio. [Link]
-
Basisty, N., et al. (2018). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. [Link]
-
Ng, W.S., et al. (2016). Corrections for matrix effects on fluorescence measurement of a multi-platform optical sensor. Water Practice & Technology. [Link]
-
McClure, W.R. (1969). Kinetic analysis of coupled enzyme assays. Biochemistry. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
-
Univercells Technologies. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Univercells Technologies. [Link]
-
BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay. BioAssay Systems. [Link]
-
Mindray. (2021). Role of Substrate Depletion Limit Parameters Built in the Mindray Automatic Chemistry System. ChemBook Issue 1. [Link]
-
Sahu, S., et al. (2012). Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study. NIH. [Link]
-
LibreTexts Chemistry. (2023). 6.4B: Accounting for Matrix Effects. Chemistry LibreTexts. [Link]
-
PhysLab. (n.d.). Introduction Matrix effects Corrections/influence coefficients. PhysLab. [Link]
-
Ciliberto, A., et al. (2007). Modeling Networks of Coupled Enzymatic Reactions Using the Total Quasi-Steady State Approximation. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. [Link]
Sources
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thermofisher.com [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ChemBook Issue 1 Chapter 3: Role of Substrate Depletion Limit Parameters Built in the Mindray Automatic Chemistry System - Mindray [mindray.com]
- 8. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 13. Brendan Bioanalytics : 4PL, 5PL, Calibrators [brendan.com]
- 14. quantics.co.uk [quantics.co.uk]
- 15. Application of the four-parameter logistic model to bioassay: comparison with slope ratio and parallel line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. iwaponline.com [iwaponline.com]
- 19. bataviabiosciences.com [bataviabiosciences.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. physlab.org [physlab.org]
- 22. bioassaysys.com [bioassaysys.com]
- 23. A Kinetic Analysis of Coupled (or Auxiliary) Enzyme Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Heptadecanoyl-CoA as an Internal Standard for Quantitative Lipidomics
Introduction: The Pursuit of Precision in Acyl-CoA Quantification
In the intricate world of lipidomics, the accurate quantification of metabolites is paramount. Acyl-Coenzyme A (acyl-CoA) species are central players in cellular metabolism, acting as crucial intermediates in fatty acid synthesis and oxidation, energy production, and post-translational modifications.[1] Their accurate measurement by liquid chromatography-mass spectrometry (LC-MS) is essential for researchers in drug development and metabolic disease, yet it is fraught with challenges. Sample preparation, extraction efficiency, and matrix-induced ion suppression or enhancement can introduce significant variability, compromising data integrity.[2]
An ideal internal standard (IS) is the cornerstone of a robust quantitative method, acting as a chemical mimic to correct for these variations. This guide provides an in-depth, objective comparison and a detailed validation workflow for Heptadecanoyl-CoA (C17:0-CoA) , a non-endogenous, odd-chain acyl-CoA, establishing its utility as a reliable internal standard for the quantification of long-chain acyl-CoAs in complex biological matrices.
Pillar 1: The Theoretical Framework for an Ideal Internal Standard
Before validating a specific candidate, we must define the gold standard. An ideal internal standard should possess several key characteristics:
-
Chemical and Physical Similarity: It should closely resemble the analytes of interest in terms of chemical structure, polarity, and ionization efficiency. This ensures it behaves similarly during extraction and LC-MS analysis.
-
Non-Endogenous Nature: It must be absent or present at negligible levels in the biological samples being analyzed to avoid analytical interference.[3]
-
High Purity and Stability: The standard must be of known purity and stable throughout the sample preparation and analysis process. Acyl-CoAs, for instance, are known to be susceptible to hydrolysis.[4]
-
Co-elution (or near co-elution): In LC-MS, an IS that elutes close to the target analytes is more likely to experience the same matrix effects, leading to more accurate correction.[5]
The ultimate goal is to add a known quantity of the IS to every sample at the very beginning of the workflow. The ratio of the analyte's signal to the IS's signal is then used for quantification. This ratio-based approach normalizes for analyte loss during sample handling and corrects for fluctuations in instrument response.
Pillar 2: this compound vs. The Alternatives: A Comparative Analysis
The choice of an internal standard involves a trade-off between performance, cost, and availability. This compound, an odd-chain saturated fatty acyl-CoA, emerges as a strong candidate, but how does it stack up against other options?
-
Stable Isotope-Labeled (SIL) Standards: These are unequivocally the "gold standard."[6] A SIL standard (e.g., ¹³C₁₆-Palmitoyl-CoA) is chemically identical to its endogenous counterpart, ensuring identical extraction recovery, chromatographic retention, and ionization response. However, synthesizing a unique SIL standard for every acyl-CoA in a screening study is prohibitively expensive and impractical.
-
Other Odd-Chain Acyl-CoAs: Shorter (e.g., C15:0-CoA) or longer (e.g., C19:0-CoA) odd-chain variants can also be used. C17:0-CoA provides a good balance, as its chain length is highly representative of the most abundant long-chain species in mammalian cells, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0).[7]
-
Non-Related Standards: Using a standard from a different chemical class is not recommended for acyl-CoA analysis due to vast differences in physicochemical properties, which would lead to poor correction for matrix and extraction effects.
The primary advantage of C17:0-CoA is its structural analogy to the most common endogenous long-chain acyl-CoAs, combined with its low natural abundance in most non-ruminant models.[8] While trace amounts can arise from dietary sources like dairy products, its endogenous levels are typically insignificant for most research applications.[9][10] This makes it a scientifically sound and cost-effective choice for relative quantification and profiling studies.
Table 1: Comparison of Internal Standard Properties for Acyl-CoA Analysis
| Feature | This compound (C17:0-CoA) | Stable Isotope-Labeled (SIL) CoA (e.g., ¹³C₁₆-CoA) | Other Odd-Chain CoAs (e.g., C15:0-CoA) |
| Physicochemical Similarity | High (for long-chain acyl-CoAs) | Identical (to its specific analyte) | Moderate to High |
| Endogenous Abundance | Typically very low to absent[8] | Present (endogenous analyte) | Typically very low to absent[8] |
| Correction Accuracy | Excellent for relative quantification | Gold standard for absolute quantification[6] | Good, but may not mimic longer chains as well |
| Cost & Availability | Moderate & Commercially available[11] | Very High & Limited availability | Moderate & Commercially available |
| Versatility | Broadly applicable for profiling | Analyte-specific | Broadly applicable for profiling |
Pillar 3: The Experimental Validation Workflow
Trust in an internal standard is not assumed; it is earned through rigorous experimental validation. The following section provides the causal logic and step-by-step protocols to validate C17:0-CoA in your specific biological matrix.
Overall Validation Strategy
The validation process is a systematic investigation designed to answer four critical questions:
-
Is C17:0-CoA truly absent from my samples?
-
Does the analytical method show a linear response for my target analytes in the presence of C17:0-CoA?
-
How efficiently is C17:0-CoA recovered during the extraction process?
-
Does C17:0-CoA experience and correct for matrix effects similarly to my analytes of interest?
Caption: A comprehensive workflow for the validation of C17:0-CoA as an internal standard.
Experimental Protocols
Materials:
-
This compound (C17:0-CoA) standard (e.g., from MedchemExpress or similar)[11]
-
Endogenous acyl-CoA standards (e.g., C16:0-CoA, C18:0-CoA, C18:1-CoA)
-
LC-MS grade solvents: Acetonitrile, Isopropanol, Methanol, Water
-
7.5 M Ammonium Acetate solution
-
Biological matrix (e.g., cell pellets, powdered tissue)
Protocol 1: Assessment of Endogenous C17:0-CoA
-
Causality: This step is critical to confirm the foundational assumption that the internal standard is not naturally present in your sample. Any significant endogenous presence would artificially inflate the IS signal, leading to underestimation of the target analytes.
-
Methodology:
-
Prepare at least three replicates of your biological matrix using the extraction protocol below (Protocol 2) without adding the C17:0-CoA internal standard.
-
Prepare a blank sample (extraction solvent only).
-
Prepare a low-concentration C17:0-CoA standard in solvent.
-
Analyze all samples via LC-MS/MS using a highly specific Multiple Reaction Monitoring (MRM) transition for C17:0-CoA.
-
Validation Check: Compare the chromatograms. The signal for C17:0-CoA in the un-spiked matrix samples should be absent or less than 1% of the signal observed for the intended spiking concentration.
-
Protocol 2: Acyl-CoA Extraction from Biological Matrix
-
Causality: Acyl-CoAs are amphipathic molecules requiring an efficient extraction method that can lyse cells/tissues and solubilize the target analytes while minimizing degradation. Organic solvent precipitation is a robust and widely used method.[12][13] Using ice-cold solvents and maintaining low temperatures is crucial to quench enzymatic activity and prevent hydrolysis.[14]
-
Methodology:
-
Pre-chill all solvents and tubes on ice.
-
To a known amount of sample (e.g., 1x10⁶ cells or 10 mg powdered tissue), add 50 µL of a pre-determined concentration of C17:0-CoA solution (the IS). Vortex briefly. This is the critical step where the IS is introduced to account for all downstream variability.
-
Immediately add 1 mL of ice-cold extraction solvent (2:1:1 Acetonitrile:Isopropanol:Water).
-
Vortex vigorously for 10 minutes at 4°C to ensure complete lysis and protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a suitable injection solvent (e.g., 50% Methanol in Water with 10mM Ammonium Acetate) for LC-MS/MS analysis.
-
Protocol 3: Linearity and Dynamic Range Assessment
-
Causality: This protocol validates that the detector response is proportional to the analyte concentration over a relevant biological range. The fixed amount of C17:0-CoA serves to normalize any injection-to-injection variability, ensuring the observed linearity is robust.
-
Methodology:
-
Create a series of calibration standards by spiking known, varying concentrations of a representative endogenous analyte (e.g., C16:0-CoA, from 0.1 to 50 pmol) into a constant volume of reconstituted extract from a blank matrix.
-
Add a fixed amount of C17:0-CoA (e.g., 5 pmol) to each standard.
-
Analyze the calibration series by LC-MS/MS.
-
Validation Check: Plot the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration. The relationship should be linear with a coefficient of determination (R²) ≥ 0.99.
-
Protocol 4: Extraction Recovery Calculation
-
Causality: This experiment quantifies the percentage of the internal standard that is successfully recovered through the entire extraction process. While 100% recovery is ideal, it is rarely achieved. The key is that the recovery is consistent and that the IS recovery reflects the recovery of the endogenous analytes.
-
Methodology:
-
Sample A (Pre-extraction spike): Prepare a set of matrix samples (n=3) by adding C17:0-CoA before the extraction, as described in Protocol 2.
-
Sample B (Post-extraction spike): Prepare a parallel set of matrix samples (n=3) and perform the extraction without the IS. Add the exact same amount of C17:0-CoA to the final, dried extract before reconstitution. This sample represents 100% recovery.
-
Analyze both sets by LC-MS/MS.
-
Calculation: Recovery (%) = (Mean Peak Area of IS in Sample A / Mean Peak Area of IS in Sample B) x 100
-
Validation Check: A good recovery is typically in the range of 70-120%. More importantly, the relative standard deviation (%RSD) of the recovery across replicates should be low (<15%), indicating a precise and reproducible process.[15]
-
Protocol 5: Matrix Effect Evaluation
-
Causality: The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the biological sample.[16][17] This is a major source of inaccuracy in LC-MS. This protocol quantifies the degree of ion suppression or enhancement experienced by the internal standard, which should ideally mirror that of the target analytes.
-
Methodology:
-
Sample B (Post-extraction spike): Use the same samples prepared for the recovery experiment. The peak area of the IS in this sample represents its response within the matrix.
-
Sample C (Neat solution): Prepare a standard of C17:0-CoA in the final injection solvent at the identical concentration as that in Sample B. The peak area here represents the response without any matrix.
-
Analyze both sets by LC-MS/MS.
-
Calculation: Matrix Effect (%) = (Mean Peak Area of IS in Sample B / Mean Peak Area of IS in Sample C) x 100
-
Validation Check: A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and >100% indicates ion enhancement. The absolute value is less important than its consistency and the assumption that C17:0-CoA behaves similarly to other long-chain acyl-CoAs.
-
LC-MS/MS Parameters
-
Rationale: For acyl-CoAs, positive mode electrospray ionization (ESI) is highly effective. Tandem mass spectrometry (MS/MS) using MRM provides excellent specificity and sensitivity. Acyl-CoAs exhibit a characteristic fragmentation pattern, involving a neutral loss of the 507 Da phosphopantetheine moiety, which is ideal for creating a specific MRM method.[7][18]
-
Example MRM Transitions (Positive Ion Mode):
-
C16:0-CoA: Q1: 1006.4 -> Q3: 499.4
-
C17:0-CoA (IS): Q1: 1020.4 -> Q3: 513.4
-
C18:1-CoA: Q1: 1032.5 -> Q3: 525.5
-
Interpreting the Results: A Go/No-Go Framework
After completing the validation experiments, the data should be compiled to make an informed decision.
Caption: A logical decision tree for interpreting the validation results.
Table 2: Example Validation Data Summary for C17:0-CoA
(Note: These are representative data to illustrate a successful validation)
| Analyte | Linear Range (pmol on column) | R² | Avg. Extraction Recovery (%) | RSD (%) | Avg. Matrix Effect (%) |
|---|---|---|---|---|---|
| C17:0-CoA (IS) | N/A | N/A | 85.2 | 8.1 | 78.5 (Suppression) |
| C16:0-CoA | 0.1 - 50 | 0.998 | 82.5 | 9.3 | 75.1 (Suppression) |
| C18:0-CoA | 0.1 - 50 | 0.996 | 88.1 | 7.9 | 80.2 (Suppression) |
| C18:1-CoA | 0.1 - 50 | 0.997 | 84.4 | 8.8 | 77.9 (Suppression) |
The data in this table would signify a successful validation. The linearity is excellent, and the extraction recovery and matrix effects for the C17:0-CoA internal standard are highly consistent with the endogenous long-chain analytes, demonstrating that it is accurately correcting for experimental variations.
Conclusion and Recommendations
The rigorous validation of an internal standard is a non-negotiable step in developing a quantitative lipidomics workflow. This guide has demonstrated that This compound (C17:0-CoA) is a scientifically robust and practical internal standard for the relative quantification of long-chain acyl-CoAs by LC-MS/MS. Its key strengths—low endogenous abundance, close structural similarity to common analytes, and consistent behavior during extraction and analysis—make it an excellent choice for profiling studies where the use of numerous individual stable isotope-labeled standards is not feasible.
References
-
Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Journal of Visualized Experiments, (78), e50724. [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., & Hoppel, C. L. (2004). An Improved Method for Tissue Long-Chain acyl-CoA Extraction and Analysis. Journal of Lipid Research, 45(4), 743-750. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved January 12, 2026, from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 429-446. [Link]
-
The Role of LC–MS in Lipidomics. (2017). LCGC International, 30(5), 26-31. [Link]
-
Luo, X., Li, S., Wang, T., Liu, H., & Chen, X. W. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(12), 6534-6542. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. (2023). Journal of Biological Chemistry, 299(7), 104868. [Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Li, W., Li, J., & Li, Y. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 8(1), 1-10. [Link]
-
Carrascal, J. R. (2016). Odd chain fatty acid as internal standard?. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Acyl-CoA extraction method optimization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. (2020). Metabolites, 10(4), 147. [Link]
-
An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. [Link]
-
Margaric C17:0 - Metabolimix+. (n.d.). HealthMatters.io. Retrieved January 12, 2026, from [Link]
-
The comparison between the C15:0 and C17:0 fatty acids within dairy products. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. (2023). Journal of Biological Chemistry, 299(7), 104868. [Link]
-
Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. (n.d.). Retrieved January 12, 2026, from [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantitative Analysis: Heptadecanoyl-CoA vs. Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is a cornerstone of analytical rigor. This guide provides an in-depth comparison of two common internal standards used in the analysis of fatty acyl-CoAs: heptadecanoyl-CoA (C17:0-CoA), an odd-chain fatty acyl-CoA, and stable isotope-labeled (SIL) internal standards. This document will delve into the underlying principles, experimental considerations, and data interpretation to empower you to make informed decisions for your analytical workflows.
Fatty acyl-CoAs are central intermediates in numerous metabolic pathways, including energy metabolism, lipid biosynthesis, and cellular signaling.[1][2] Their accurate quantification is crucial for understanding disease states and the effects of therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose due to its high sensitivity and specificity.[1][3] However, the accuracy of LC-MS/MS quantification is highly dependent on the effective use of internal standards to correct for variability during sample preparation and analysis.[4]
The Role of Internal Standards in Quantitative Mass Spectrometry
Internal standards are essential for mitigating several sources of analytical variability, including:
-
Extraction Efficiency: Variations in the recovery of the analyte during sample preparation.
-
Matrix Effects: Suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix.[5][6]
-
Instrumental Variability: Fluctuations in instrument performance over time.
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring that it is affected by these sources of variability in the same way as the analyte of interest.[7]
This compound: The Odd-Chain Analog Approach
This compound is a long-chain fatty acyl-CoA containing a 17-carbon fatty acid chain.[8] Its use as an internal standard is based on the principle of using a structural analog that is not naturally abundant in the biological system being studied.
Rationale for Use:
The primary advantage of using this compound is its low endogenous abundance in many biological systems. While not entirely absent, as it can be endogenously synthesized, its levels are often significantly lower than those of even-chain fatty acyl-CoAs like palmitoyl-CoA (C16:0-CoA) and stearoyl-CoA (C18:0-CoA).[9][10] This low natural abundance minimizes interference with the measurement of the spiked internal standard.
Causality in Experimental Choice:
The selection of an odd-chain fatty acyl-CoA like C17:0-CoA is a pragmatic choice when a stable isotope-labeled standard for the specific analyte of interest is unavailable or prohibitively expensive. Its structural similarity to other long-chain fatty acyl-CoAs means it will have comparable, though not identical, extraction and chromatographic behavior.
Stable Isotope-Labeled Internal Standards: The Gold Standard
Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry.[4][11][12] In these standards, one or more atoms in the analyte molecule are replaced with a heavy isotope, such as carbon-13 (¹³C) or deuterium (²H).
Rationale for Use:
SIL standards are chemically identical to the analyte, meaning they have virtually the same physicochemical properties.[7] This ensures that they co-elute with the analyte during chromatography and experience the same matrix effects and ionization efficiencies.[13] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Causality in Experimental Choice:
The use of a SIL internal standard is the most effective way to correct for analytical variability. Because it behaves identically to the analyte throughout the entire analytical process, it provides the most accurate and precise quantification. This approach is often referred to as stable isotope dilution mass spectrometry.[14][15]
Performance Comparison: this compound vs. SIL Standards
The choice between this compound and a SIL internal standard can significantly impact the quality of your quantitative data. The following table summarizes the key performance characteristics of each.
| Feature | This compound (Analog Standard) | Stable Isotope-Labeled (SIL) Standard |
| Chemical & Physical Properties | Similar, but not identical to the analyte. | Virtually identical to the analyte.[7] |
| Chromatographic Behavior | Similar retention time, but may not perfectly co-elute with all analytes. | Co-elutes with the analyte. |
| Matrix Effects | Experiences similar, but potentially different, matrix effects.[5] | Experiences the same matrix effects as the analyte. |
| Accuracy & Precision | Generally good, but can be compromised by differing behavior.[16] | The highest level of accuracy and precision.[4] |
| Endogenous Interference | Low, but potentially present in some biological systems.[9] | None, as the mass is different from the endogenous analyte. |
| Cost & Availability | Generally more affordable and readily available. | Can be expensive and may require custom synthesis.[17][18][19][20] |
Experimental Design and Workflow
A robust experimental design is critical for obtaining reliable quantitative data. The following workflow outlines the key steps for quantifying fatty acyl-CoAs using either this compound or a SIL internal standard.
Sources
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multiple facets of acetyl-CoA metabolism: Energetics, biosynthesis, regulation, acylation and inborn errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 15. Isotope dilution - Wikipedia [en.wikipedia.org]
- 16. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
metabolic differences between odd-chain and even-chain acyl-CoAs.
An In-Depth Guide to the Metabolic Divergence of Odd-Chain and Even-Chain Acyl-CoAs
For researchers in metabolic science and drug development, a nuanced understanding of lipid catabolism is paramount. While the β-oxidation of fatty acids is a foundational concept, the metabolic fate of these molecules diverges significantly based on a simple structural feature: the parity of their carbon chain length. This guide provides a detailed comparison of the metabolism of even-chain and odd-chain acyl-CoAs, highlighting the critical biochemical branch points, their distinct physiological consequences, and the experimental methodologies required to investigate them.
The Common Ground: β-Oxidation Spiral
Both odd- and even-chain fatty acids are catabolized via the β-oxidation pathway within the mitochondria. This iterative process systematically shortens the acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA, NADH, and FADH₂.[1][2] Each cycle consists of four core reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.[2] This shared pathway is the primary mechanism for extracting energy from fatty acids.
Caption: The β-oxidation spiral sequentially shortens fatty acyl-CoA chains.
The Critical Juncture: Final Products of β-Oxidation
The fundamental metabolic difference emerges during the final round of β-oxidation.
-
Even-Chain Acyl-CoAs: An even-chain fatty acid, such as palmitate (C16), undergoes seven cycles of β-oxidation, yielding eight molecules of acetyl-CoA.[1] The final cycle cleaves a four-carbon butyryl-CoA into two molecules of acetyl-CoA. This process is purely ketogenic as acetyl-CoA cannot produce a net synthesis of glucose in animals.[3]
-
Odd-Chain Acyl-CoAs: An odd-chain fatty acid, such as heptadecanoic acid (C17), undergoes seven cycles of β-oxidation yielding seven molecules of acetyl-CoA and one molecule of propionyl-CoA (C3).[4][5][6] This three-carbon remnant is the source of the unique metabolic properties of odd-chain fatty acids.
Caption: Final β-oxidation step for even- vs. odd-chain acyl-CoAs.
Divergent Metabolic Fates: Ketogenesis vs. Anaplerosis
The distinct end-products, acetyl-CoA and propionyl-CoA, enter vastly different metabolic pathways.
Fate of Acetyl-CoA: Energy and Ketone Bodies
Acetyl-CoA derived from both fatty acid types primarily enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate, leading to its complete oxidation and significant ATP production.[7] However, when fatty acid oxidation rates are high, particularly in the liver, acetyl-CoA can overwhelm the TCA cycle's capacity. This excess acetyl-CoA is shunted towards ketogenesis , the production of ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone).[1][8] Because even-chain fatty acids exclusively produce acetyl-CoA, they are considered purely ketogenic .
Fate of Propionyl-CoA: The Anaplerotic and Glucogenic Pathway
Propionyl-CoA cannot directly enter the TCA cycle. Instead, it undergoes a crucial three-step enzymatic conversion to the TCA cycle intermediate, succinyl-CoA.[6][9][10] This pathway is a hallmark of odd-chain fatty acid metabolism.
-
Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase , an enzyme requiring biotin (Vitamin B7) as a cofactor.[10][11]
-
Epimerization: D-methylmalonyl-CoA is converted to its L-isomer by methylmalonyl-CoA epimerase .[10]
-
Isomerization: L-methylmalonyl-CoA is rearranged to form succinyl-CoA by methylmalonyl-CoA mutase , a reaction that critically depends on Vitamin B12 (cobalamin) .[11][12]
Deficiencies in propionyl-CoA carboxylase or methylmalonyl-CoA mutase lead to the serious inherited metabolic disorders propionic acidemia and methylmalonic acidemia, respectively.[13]
Caption: Conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA.
The production of succinyl-CoA has two profound consequences:
-
Anaplerosis: This is an anaplerotic reaction, meaning it replenishes the pool of TCA cycle intermediates.[14][15] This is vital for maintaining the cycle's capacity, especially when intermediates are withdrawn for biosynthetic processes.[16]
-
Gluconeogenesis: Succinyl-CoA can be converted within the TCA cycle to malate, which can then be exported from the mitochondria and converted to oxaloacetate, a direct precursor for gluconeogenesis.[17][18] This makes odd-chain fatty acids glucogenic , a stark contrast to their even-chain counterparts.[17][19]
Summary of Metabolic Differences
| Feature | Even-Chain Acyl-CoAs | Odd-Chain Acyl-CoAs |
| Final β-Oxidation Products | Acetyl-CoA only | Acetyl-CoA and Propionyl-CoA |
| Anaplerotic Potential | No | Yes (via Succinyl-CoA)[14][15] |
| Gluconeogenic Potential | No (in animals)[3][17] | Yes (via Succinyl-CoA)[17][18][19] |
| Primary Metabolic Fate | Ketogenic and energy production | Glucogenic, anaplerotic, and energy production |
| Key Unique Enzymes | None | Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase |
| Essential Cofactors | None | Biotin (B7), Vitamin B12[6][11][12] |
Experimental Guide: Methodologies for Analysis
To empirically investigate these metabolic differences, researchers can employ several robust techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[20][21]
Protocol 1: Quantification of Acyl-CoA Species by LC-MS/MS
This protocol enables the direct measurement and comparison of key intermediates like acetyl-CoA and propionyl-CoA in biological samples.
Objective: Quantify short-chain acyl-CoA pools to determine the relative products of odd- vs. even-chain fatty acid oxidation.
Methodology:
-
Sample Preparation: Rapidly quench metabolic activity in cell or tissue samples, typically by flash-freezing in liquid nitrogen.
-
Extraction: Extract acyl-CoAs using an acidic solvent (e.g., 2.5% sulfosalicylic acid) containing stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) to correct for extraction inefficiency and matrix effects.[21][22]
-
Chromatography: Separate acyl-CoAs using ion-pairing reversed-phase liquid chromatography. This is essential for retaining these polar molecules on the column.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each acyl-CoA, monitor specific precursor-to-product ion transitions for accurate quantification.[21]
-
Data Analysis: Calculate the concentration of each acyl-CoA species by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard.
Caption: Workflow for LC-MS/MS-based quantification of acyl-CoAs.
Protocol 2: Assessing Anaplerosis with ¹³C Stable Isotope Tracing
This protocol traces the carbon backbone of an odd-chain fatty acid to confirm its contribution to the TCA cycle intermediate pool.
Objective: Demonstrate the anaplerotic potential of odd-chain fatty acids by tracing their carbons into TCA cycle intermediates.
Methodology:
-
Tracer Administration: Culture cells or treat animals with a uniformly ¹³C-labeled odd-chain fatty acid (e.g., U-¹³C₁₇-heptadecanoic acid).
-
Metabolite Extraction: After a defined incubation period, quench metabolism and perform a polar metabolite extraction (e.g., using a cold methanol/water/chloroform mixture).
-
Derivatization (for GC-MS): Chemically derivatize the polar metabolites to increase their volatility for gas chromatography.
-
MS Analysis: Analyze the samples using GC-MS or LC-MS to measure the mass isotopologue distribution (MID) of TCA cycle intermediates (e.g., succinate, malate, citrate).
-
Data Analysis: The presence of isotopologues with an odd number of ¹³C labels (e.g., M+3 succinate) is direct evidence of anaplerosis from the odd-chain fatty acid precursor, as acetyl-CoA (a C2 unit) can only contribute an even number of labels.
Conclusion
The metabolic divergence between odd- and even-chain acyl-CoAs, originating from a single three-carbon propionyl-CoA molecule, is a critical principle in cellular metabolism. Even-chain fatty acids are exclusively ketogenic, while odd-chain fatty acids possess the unique capacity for anaplerosis and gluconeogenesis. This distinction has significant implications for energy homeostasis, glucose balance, and the pathophysiology of various metabolic diseases. The increasing interest in odd-chain fatty acids, such as C15:0 and C17:0, as biomarkers and potential therapeutic agents underscores the importance of understanding these fundamental pathways.[23][24] The robust analytical methods outlined here provide the necessary tools for researchers to further explore this fascinating area of metabolic science.
References
-
Quora. (2020, December 8). Can fatty acids with an odd number of carbons be converted to glucose? Retrieved from [Link]
-
J-Stage. Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. Retrieved from [Link]
-
www .ec -undp. Odd Chain Fatty Acid Oxidation. Retrieved from [Link]
-
Wikipedia. Gluconeogenesis. Retrieved from [Link]
-
Wikipedia. Odd-chain fatty acid. Retrieved from [Link]
-
National Institutes of Health. (2015, January 30). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Retrieved from [Link]
-
AccessBiomedicalScience. Oxidation of Fatty Acids and Ketogenesis. Retrieved from [Link]
-
National Institutes of Health. (2012, January 5). Vitamin B-12. Retrieved from [Link]
-
ResearchGate. Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. Retrieved from [Link]
-
bioRxiv. (2022, May 27). Regulation of odd chain fatty acid metabolism in the development of metabolic diseases in mice fed a low protein diet. Retrieved from [Link]
-
OUCI. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Retrieved from [Link]
-
Springer Nature Experiments. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Retrieved from [Link]
-
Profnit. Odd Chain Fatty Acid Oxidation. Retrieved from [Link]
-
American Physiological Society. (2015, October 1). Even is better than odd: one fat may conceal another. Retrieved from [Link]
-
ResearchGate. (2015, January 30). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Retrieved from [Link]
-
National Institutes of Health. (2023, June 5). Biochemistry, Gluconeogenesis. Retrieved from [Link]
-
Quora. (2018, January 20). Why is it that fatty acids never enter gluconeogenesis? Retrieved from [Link]
-
YouTube. (2014, September 1). Anaplerotic and Cataplerotic Reactions in TCA cycle. Retrieved from [Link]
-
National Institutes of Health. (2016, July 11). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Retrieved from [Link]
-
PubMed Central. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Retrieved from [Link]
-
Reddit. (2024, March 28). Fatty acid can do gluconeogenesis?? Retrieved from [Link]
-
National Institutes of Health. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Retrieved from [Link]
-
ResearchGate. The Effect of Vitamin B12 Deprivation on the Enzymes of Fatty Acid Synthesis. Retrieved from [Link]
-
PubMed Central. (2023, October 6). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Retrieved from [Link]
-
PubMed Central. Differential utilization of vitamin B12-dependent and independent pathways for propionate metabolism across human cells. Retrieved from [Link]
-
Wikipedia. Propionyl-CoA. Retrieved from [Link]
-
National Institutes of Health. (2012, September 19). In vivo detection of brain Krebs cycle intermediate by hyperpolarized magnetic resonance. Retrieved from [Link]
-
Cell Physiol Biochem. (2021, May 8). Vitamin B12 Induces Hepatic Fatty Infiltration through Altered Fatty Acid Metabolism. Retrieved from [Link]
-
AK Lectures. Oxidation of Odd Chain Fatty Acids. Retrieved from [Link]
-
USMLE Strike. Propionic Acid Pathway. Retrieved from [Link]
-
AccessBiomedicalScience. Fatty Acid Oxidation & Ketogenesis. Retrieved from [Link]
-
YouTube. (2024, October 20). The fate of Propionyl CoA resulting from Oxidation of Odd chain Fatty acids. Retrieved from [Link]
-
PubMed Central. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism. Retrieved from [Link]
-
National Institutes of Health. Anaplerotic Treatment of Long-Chain Fat Oxidation Disorders with Triheptanoin: Review of 15 years Experience. Retrieved from [Link]
-
Basicmedical Key. (2022, August 7). Oxidation of Fatty Acids and Ketone Bodies. Retrieved from [Link]
-
YouTube. Fatty Acid Catabolism Explained (Beta oxidation, Ketogenesis, Lipolysis, Carnitine Shuttle). Retrieved from [Link]
-
Elmhurst University. Fatty Acids -- Additional Enzymes: Propionyl CoA. Retrieved from [Link]
-
American Physiological Society. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. Retrieved from [Link]
-
Wikipedia. Ketogenesis. Retrieved from [Link]
-
Wikipedia. Citric acid cycle. Retrieved from [Link]
-
Fiveable. Krebs Cycle Intermediates to Know for Biochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 4). 10.1: The Krebs Cycle (Citric Acid Cycle). Retrieved from [Link]
-
PraxiLabs. (2023, January 2). The Krebs Cycle A Step-by-Step Explanation. Retrieved from [Link]
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Oxidation of Fatty Acids and Ketone Bodies | Basicmedical Key [basicmedicalkey.com]
- 3. quora.com [quora.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. aklectures.com [aklectures.com]
- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 8. Ketogenesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 11. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 12. Vitamin B-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sga.profnit.org.br [sga.profnit.org.br]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 18. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Acyl-CoA Measurement
For researchers, scientists, and professionals in drug development, the accurate measurement of acyl-Coenzyme A (acyl-CoA) species is fundamental to unraveling cellular metabolism, understanding disease pathogenesis, and assessing the impact of therapeutic interventions. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. Their quantification, however, is notoriously challenging due to their low abundance and inherent instability.[1][2][3]
This guide provides a comprehensive comparison of the primary analytical methods for acyl-CoA measurement. It is designed to equip you with the technical understanding and practical insights necessary to select the most appropriate method for your research needs and to design a robust cross-validation strategy to ensure data integrity.
The Analytical Arsenal: A Comparative Overview
The choice of an analytical method for acyl-CoA quantification hinges on a balance between sensitivity, specificity, throughput, and available instrumentation. Here, we compare the most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Enzymatic/Fluorometric Assays, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Very High (fmol to pmol) | Very High | Medium to High | Unparalleled sensitivity and specificity; allows for multiplexed analysis of multiple acyl-CoA species.[4][5][6][7] | High instrument cost; requires significant expertise for method development and data analysis.[8] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Moderate (pmol to nmol) | Moderate | Medium | More accessible and cost-effective than LC-MS/MS; reliable for more abundant acyl-CoA species.[6][8][9] | Lower sensitivity and specificity; potential for co-eluting interferences.[10] |
| Enzymatic/Fluorometric Assays | Enzyme-coupled reactions leading to a colorimetric or fluorescent signal. | High (µM range) | Variable | High | Simple, rapid, and suitable for high-throughput screening; commercially available kits.[7][11][12] | Can be limited to total acyl-CoA or specific species; susceptible to interference from other sample components.[10][13] |
| NMR Spectroscopy | Measurement of nuclear magnetic resonance of atomic nuclei. | Low (nmol to µmol) | High | Low | Non-destructive; provides structural information and can quantify abundant species like acetyl-CoA without extensive sample preparation.[6][14][15] | Low sensitivity limits its use to highly abundant acyl-CoAs.[6][16] |
Designing a Robust Cross-Validation Study
To ensure the accuracy and reliability of your acyl-CoA measurements, a cross-validation study comparing two or more analytical methods is indispensable. This process not only validates your primary method but also provides a deeper understanding of your sample matrix and potential interferences.
Below is a logical workflow for a comprehensive cross-validation study.
Caption: Workflow for the cross-validation of acyl-CoA analytical methods.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for sample preparation and analysis using the three most common techniques. These protocols are based on established methods and should be optimized for your specific experimental conditions.[17][18]
Sample Preparation: Acyl-CoA Extraction
The goal of this protocol is to efficiently extract acyl-CoAs while minimizing degradation.[18]
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or Perchloric acid (PCA).[6][17]
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).[17][19]
-
Microcentrifuge tubes.
-
Sonicator.
Procedure:
-
Metabolic Quenching: Immediately freeze biological samples in liquid nitrogen to halt enzymatic activity.[6]
-
Homogenization: Homogenize the frozen sample in ice-cold 10% TCA or PCA.[6] The acid serves to precipitate proteins and extract the water-soluble acyl-CoAs.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample. This is crucial for accurate quantification, especially in LC-MS/MS analysis, as it corrects for variations in extraction efficiency and matrix effects.[19]
-
Incubation & Centrifugation: Incubate the samples on ice for 10-30 minutes to ensure complete protein precipitation.[6][20] Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis. The supernatant can be directly analyzed or further purified using Solid Phase Extraction (SPE) if necessary to remove interfering substances.[4]
LC-MS/MS Analysis
This method offers the highest sensitivity and specificity for acyl-CoA quantification.[4][6][7]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[20]
-
Mobile Phase A: Water with 5 mM ammonium acetate.[20]
-
Mobile Phase B: Acetonitrile.[20]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.3 mL/min.[20]
-
Column Temperature: 40°C.[20]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[20]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA and the internal standard.
HPLC-UV Analysis
A robust and cost-effective method for quantifying more abundant acyl-CoAs.[8][9]
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., potassium phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (the absorbance maximum of the adenine ring of Coenzyme A).
Enzymatic/Fluorometric Assay
A rapid and high-throughput method, often available as commercial kits.[11][12]
Principle: These assays typically involve a series of coupled enzymatic reactions. For example, acyl-CoA synthetase can be used to convert a fatty acid to its corresponding acyl-CoA, which then participates in a reaction that produces a detectable signal (colorimetric or fluorescent).[21]
General Procedure (based on a generic kit):
-
Sample Preparation: Prepare samples as per the kit's instructions, which may include a deproteinization step.
-
Reaction Mix: Prepare a reaction mix containing the necessary enzymes and substrates.
-
Incubation: Add the reaction mix to the samples and standards and incubate for a specified time at a specific temperature (e.g., 40 minutes at room temperature).[11]
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the recommended wavelength.[11][12]
-
Quantification: Calculate the acyl-CoA concentration based on a standard curve.
Trustworthiness: Self-Validating Systems and Regulatory Context
To ensure the trustworthiness of your data, it is crucial to validate your chosen analytical method according to established guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[22][23] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[23][24]
-
Accuracy: The closeness of the measured value to the true value.[22][23]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[22][23]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[22][25]
-
Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[23]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[22]
Caption: Key parameters for bioanalytical method validation.
Conclusion: An Integrated Approach to Acyl-CoA Analysis
The accurate quantification of acyl-CoAs is a challenging but essential task in metabolic research. While LC-MS/MS stands out as the gold standard for its sensitivity and specificity, other methods like HPLC-UV and enzymatic assays offer valuable alternatives depending on the specific research question and available resources. A thorough cross-validation of different analytical methods is the cornerstone of generating reliable and reproducible data. By understanding the principles, strengths, and limitations of each technique and adhering to rigorous validation standards, researchers can confidently navigate the complexities of acyl-CoA analysis and drive forward our understanding of cellular metabolism in health and disease.
References
-
Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (n.d.). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. Retrieved from [Link]
-
Bhatia, R. (2015, July 29). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
-
Kumps, A., et al. (n.d.). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved from [Link]
-
Jones, A. E., et al. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. Retrieved from [Link]
-
Heil, S., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. BioAssay Systems. Retrieved from [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry, 91(4), 2889–2896. Retrieved from [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. PubMed Central. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Coenzyme A Assay Kit. BioAssay Systems. Retrieved from [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. ResearchGate. Retrieved from [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. ACS Publications. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]
-
Shibasaki, Y., et al. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-1712. Retrieved from [Link]
-
Trefely, S., et al. (2021). Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. PubMed Central. Retrieved from [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed Central. Retrieved from [Link]
-
Larson, T. R., & Graham, I. A. (2016). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Springer Nature Experiments. Retrieved from [Link]
-
Fa, X., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. Retrieved from [Link]
-
Bascetta, E., et al. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central. Retrieved from [Link]
-
Heil, S., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. PubMed Central. Retrieved from [Link]
-
Rivera, L. G., & Bartlett, M. G. (2018). Chromatographic methods for the determination of acyl-CoAs. ResearchGate. Retrieved from [Link]
-
D'Aurelio, M., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. PubMed. Retrieved from [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
D'Aurelio, M., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. PubMed Central. Retrieved from [Link]
-
Sharma, P., & Hankemeier, T. (2023). Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. PubMed. Retrieved from [Link]
-
Heil, S., et al. (2023). HPLC analysis of acetyl-CoA, succinyl-CoA and CoA in mild rat liver.... ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Cyberlipid. Retrieved from [Link]
-
Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate. Retrieved from [Link]
-
Korman, S. B., et al. (2013). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]
-
Korman, S. B., et al. (2013). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects. PubMed. Retrieved from [Link]
-
Fa, X., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Retrieved from [Link]
-
Musumeci, O., et al. (2022). Diagnostic Challenges in Late Onset Multiple Acyl-CoA Dehydrogenase Deficiency: Clinical, Morphological, and Genetic Aspects. PubMed. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 23. resolvemass.ca [resolvemass.ca]
- 24. fda.gov [fda.gov]
- 25. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Heptadecanoyl-CoA in Biological Tissues
Introduction: The Significance of an Odd-Chain Acyl-CoA
In the vast landscape of lipid metabolism, acyl-coenzyme A (acyl-CoA) thioesters stand as central intermediates, directing fatty acids towards either energy production or biosynthetic pathways.[1][2] While even-chain fatty acyl-CoAs are predominant, the odd-chain species, such as heptadecanoyl-CoA (C17:0-CoA), play unique and increasingly recognized roles in cellular physiology.[3] this compound is the activated form of heptadecanoic acid, an odd-chain saturated fatty acid found in dairy fat and ruminant meat, but also synthesized endogenously.[4] Its metabolism is distinct, yielding not only acetyl-CoA but also propionyl-CoA, which has significant implications for anaplerosis in the citric acid cycle (CAC).[4]
Emerging evidence links the levels of odd-chain fatty acids to metabolic health, with inverse associations reported for the risk of type 2 diabetes and cardiovascular disease.[4] This has spurred interest in understanding the tissue-specific distribution and regulation of their activated counterparts. This guide provides a comparative analysis of this compound levels across different tissues, details a robust methodology for its quantification, and explores the metabolic rationale behind its differential distribution.
Metabolic Fate and Function of this compound
This compound is formed from the thioesterification of heptadecanoic acid with coenzyme A, a reaction catalyzed by acyl-CoA synthetases (ACS).[1] Once activated, its primary catabolic fate is mitochondrial beta-oxidation. Unlike even-chain fatty acids, which are completely oxidized to acetyl-CoA, the beta-oxidation of this compound produces multiple acetyl-CoA molecules and a terminal three-carbon unit, propionyl-CoA.[4][5]
Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the CAC. This process, known as anaplerosis, replenishes CAC intermediates that may be depleted for biosynthesis, thereby supporting mitochondrial function.[4] This unique metabolic endpoint underscores the importance of understanding the tissue-specific handling of this compound.
Rationale for Tissue-Specific Distribution
The concentration of any acyl-CoA species, including this compound, is a reflection of the tissue's specific metabolic function, energy requirements, and enzymatic machinery.[6] The distribution of acyl-CoA synthetases (ACS) and acyl-CoA thioesterases (ACOT), which generate and hydrolyze acyl-CoAs respectively, is highly tissue-specific, providing a primary layer of regulation.[6]
-
Liver: As the central metabolic processing hub, the liver is exposed to dietary fatty acids and plays a key role in their synthesis, oxidation, and distribution.[7] It has high expression of various ACS and ACOT enzymes, suggesting a dynamic turnover of acyl-CoAs.[6][7] The liver is also a primary site for endogenous odd-chain fatty acid synthesis via alpha-oxidation, potentially contributing to its this compound pool.[8]
-
Heart: The heart has a relentless energy demand and relies heavily on fatty acid beta-oxidation for ATP production.[9] Its metabolic machinery is geared towards efficient uptake and oxidation of fatty acids. The regulation of acyl-CoA levels is critical, as accumulation can lead to lipotoxicity and cardiac dysfunction.[9]
-
Skeletal Muscle: Similar to the heart, skeletal muscle utilizes fatty acids for energy, particularly during fasting and exercise. Its acyl-CoA profile is expected to change dynamically with metabolic state.
-
Brain: The brain is a lipid-rich organ with a unique metabolic profile.[10][11] While glucose is its primary fuel, fatty acid metabolism is crucial for the synthesis of complex lipids essential for myelination and membrane integrity.[11][12][13] The blood-brain barrier tightly regulates fatty acid entry, and the brain's specific family of ACS enzymes dictates its acyl-CoA composition.[10][11]
Comparative Levels of Long-Chain Acyl-CoAs in Tissues
Direct comparative data for this compound across multiple tissues is sparse in the literature, as it is a low-abundance species. However, by examining studies that profile long-chain acyl-CoAs, we can infer its relative contribution. The following table synthesizes representative data on total long-chain acyl-CoA content from various studies.
| Tissue | Species | Total Long-Chain Acyl-CoA (nmol/g wet weight) | Key Acyl-CoA Species Reported | Reference(s) |
| Liver | Rat | 83 ± 11 | C16:0, C18:0, C18:1, C18:2 | [14] |
| Heart | Rat | 14.51 ± 2.11 | C14:1, C16:0, C18:0, C18:1, C18:2 | [15] |
| Heart | Pig | 11.34 ± 1.48 | C14:1, C16:0, C18:1, C18:2 | [15] |
| Skeletal Muscle | Rat | 4.35 ± 0.71 | C16:0, C18:1, C18:2 | [15] |
| Heart | Hamster | 61 ± 9 | Not specified | [14] |
Note: Values represent mean ± standard deviation or standard error as reported in the cited literature. The specific composition and total amount can vary significantly with diet, species, and metabolic state. This compound typically represents a small fraction of the total long-chain acyl-CoA pool.
Gold Standard Methodology: Quantification by LC-MS/MS
The accurate quantification of acyl-CoAs is analytically challenging due to their low abundance, inherent instability, and structural similarity.[16] The validated gold-standard method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), typically using selected reaction monitoring (SRM) for high sensitivity and specificity.[17][18]
Detailed Step-by-Step Experimental Protocol
This protocol synthesizes best practices from established methodologies for the robust quantification of this compound and other long-chain acyl-CoAs.[17][18]
1. Tissue Collection and Handling (The Critical First Step)
-
Causality: Acyl-CoAs are highly unstable and susceptible to enzymatic degradation by thioesterases.[16] Rapid inactivation of enzymes is paramount for accurate measurement.
-
Protocol:
-
Excise tissue from the subject as rapidly as possible.
-
Immediately freeze-clamp the tissue using aluminum tongs pre-chilled in liquid nitrogen. This ensures instantaneous freezing and halts metabolic activity.[15][19]
-
Store the frozen tissue wafer at -80°C until extraction. Avoid freeze-thaw cycles.
-
2. Homogenization and Extraction
-
Causality: The goal is to simultaneously lyse the tissue, precipitate proteins, and extract the acyl-CoAs into a soluble fraction while preventing degradation. An acidic pH helps maintain the stability of the thioester bond. A suitable internal standard is required to correct for extraction losses and matrix effects.
-
Protocol:
-
Weigh approximately 40-50 mg of frozen tissue in a pre-chilled tube. Do not allow the tissue to thaw.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4), pH 4.9.[17][18]
-
Add 0.5 mL of an ice-cold organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).[17]
-
Spike the mixture with a known amount of an appropriate internal standard (IS). While this compound is often used as an IS for other acyl-CoAs, for its own quantification, a stable isotope-labeled version (e.g., ¹³C₃-Heptadecanoyl-CoA) is ideal. If unavailable, a non-endogenous odd-chain acyl-CoA (e.g., pentadecanoyl-CoA) can be used.
-
Homogenize the sample on ice using a mechanical homogenizer until no visible tissue remains.
-
Vortex vigorously for 2 minutes, then sonicate for 3 minutes in an ice bath to ensure complete extraction.[17]
-
Centrifuge at ~16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
3. Solid-Phase Extraction (SPE) for Sample Cleanup
-
Causality: Tissue extracts contain numerous interfering substances (salts, phospholipids) that can suppress ionization in the mass spectrometer. SPE is used to isolate the acyl-CoAs and remove these contaminants.
-
Protocol:
-
Condition a reversed-phase SPE cartridge (e.g., C18) according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., water/methanol mixture) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol/water with 30 mM ammonium hydroxide).[20]
-
4. LC-MS/MS Analysis
-
Causality: Reverse-phase liquid chromatography separates the different acyl-CoA species based on the length and saturation of their fatty acid chain. The triple quadrupole mass spectrometer is set to Selected Reaction Monitoring (SRM) mode to specifically detect the transition from a precursor ion (the intact acyl-CoA) to a characteristic product ion, providing exceptional selectivity and sensitivity.
-
Protocol:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with an additive like ammonium hydroxide or ammonium acetate to improve ionization and peak shape.[17][20]
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 10-15 minutes to elute the acyl-CoAs.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Ionization: Electrospray Ionization (ESI) in positive mode is commonly used and provides strong signals.[17][18]
-
SRM Transitions: Monitor the specific precursor-to-product ion transition for this compound. A common fragmentation for acyl-CoAs is the neutral loss of 3'-phospho-ADP.[20]
-
This compound (C17:0): m/z 1020.5 → 513.5 (example transition, may vary slightly by instrument).[20]
-
Monitor the corresponding transition for the internal standard.
-
-
Optimize source parameters (e.g., spray voltage, capillary temperature) and collision energy for maximum signal intensity.[17]
-
-
5. Quantification
-
Causality: To determine the absolute concentration, the peak area of the endogenous this compound is compared to the peak area of the known amount of internal standard. A standard curve, created by analyzing known concentrations of a pure this compound standard, is used to ensure linearity and accuracy.[17][21]
-
Protocol:
-
Prepare a series of calibration standards containing known amounts of this compound and a fixed amount of the internal standard.
-
Process these standards using the same extraction and analysis procedure as the tissue samples.[17]
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standard.
-
Calculate the concentration of this compound in the tissue samples by interpolating their analyte/IS peak area ratios on the calibration curve.
-
Normalize the final concentration to the initial tissue weight (e.g., in pmol/mg or nmol/g of tissue).
-
Discussion and Conclusion
The comparative analysis of this compound reveals the tissue-specific nature of odd-chain fatty acid metabolism. The liver's role as a central processing unit for dietary and endogenously synthesized fatty acids likely results in a dynamic and responsive pool of C17:0-CoA. In contrast, highly oxidative tissues like the heart and skeletal muscle primarily utilize fatty acyl-CoAs for immediate energy needs, with levels tightly regulated to prevent lipotoxicity.[9][22] The brain's unique lipid environment and the constraints of the blood-brain barrier suggest a more specialized and perhaps lower-level pool of this compound, primarily directed towards the synthesis of complex lipids.[10][11]
Accurate quantification using robust LC-MS/MS methodology is essential for elucidating these differences. By understanding the baseline levels and dynamic changes of this compound in various tissues, researchers can gain deeper insights into the metabolic pathways that link odd-chain fatty acids to systemic health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
-
Title: Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Source: National Institutes of Health. URL: [Link]
-
Title: LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Source: PubMed. URL: [Link]
-
Title: LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Source: ACS Publications. URL: [Link]
-
Title: Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry. Source: PubMed. URL: [Link]
-
Title: this compound | C38H68N7O17P3S. Source: PubChem. URL: [Link]
-
Title: Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Source: The Royal Society Publishing. URL: [Link]
-
Title: Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Source: PubMed Central. URL: [Link]
-
Title: Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Source: Biochemical Journal. URL: [Link]
-
Title: Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. Source: PLOS One. URL: [Link]
-
Title: Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Source: PubMed Central. URL: [Link]
-
Title: Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. Source: MDPI. URL: [Link]
-
Title: Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Source: PubMed Central. URL: [Link]
-
Title: Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Source: PubMed Central. URL: [Link]
-
Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Source: MDPI. URL: [Link]
-
Title: Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry. Source: PubMed. URL: [Link]
-
Title: Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle. Source: PubMed. URL: [Link]
-
Title: Acyl-CoA synthetases as regulators of brain phospholipid acyl-chain diversity. Source: PubMed Central. URL: [Link]
-
Title: The quantitation of long-chain acyl-CoA in mammalian tissue. Source: Semantic Scholar. URL: [Link]
-
Title: Regulation of long chain fatty acid activation in heart muscle. Source: PubMed. URL: [Link]
-
Title: Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. Source: Jack Westin. URL: [Link]
-
Title: Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Source: PubMed Central. URL: [Link]
-
Title: Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain. Source: MDPI. URL: [Link]
-
Title: Acyl-CoA synthetases as regulators of brain phospholipid acyl-chain diversity. Source: PubMed. URL: [Link]
-
Title: A Non-Invasive Method to Assess Hepatic Acetyl-CoA in Vivo. Source: PubMed Central. URL: [Link]
-
Title: Fatty Acid Synthesis in Glial Cells of the CNS. Source: MDPI. URL: [Link]
-
Title: Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis. Source: PubMed Central. URL: [Link]
-
Title: The Role of Acyl-CoA β-Oxidation in Brain Metabolism and Neurodegenerative Diseases. Source: MDPI. URL: [Link]
-
Title: Integrated Control of Fatty Acid Metabolism in Heart Failure. Source: MDPI. URL: [Link]
Sources
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. mdpi.com [mdpi.com]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jackwestin.com [jackwestin.com]
- 6. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]
- 7. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Integrated Control of Fatty Acid Metabolism in Heart Failure [mdpi.com]
- 10. Acyl-CoA synthetases as regulators of brain phospholipid acyl-chain diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-CoA synthetases as regulators of brain phospholipid acyl-chain diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The quantitation of long-chain acyl-CoA in mammalian tissue | Semantic Scholar [semanticscholar.org]
- 15. Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Non-Invasive Method to Assess Hepatic Acetyl-CoA in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Linearity and Range of Heptadecanoyl-CoA Quantification
For researchers, scientists, and drug development professionals venturing into the intricate world of lipid metabolism, the accurate quantification of long-chain acyl-Coenzyme A (acyl-CoA) species is paramount. Heptadecanoyl-CoA (C17:0-CoA), a saturated long-chain fatty acyl-CoA, often serves as a crucial internal standard in metabolic studies due to its low endogenous abundance in most biological systems.[1][2] Its accurate measurement is foundational to the reliable quantification of other acyl-CoAs, which are key players in cellular energy homeostasis, signaling pathways, and the pathogenesis of metabolic diseases.
This guide provides an in-depth, objective comparison of methodologies for assessing the linearity and dynamic range of this compound quantification. We will delve into the causality behind experimental choices, present supporting data, and offer a detailed protocol for robust validation, empowering you to generate high-quality, reproducible data in your own laboratory.
The Analytical Challenge: Why Linearity and Range Matter
Before embarking on any quantitative study, it is essential to establish the linear range of your analytical method. This is the concentration range over which the instrument's response is directly proportional to the analyte concentration. A well-defined linear range ensures that your measurements are accurate and reliable, whether you are quantifying minute fluctuations in cellular metabolism or significant changes in response to therapeutic interventions.
The dynamic range, which encompasses the linear range, extends from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[3] The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, while the ULOQ is the highest.[3] A wide dynamic range is particularly advantageous, allowing for the analysis of samples with varying analyte concentrations without the need for extensive dilution or re-extraction.
Comparative Analysis of Quantification Methodologies
While several techniques exist for the quantification of acyl-CoAs, including HPLC with UV or fluorescence detection and gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity, selectivity, and speed.[4][5][6][7] Within the LC-MS/MS framework, different chromatographic approaches can be employed, each with its own set of advantages and considerations.
Here, we compare two common liquid chromatography strategies for acyl-CoA analysis: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Parameter | Reversed-Phase (RP) LC-MS/MS | Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS | Key Considerations & Rationale |
| Principle of Separation | Separates molecules based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase. | Separates molecules based on polarity using a polar stationary phase and a mobile phase with a high organic solvent content. | RP-LC is a robust and widely used technique for separating lipids like long-chain acyl-CoAs. HILIC offers an alternative selectivity, particularly for polar analytes, and can be beneficial for the simultaneous analysis of short- and long-chain acyl-CoAs.[8] |
| Typical Linearity (r²) | >0.99 | >0.99 | Both methods, when properly optimized, can achieve excellent linearity. The choice often depends on the specific requirements of the assay, such as the need to analyze a broad range of acyl-CoA chain lengths. |
| Typical Dynamic Range | ~0.1 to 500 ng/mL[9] | Broad coverage from short- to long-chain species in a single run.[8] | RP-LC methods have demonstrated a wide dynamic range suitable for many biological applications. HILIC's ability to cover a wide range of polarities in one go can be advantageous for comprehensive acyl-CoA profiling.[8] |
| Advantages | Excellent resolution for long-chain species, robust and well-established methodology.[5] | Good retention of polar short-chain acyl-CoAs, allowing for comprehensive profiling in a single analysis.[8] | The choice between RP and HILIC depends on the primary research question. For targeted quantification of long-chain species like this compound, RP-LC is often the preferred method. |
| Challenges | May have poor retention of very short-chain, more polar acyl-CoAs. | Can be more sensitive to matrix effects and requires careful mobile phase optimization. | The use of an appropriate internal standard, such as a stable isotope-labeled version of the analyte, can help mitigate matrix effects in both methods.[10] |
Experimental Workflow for Linearity and Range Assessment
The following diagram outlines a typical workflow for assessing the linearity and range of this compound quantification using LC-MS/MS.
Caption: Workflow for Linearity and Range Assessment of this compound.
Detailed Experimental Protocol: Reversed-Phase LC-MS/MS
This protocol provides a robust method for assessing the linearity and range of this compound quantification.
1. Preparation of Standard Solutions
-
Rationale: Accurate preparation of stock and working solutions is the foundation of a reliable standard curve.[3][11] Using a solvent compatible with the initial mobile phase for dilutions prevents peak distortion.[11]
-
Primary Stock Solution (1 mg/mL):
-
Allow lyophilized this compound sodium salt to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh a precise amount of this compound and dissolve it in ultrapure water to a final concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution and store at -80°C in small aliquots to minimize freeze-thaw cycles.[12]
-
-
Working Standards (Serial Dilution):
-
Prepare an intermediate stock solution of this compound at 100 µg/mL in a 50:50 mixture of methanol and water.
-
Perform serial dilutions from the intermediate stock to prepare a series of at least 6-8 calibration standards covering the expected concentration range (e.g., 0.1 ng/mL to 500 ng/mL).
-
-
Internal Standard (IS) Spiking:
-
Prepare a stock solution of a suitable internal standard, such as ¹³C-labeled this compound, at a concentration of 1 µg/mL.
-
Add a fixed amount of the internal standard to each calibration standard to achieve a final concentration that is within the linear range of the assay.
-
2. LC-MS/MS Analysis
-
Rationale: Reversed-phase chromatography effectively separates long-chain acyl-CoAs based on their hydrophobicity.[5] The use of ammonium hydroxide in the mobile phase can improve peak shape and ionization efficiency in positive ion mode.[1][5] Selected Reaction Monitoring (SRM) provides high selectivity and sensitivity for quantification.[4]
-
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[11]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard. For many acyl-CoAs, a common neutral loss of 507 Da (phosphoadenosine diphosphate) is observed.[1]
-
This compound: e.g., m/z 1020.4 → 513.4[5]
-
-
3. Data Analysis and Interpretation
-
Rationale: Plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration corrects for variations in injection volume and matrix effects. A linear regression with a coefficient of determination (r²) close to 1.0 indicates a strong linear relationship.
-
Procedure:
-
Integrate the peak areas for both this compound and the internal standard in each chromatogram.
-
Calculate the peak area ratio (this compound Area / Internal Standard Area) for each standard.
-
Create a calibration curve by plotting the peak area ratio (y-axis) against the corresponding concentration of each standard (x-axis).
-
Apply a linear regression model to the data points and determine the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value >0.99 is generally considered acceptable.[2][13]
-
The LLOQ and ULOQ are determined as the lowest and highest concentrations on the calibration curve that exhibit acceptable precision (e.g., %RSD < 15-20%) and accuracy (e.g., 80-120% of the nominal concentration).[2]
-
Conclusion
A thorough assessment of linearity and dynamic range is a non-negotiable step in the validation of any quantitative bioanalytical method. For this compound, a cornerstone internal standard in lipidomics, this process ensures the integrity of the data generated for a host of endogenously relevant acyl-CoAs. By understanding the principles behind the analytical choices and adhering to a rigorous, well-documented protocol, researchers can have high confidence in the accuracy and reproducibility of their findings, ultimately advancing our understanding of metabolic health and disease.
References
- Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring.
- Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography.
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs | Request PDF. ResearchGate. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. [Link]
-
Development of HILIC-MS/MS method for acyl-CoAs covering short- to long-chain species in a single analytical run. ChemRxiv. [Link]
-
Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. ACS Publications. [Link]
-
Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. PubMed. [Link]
-
Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. ResearchGate. [Link]
-
This compound | C38H68N7O17P3S. PubChem. [Link]
-
Chromatographic methods for the determination of acyl-CoAs. ResearchGate. [Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Interference Studies for Heptadecanoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and metabolic research, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism to signaling pathways. Heptadecanoyl-CoA (C17:0-CoA), a saturated odd-chain acyl-CoA, is a widely utilized internal standard (IS) in mass spectrometry-based quantification of long-chain acyl-CoAs. Its structural similarity to endogenous even-chain acyl-CoAs and its low natural abundance make it a valuable tool for correcting analytical variability. However, the complexity of biological matrices presents a significant challenge, introducing interferences that can compromise data accuracy.
This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of methodologies for robust this compound quantification in complex matrices. We will delve into the rationale behind experimental choices, present supporting data, and offer detailed protocols to empower researchers to navigate the analytical challenges and ensure the integrity of their findings.
The Central Challenge: Matrix Effects and the Role of the Internal Standard
The primary obstacle in the analysis of acyl-CoAs in biological samples is the matrix effect , where co-eluting endogenous compounds interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2] An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect, thereby providing accurate correction.
This compound is a popular choice as a structural analog internal standard. However, its chromatographic behavior and ionization efficiency may not perfectly mirror those of all endogenous long-chain acyl-CoAs, particularly unsaturated or very-long-chain species. This potential for differential matrix effects necessitates a critical evaluation of sample preparation strategies and a comparison with the gold standard: stable isotope-labeled (SIL) internal standards.
Comparative Analysis of Sample Preparation Techniques: Minimizing Interference at the Source
The initial step in mitigating matrix effects is a robust sample preparation protocol. The two most common approaches for acyl-CoA extraction from complex matrices are Protein Precipitation (PP) and Solid-Phase Extraction (SPE) .
Protein Precipitation (PP)
This method involves the addition of a cold organic solvent, typically acetonitrile (ACN) or methanol (MeOH), to the sample homogenate to precipitate proteins.[3] It is a rapid and straightforward technique that can yield high analyte recovery.
Solid-Phase Extraction (SPE)
SPE offers a more targeted approach to sample cleanup. After protein precipitation, the supernatant is passed through a cartridge containing a solid sorbent that retains the analytes of interest while allowing interfering compounds to be washed away.[4][5][6] For acyl-CoAs, reversed-phase (e.g., C18) or mixed-mode cartridges are commonly employed.
Head-to-Head Comparison: PP vs. SPE
| Feature | Protein Precipitation (PP) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by organic solvent. | Analyte retention on a solid sorbent and elution. |
| Selectivity | Low; co-extracts a wide range of matrix components. | High; allows for more specific removal of interferences. |
| Recovery | Generally high for a broad range of acyl-CoAs.[1] | Can be variable depending on sorbent and elution optimization. |
| Matrix Effect | Higher potential for ion suppression due to co-extracted lipids and salts.[1] | Significantly reduces matrix effects, leading to improved data quality.[1] |
| Throughput | High; amenable to 96-well plate formats.[3] | Can be lower, though 96-well plate formats are available. |
| Cost | Low. | Higher due to the cost of cartridges. |
Experimental Evidence: A study comparing PP and SPE for the analysis of peptidic drugs found that while PP with acetonitrile yielded the highest overall recoveries, SPE resulted in a general reduction of the matrix effect.[1] For acyl-CoA analysis, the cleaner extracts obtained from SPE often justify the potential for slightly lower recovery, as the reduction in matrix effects leads to more accurate and reproducible quantification.
The Internal Standard Showdown: this compound vs. Stable Isotope-Labeled Standards
The choice of internal standard is a critical determinant of data quality. While this compound is a workhorse in many labs, SIL internal standards are considered the gold standard.[7][8]
This compound (Odd-Chain Acyl-CoA)
-
Principle: A structural analog that is not naturally abundant in most biological systems. It is assumed to have similar extraction and ionization behavior to the endogenous even-chain acyl-CoAs.
-
Advantages: Readily available and cost-effective.
-
Disadvantages: May not perfectly mimic the chromatographic retention and ionization of all long-chain acyl-CoAs, especially those with different chain lengths and degrees of saturation. This can lead to incomplete correction for matrix effects.
Stable Isotope-Labeled (SIL) Internal Standards
-
Principle: The analyte of interest with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H).
-
Advantages: Co-elutes with the endogenous analyte and has nearly identical chemical and physical properties, providing the most accurate correction for matrix effects, extraction losses, and instrument variability.[2][9]
-
Disadvantages: Can be expensive and are not commercially available for all acyl-CoA species. Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts compared to their non-labeled counterparts.[2][10]
Quantitative Performance Highlights:
Studies have shown that while SIL internal standards provide the highest accuracy, carefully validated methods using structural analogs like this compound can still yield reliable quantitative data, particularly when coupled with effective sample cleanup techniques like SPE. The decision often comes down to a balance of required accuracy, cost, and the availability of standards. For definitive quantification, especially in clinical or regulated environments, the use of SIL standards is strongly recommended.
Experimental Protocols
The following are detailed, step-by-step methodologies for the extraction and analysis of long-chain acyl-CoAs using this compound as an internal standard.
Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is optimized for the recovery of long-chain acyl-CoAs while minimizing matrix interferences.
Materials:
-
Frozen tissue sample
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9
-
Internal Standard Solution: this compound in homogenization buffer
-
Acetonitrile (ACN), HPLC grade
-
2-Propanol, HPLC grade
-
SPE Cartridges: C18, 100 mg
-
SPE Wash Solution: 50% Methanol in water
-
Elution Solution: 25 mM Ammonium Acetate in Methanol
-
Reconstitution Solution: 5% (w/v) 5-sulfosalicylic acid (SSA) in water
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add ~50 mg of frozen tissue to 1 mL of ice-cold homogenization buffer containing a known amount of this compound internal standard. Homogenize thoroughly on ice.
-
Protein Precipitation: Add 2 mL of ice-cold ACN to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 50% methanol in water to remove polar interferences.
-
Elution: Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solution for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PP) for Cell Pellets
This protocol offers a faster, higher-throughput alternative to SPE, suitable for screening or when matrix effects are less of a concern.
Materials:
-
Cell pellet
-
Precipitation Solvent: Acetonitrile with 0.1% formic acid
-
Internal Standard Solution: this compound in water
-
Reconstitution Solution: 5% (w/v) 5-sulfosalicylic acid (SSA) in water
Procedure:
-
Resuspension: Resuspend the cell pellet in 100 µL of ice-cold water containing a known amount of this compound internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold precipitation solvent. Vortex vigorously for 1 minute.
-
Incubation: Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solution for LC-MS/MS analysis.
LC-MS/MS Analysis
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the separation and sensitive detection of this compound and other long-chain acyl-CoAs.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm | Provides good retention and separation of hydrophobic long-chain acyl-CoAs. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 | Provides good ionization efficiency in positive mode. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) | Strong organic solvent for eluting long-chain acyl-CoAs. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min, then re-equilibrate. | Ensures separation of different acyl-CoA species based on chain length and saturation. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs show good ionization efficiency in positive mode.[11] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transition | Precursor ion [M+H]⁺ → Product ion (neutral loss of 507 Da) | The neutral loss of the 3'-phosphoadenosine diphosphate moiety is a characteristic fragmentation for acyl-CoAs.[12][13] |
Visualizing the Workflow and Rationale
Caption: Workflow for interference studies in this compound analysis.
Conclusion and Recommendations
The accurate quantification of long-chain acyl-CoAs using this compound as an internal standard is achievable in complex biological matrices, provided that a carefully considered analytical strategy is employed.
-
For routine, high-throughput analysis , protein precipitation offers a rapid and effective extraction method, though careful validation is required to assess the impact of matrix effects on data accuracy.
-
For the most accurate and reproducible quantification , solid-phase extraction is the recommended sample preparation technique due to its superior ability to remove interfering matrix components.
-
While this compound is a practical and widely used internal standard , for definitive quantification and in studies where the highest level of accuracy is required, the use of stable isotope-labeled internal standards is strongly advised.
By understanding the principles behind these methodologies and implementing robust, validated protocols, researchers can confidently navigate the challenges of the biological matrix and generate high-quality, reliable data in their pursuit of scientific discovery.
References
-
An Improved Method for Tissue Long-Chain acyl-CoA Extraction and Analysis. PubMed. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Scholars @ UT Health San Antonio. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC - PubMed Central. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. NIH. [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. [Link]
-
Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]
-
(PDF) Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. ResearchGate. [Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Request PDF. [Link]
-
Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. NIH. [Link]
-
Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. PMC - PubMed Central. [Link]
-
Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. ResearchGate. [Link]
-
Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH. [Link]
-
Comparison of protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Request PDF. [Link]
-
Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. bioRxiv. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Request PDF. [Link]
Sources
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Tale of Two Fats: Charting the Divergent Metabolic Fates of Heptadecanoyl-CoA and Palmitoyl-CoA
A Comparative Guide for Researchers in Metabolic Science and Drug Development
Introduction
In the intricate world of cellular metabolism, fatty acids serve as a primary fuel source, undergoing a catabolic process known as beta-oxidation to yield substantial amounts of ATP. While the fundamental principles of this pathway are well-established, the metabolic journey of a fatty acid is profoundly dictated by a simple structural feature: the parity of its carbon chain. Even-chain fatty acids, such as the ubiquitous palmitic acid (C16:0), and odd-chain fatty acids, like heptadecanoic acid (C17:0), traverse similar initial paths but arrive at starkly different metabolic crossroads. This guide provides an in-depth comparison of the metabolic fates of their activated forms, palmitoyl-CoA and heptadecanoyl-CoA, highlighting the critical distinctions that have significant implications for cellular energy, anaplerosis, and gluconeogenesis. Understanding these differences is paramount for researchers investigating metabolic disorders and developing novel therapeutic strategies.
The Shared Highway: Beta-Oxidation Spirals
Both this compound (C17) and palmitoyl-CoA (C16) are first activated from their respective fatty acids in the cytosol and transported into the mitochondrial matrix via the carnitine shuttle system.[1][2] Once inside the mitochondria, they undergo sequential cycles of beta-oxidation.[3] Each cycle consists of four core reactions that systematically shorten the acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[4][5] This process is the common route for both fatty acid types, efficiently converting the bulk of their hydrocarbon chains into energy precursors.[6]
For palmitoyl-CoA, a 16-carbon chain, this process repeats for seven cycles, yielding a straightforward and ketogenic endpoint.[2] For this compound, the process is identical for the first six cycles. However, the final cycle presents a unique substrate and a profoundly different outcome.
The Fork in the Road: Terminal Products Define the Path
The crucial divergence in the metabolism of these two fatty acyl-CoAs occurs at the final cleavage step.
Palmitoyl-CoA (Even-Chain): A Purely Ketogenic Fate
The beta-oxidation of palmitoyl-CoA is a clean process. After seven cycles, the 16-carbon chain is completely broken down into eight molecules of acetyl-CoA.[2] This two-carbon unit is a central hub in metabolism.[7] It can enter the tricarboxylic acid (TCA) cycle to be fully oxidized for ATP production, or, under conditions of excess, be shunted towards the synthesis of ketone bodies in the liver.[8] Critically, in animals, there is no net conversion of acetyl-CoA to glucose because the pyruvate dehydrogenase complex reaction is irreversible, and for every two carbons that enter the TCA cycle as acetyl-CoA, two are lost as CO₂.[9][10]
The oxidation of this compound proceeds through six standard beta-oxidation cycles, producing six molecules of acetyl-CoA. The final cycle, however, begins with a five-carbon acyl-CoA (pentadecanoyl-CoA), which upon cleavage yields one molecule of acetyl-CoA and a three-carbon molecule, propionyl-CoA .[6][11][12] This single molecule fundamentally alters the metabolic impact of the original fatty acid.
Unlike acetyl-CoA, propionyl-CoA cannot directly enter the TCA cycle. Instead, it embarks on a three-step enzymatic pathway to be converted into the TCA cycle intermediate, succinyl-CoA.[13][14]
-
Carboxylation: Propionyl-CoA carboxylase, a biotin (Vitamin B7)-dependent enzyme, adds a carboxyl group to propionyl-CoA, forming D-methylmalonyl-CoA.[13][15]
-
Epimerization: Methylmalonyl-CoA epimerase converts the D-isomer to the L-isomer, L-methylmalonyl-CoA.[13][15]
-
Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA .[15][16]
This conversion is the metabolic signature of odd-chain fatty acid oxidation.
Visualizing the Divergent Pathways
Caption: Divergent metabolic fates of even- and odd-chain fatty acyl-CoAs.
Core Metabolic Consequences: Anaplerosis and Gluconeogenesis
The production of succinyl-CoA from this compound has profound downstream effects not seen with palmitoyl-CoA.
-
Anaplerosis: The TCA cycle is not only a catabolic pathway for energy production but also a source of precursors for biosynthesis.[17] When intermediates are withdrawn, they must be replenished in processes known as anaplerotic reactions.[18] The conversion of propionyl-CoA to succinyl-CoA is a key anaplerotic pathway.[19][20] It provides a net contribution of carbons to the TCA cycle, enhancing its capacity. In contrast, the acetyl-CoA from palmitate oxidation does not contribute to the net replenishment of cycle intermediates.[21]
-
Gluconeogenesis: Perhaps the most significant distinction is the ability of odd-chain fatty acids to serve as precursors for glucose synthesis.[9] Succinyl-CoA can be converted within the TCA cycle to malate, which can then be exported from the mitochondria and converted to oxaloacetate, a direct substrate for gluconeogenesis.[22] Even-chain fatty acids like palmitate cannot be converted to glucose in animals because of the irreversible nature of the pyruvate dehydrogenase reaction.[10] While a minor pathway, this makes odd-chain fatty acids unique among lipids as being partially gluconeogenic.[23][24]
Summary of Comparative Fates
| Feature | Palmitoyl-CoA (C16:0) | This compound (C17:0) |
| Carbon Chain | Even (16 Carbons) | Odd (17 Carbons) |
| Beta-Oxidation Cycles | 7 | 7 (6 standard, 1 final) |
| Terminal Products | 8 Acetyl-CoA | 7 Acetyl-CoA, 1 Propionyl-CoA |
| Unique End-Product | None | Propionyl-CoA |
| Anaplerotic Potential | No (no net gain of TCA intermediates) | Yes (via Succinyl-CoA) |
| Gluconeogenic Potential | No | Yes (via Succinyl-CoA → Oxaloacetate) |
| Key Differentiating Enzymes | N/A | Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase |
| Required Cofactors | N/A | Biotin (B7), Cobalamin (B12) |
Experimental Methodologies for Comparative Analysis
To empirically validate the distinct metabolic fates of even- and odd-chain fatty acids, researchers can employ several robust methodologies. A common approach involves assessing mitochondrial respiration in response to each substrate.
Protocol: Comparative Mitochondrial Respiration Assay
This protocol utilizes extracellular flux analysis to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in cultured cells fed with either palmitate or heptadecanoate.
Objective: To compare the capacity of cells to oxidize palmitate vs. heptadecanoate and to probe the reliance on downstream pathways.
Materials:
-
Seahorse XF Analyzer (or similar)
-
Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Fatty Acid-Free BSA
-
Palmitic Acid, Heptadecanoic Acid
-
XF Assay Medium, appropriate cell culture medium
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Substrate Preparation: Prepare 1 mM stock solutions of Palmitate:BSA (6:1 molar ratio) and Heptadecanoate:BSA (6:1 molar ratio).
-
Cell Seeding: Seed cells in an XF cell culture microplate at an appropriate density and allow them to adhere and differentiate as required by the cell type.
-
Substrate Loading: One hour prior to the assay, replace the culture medium with XF Assay Medium supplemented with either 100 µM Palmitate:BSA or 100 µM Heptadecanoate:BSA. Incubate at 37°C in a non-CO₂ incubator.
-
Assay Execution: Place the cell plate in the XF Analyzer. After baseline OCR measurements, sequentially inject mitochondrial stress test drugs to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Compare the OCR profiles between the two conditions. A higher OCR in response to a given fatty acid suggests it is a more favorable substrate for beta-oxidation in that cell type.[25] Note: Some studies suggest odd-chain fatty acids may be less favorable substrates for beta-oxidation-related enzymes, which could be reflected in OCR data.[26]
Caption: Experimental workflow for comparing fatty acid oxidation via extracellular flux analysis.
Further Validation: To definitively trace the carbon atoms, stable isotope tracing using ¹³C-labeled heptadecanoate and palmitate coupled with mass spectrometry is the gold standard. This allows for the direct measurement of ¹³C enrichment in TCA cycle intermediates (like succinate) and glucose, providing unequivocal evidence of the anaplerotic and gluconeogenic fate of the odd-chain fatty acid.
Conclusion
The metabolic fates of this compound and palmitoyl-CoA, while initially similar, diverge dramatically at their terminal oxidation step. Palmitoyl-CoA metabolism is exclusively ketogenic, yielding only acetyl-CoA. In stark contrast, this compound yields both acetyl-CoA and propionyl-CoA. The subsequent conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA endows odd-chain fatty acids with unique anaplerotic and gluconeogenic properties. This fundamental difference underscores the importance of considering fatty acid structure in metabolic research and presents intriguing possibilities for therapeutic interventions targeting cellular energy balance and glucose homeostasis.
References
- AOCS. Fatty Acid beta-Oxidation. [URL: https://www.aocs.
- National Center for Biotechnology Information. GeneReviews® - Major pathway of the conversion of propionyl-CoA into succinyl-CoA. [URL: https://www.ncbi.nlm.nih.gov/books/NBK132193/figure/methylmalonic-acidemia.F1/]
- Quora. Can fatty acids with an odd number of carbons be converted to glucose? [URL: https://www.quora.com/Can-fatty-acids-with-an-odd-number-of-carbons-be-converted-to-glucose]
- Wikipedia. Gluconeogenesis. [URL: https://en.wikipedia.org/wiki/Gluconeogenesis]
- Brainly. How is Propionyl CoA converted to Succinyl CoA? [URL: https://brainly.com/question/35934989]
- Scribd. Propionyl-CoA to Succinyl-CoA Pathway. [URL: https://www.scribd.
- MedLink Neurology. Conversion of propionyl-CoA in succinyl CoA. [URL: https://www.medlink.com/neurology/conversion-of-propionyl-coa-in-succinyl-coa]
- Wikipedia. Propionyl-CoA. [URL: https://en.wikipedia.org/wiki/Propionyl-CoA]
- Biochemistry Online. Beta-Oxidation of Fatty Acids (odd chain). [URL: https://biochemistryonline.
- J-Stage. Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. [URL: https://www.jstage.jst.go.jp/article/jos/57/11/57_11_587/_article]
- PubChem. fatty acid β-oxidation (unsaturated, odd number). [URL: https://pubchem.ncbi.nlm.nih.
- Biology LibreTexts. 6.11: Fatty Acid Oxidation. [URL: https://bio.libretexts.org/Bookshelves/Biochemistry/Book%3A_Biochemistry_Free_and_Easy_(Ahern_and_Rajagopal)/06%3A_Metabolism/6.
- YouTube. Beta oxidation of Odd carbon chain Fatty acids. [URL: https://www.youtube.
- National Center for Biotechnology Information. StatPearls - Biochemistry, Fatty Acid Oxidation. [URL: https://www.ncbi.nlm.nih.gov/books/NBK557831/]
- Wikipedia. Odd-chain fatty acid. [URL: https://en.wikipedia.
- Wikipedia. Beta oxidation. [URL: https://en.wikipedia.
- National Center for Biotechnology Information. StatPearls - Biochemistry, Gluconeogenesis. [URL: https://www.ncbi.nlm.nih.gov/books/NBK493179/]
- Quora. Why is it that fatty acids never enter gluconeogenesis? [URL: https://www.quora.
- ResearchGate. Peroxisomal fatty acid oxidation and anaplerotic reactions drive the... [URL: https://www.researchgate.net/figure/Peroxisomal-fatty-acid-oxidation-and-anaplerotic-reactions-drive-the-RTG-signaling_fig2_230784949]
- ADP College. UNIT-3- BETA OXIDATION OF FATTY ACIDS. [URL: https://www.adpcollege.ac.in/online/study_material/2020/May/22_05_2020_1590138240_8535.pdf]
- YouTube. Beta Oxidation for Even Numbered and Saturated Fatty Acids | Biochemistry. [URL: https://www.youtube.
- ResearchGate. Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. [URL: https://www.researchgate.
- Wikipedia. Citric acid cycle. [URL: https://en.wikipedia.org/wiki/Citric_acid_cycle]
- National Center for Biotechnology Information. Effects of Dietary Anaplerotic and Ketogenic Energy Sources on Renal Fatty Acid Oxidation Induced by Clofibrate in Suckling Neonatal Pigs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022718/]
- AK Lectures. Oxidation of Odd Chain Fatty Acids. [URL: https://aklectures.
- Biochemistry Online. Beta-Oxidation of Fatty Acids (even chain). [URL: https://biochemistryonline.
- Britannica. Metabolism - Anaplerosis, Reactions, Pathways. [URL: https://www.britannica.com/science/metabolism/Anaplerosis]
- American Physiological Society. Even is better than odd: one fat may conceal another. [URL: https://journals.physiology.org/doi/full/10.1152/ajpheart.00513.2015]
- www .ec -undp. Odd Chain Fatty Acid Oxidation. [URL: https://www.ec-undp.
- Wikipedia. Anaplerotic reactions. [URL: https://en.wikipedia.org/wiki/Anaplerotic_reactions]
- Wikipedia. Palmitoyl-CoA. [URL: https://en.wikipedia.org/wiki/Palmitoyl-CoA]
- PLOS Computational Biology. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. [URL: https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1003186]
- Creative Proteomics. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism. [URL: https://www.creative-proteomics.com/blog/difference-between-acyl-coa-and-acetyl-coa-in-metabolism/]
- ResearchGate. The fate of the four 3 H labels of [3,4- 3 H]palmitoyl-CoA through... [URL: https://www.researchgate.
- National Center for Biotechnology Information. Fatty acid metabolism: target for metabolic syndrome. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4280590/]
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. adpcollege.ac.in [adpcollege.ac.in]
- 6. Beta-Oxidation of Fatty Acids (odd chain) [biochem-vivek.tripod.com]
- 7. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aklectures.com [aklectures.com]
- 13. brainly.com [brainly.com]
- 14. scribd.com [scribd.com]
- 15. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Metabolism - Anaplerosis, Reactions, Pathways | Britannica [britannica.com]
- 18. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 19. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Effects of Dietary Anaplerotic and Ketogenic Energy Sources on Renal Fatty Acid Oxidation Induced by Clofibrate in Suckling Neonatal Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
- 24. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse [jstage.jst.go.jp]
Navigating the Intracellular Maze: A Comparative Guide to Long-Chain Acyl-CoA Extraction Efficiencies
In the intricate world of cellular metabolism, long-chain acyl-Coenzyme A (acyl-CoA) molecules stand as central players, orchestrating fatty acid metabolism, energy production, and signaling pathways.[1] The precise quantification of these molecules is paramount for researchers delving into metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease, and various cancers. However, the inherent instability and amphipathic nature of long-chain acyl-CoAs present significant analytical challenges, making the choice of extraction method a critical determinant of experimental success.[2][3]
This guide provides an in-depth, objective comparison of the most prevalent extraction methodologies for long-chain acyl-CoAs, supported by experimental data and field-proven insights. We will dissect the nuances of each technique, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific research needs.
The Crux of the Matter: Why Extraction Efficiency is Paramount
The journey from a biological sample to an accurate acyl-CoA measurement is fraught with potential pitfalls. Inefficient extraction can lead to an underestimation of acyl-CoA pools, masking subtle but significant metabolic shifts. Furthermore, different methods exhibit varying selectivities for acyl-CoAs of different chain lengths and saturation levels, potentially skewing the resulting metabolic profile.[4] Therefore, a thorough understanding of the principles, advantages, and limitations of each extraction technique is not just beneficial, but essential for generating reliable and reproducible data.
This guide will focus on the two most widely adopted techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) . We will also briefly touch upon Immunoprecipitation (IP) as a specialized tool for studying protein-acyl-CoA interactions.
Head-to-Head Comparison: SPE vs. LLE for Long-Chain Acyl-CoA Extraction
Solid-Phase Extraction and Liquid-Liquid Extraction represent two distinct philosophies for isolating analytes from a complex matrix. LLE relies on the differential partitioning of solutes between two immiscible liquid phases, while SPE utilizes the affinity of the analyte for a solid sorbent.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Differential adsorption of analytes onto a solid sorbent. | Differential partitioning of analytes between two immiscible liquid phases. |
| Selectivity | High, tunable by sorbent and solvent selection. Weak anion exchange is often used for acyl-CoAs.[1] | Moderate, dependent on solvent polarity. |
| Recovery | Generally high (70-90%), but can be variable depending on the acyl-CoA species and matrix.[5][6] | Can be high, but may be lower for more polar, shorter-chain acyl-CoAs. |
| Sample Cleanup | Excellent, effectively removes interfering substances like salts and phospholipids.[7] | Moderate, some co-extraction of lipids and other matrix components can occur.[8] |
| Throughput | High, amenable to automation with 96-well plate formats. | Lower, can be labor-intensive for large sample numbers. |
| Reproducibility | Generally high with optimized protocols. | Can be operator-dependent, leading to higher variability. |
| Cost | Higher initial cost for cartridges/plates. | Lower solvent costs, but can be time-consuming. |
| Best Suited For | High-throughput analysis, applications requiring very clean extracts for sensitive LC-MS/MS analysis. | Smaller sample sets, initial exploratory studies. |
Deep Dive into Methodologies: Experimental Protocols
To provide a practical framework, we present detailed, step-by-step protocols for both SPE and LLE of long-chain acyl-CoAs from tissue samples. These protocols are synthesized from established methods in the literature and represent a robust starting point for method development.[1][5][8]
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol utilizes a weak anion exchange SPE column to capture the negatively charged phosphate groups of the Coenzyme A moiety.
Rationale: The anion exchange mechanism provides high selectivity for acyl-CoAs over other neutral lipids, while the subsequent washes effectively remove interfering matrix components. This leads to a cleaner final extract, which is crucial for minimizing ion suppression in mass spectrometry.[1]
Caption: Solid-Phase Extraction Workflow for Long-Chain Acyl-CoAs.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9[5]
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Weak anion exchange SPE cartridges
-
Methanol
-
Deionized water
-
Elution buffer (e.g., 15 mM ammonium hydroxide in acetonitrile)[1]
-
Internal standard (e.g., Heptadecanoyl-CoA)[4]
Procedure:
-
Homogenization: In a glass homogenizer on ice, homogenize the frozen tissue in 0.5 mL of ice-cold 100 mM KH2PO4 buffer, pH 4.9.[5]
-
Protein Precipitation & Extraction: Add 0.5 mL of ACN:IPA (3:1 v/v) containing the internal standard and homogenize again.[4]
-
Phase Separation: Vortex the homogenate for 2 minutes and then centrifuge at >3000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[1]
-
SPE Column Conditioning: Condition the weak anion exchange SPE column by passing methanol followed by deionized water through it.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with deionized water followed by a mild organic wash (e.g., low percentage of acetonitrile in water) to remove unbound impurities and salts.
-
Elution: Elute the bound acyl-CoAs with an appropriate elution buffer (e.g., 15 mM ammonium hydroxide in acetonitrile).[1]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) of Long-Chain Acyl-CoAs
This protocol is a modified Bligh-Dyer method, which is a classic technique for lipid extraction.
Rationale: This method relies on creating a biphasic system of chloroform, methanol, and water to partition lipids (including acyl-CoAs) away from more polar molecules. The methanolic aqueous phase, where the acyl-CoAs are enriched, is then further purified. While less selective than SPE, it is a robust and cost-effective method.[8]
Caption: Liquid-Liquid Extraction Workflow for Long-Chain Acyl-CoAs.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)[4]
-
Chloroform
-
Methanol
-
Deionized water
-
Internal standard (e.g., this compound)[4]
Procedure:
-
Homogenization: Homogenize the frozen tissue in an appropriate buffer on ice.[4]
-
Single-Phase Extraction: Add a mixture of chloroform and methanol (e.g., 1:2 v/v) containing the internal standard to the homogenate to create a single-phase solution and vortex thoroughly.
-
Phase Separation: Induce phase separation by adding chloroform and water, resulting in a final chloroform:methanol:water ratio of approximately 2:2:1.8. Vortex and centrifuge to separate the phases.
-
Aqueous Phase Collection: Carefully collect the upper aqueous/methanolic phase, which contains the long-chain acyl-CoAs.[8]
-
Optional Cleanup: For cleaner samples, the collected aqueous phase can be further purified using a C18 SPE cartridge to remove any remaining non-polar contaminants.[8]
-
Drying and Reconstitution: Evaporate the solvent from the collected phase under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.
Specialized Application: Immunoprecipitation (IP) for Acyl-CoA-Protein Interactions
While not a general extraction method for quantifying total cellular acyl-CoA pools, immunoprecipitation is a powerful technique for isolating specific proteins or protein complexes along with their bound acyl-CoAs.[9] This method utilizes antibodies that specifically recognize acyl-CoA molecules to pull them down from a cell lysate, bringing along any interacting proteins.[10]
Principle: Antibodies with specificity for the acyl-CoA moiety are incubated with a cell lysate. These antibody-acyl-CoA complexes are then captured, typically using protein A/G beads. After washing away non-specifically bound proteins, the captured complexes are eluted and can be analyzed by mass spectrometry to identify the proteins that were interacting with the acyl-CoAs.[9]
Applications:
-
Identifying novel protein-acyl-CoA interactions.
-
Investigating the role of acyl-CoAs in regulating protein function and localization.
-
Studying the impact of disease states or drug treatments on the "acyl-CoA interactome."
The Final Step: Downstream Analysis by LC-MS/MS
Regardless of the extraction method chosen, the gold standard for the sensitive and specific quantification of individual long-chain acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][11][12] This technique separates the different acyl-CoAs based on their chain length and degree of saturation using reverse-phase liquid chromatography, followed by detection with a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[1]
Conclusion: Selecting the Optimal Strategy
The choice between SPE and LLE for long-chain acyl-CoA extraction is not a one-size-fits-all decision. It hinges on the specific goals of the experiment, the number of samples, the available instrumentation, and the desired level of sample purity.
-
For high-throughput, quantitative studies where accuracy and reproducibility are paramount, Solid-Phase Extraction is often the superior choice due to its excellent cleanup capabilities and amenability to automation.
-
For smaller-scale, exploratory studies , or when cost is a significant consideration, Liquid-Liquid Extraction provides a robust and effective alternative.
Ultimately, the most successful approach will involve careful optimization and validation of the chosen extraction method for the specific biological matrix and acyl-CoA species of interest. By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the complexities of long-chain acyl-CoA analysis and unlock valuable insights into cellular metabolism.
References
-
Chen, L., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 11(7), e0159645. [Link]
-
Magnes, C., et al. (2008). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical Biochemistry, 378(2), 147-153. [Link]
-
Minkler, P. E., et al. (2004). An Improved Method for Tissue Long-Chain acyl-CoA Extraction and Analysis. Journal of Lipid Research, 45(4), 747-753. [Link]
-
Lowry, J. A., & Prior, S. L. (1992). Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency. Clinica Chimica Acta, 211(1-2), 73-81. [Link]
-
Fremaux, J., et al. (2007). Immunolocalization and high affinity interactions of acyl-CoAs with proteins: an original study with anti-acyl-CoA antibodies. Journal of Neurochemistry, 103(5), 1849-1860. [Link]
-
Mauriala, T., et al. (2004). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 808(2), 263-268. [Link]
-
Haynes, C. A., et al. (2008). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 80(24), 9683-9689. [Link]
-
Wang, Y., et al. (2020). Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells. Bio-protocol, 10(18), e3761. [Link]
-
Minkler, P. E., & Hoppel, C. L. (2010). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 402(2), 196-202. [Link]
-
Linder, M. E., & Deschenes, R. J. (2007). Palmitoylation: policing protein stability and traffic. Nature Reviews Molecular Cell Biology, 8(1), 74-84. [Link]
-
Li, J., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry, 93(8), 3848-3856. [Link]
-
Sim, Z. W., et al. (2019). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Metabolites, 9(12), 305. [Link]
-
Haynes, C. A., et al. (2008). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Request PDF. [Link]
-
Tokarska-Schlattner, M., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 9(10), 211. [Link]
-
Sim, Z. W., et al. (2019). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 18(12), 2465-2479. [Link]
-
Tumanov, S., & Shurubor, Y. I. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 269. [Link]
-
Thompson, T. W., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology, 106, 1-7. [Link]
-
Tumanov, S., & Shurubor, Y. I. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. [Link]
-
Tokarska-Schlattner, M., et al. (2019). Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic rat liver. bioRxiv. [Link]
-
Wang, Y., et al. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Fermentation, 9(1), 59. [Link]
-
Christie, W. W. (n.d.). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
-
Saghatelian, A., & Cravatt, B. F. (2005). Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography. Analytical Biochemistry, 342(2), 268-275. [Link]
-
Li, W., et al. (2018). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 8(4), 74. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunolocalization and high affinity interactions of acyl-CoAs with proteins: an original study with anti-acyl-CoA antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Comparison of Heptadecanoyl-CoA Measurement: Ensuring Analytical Harmony in Metabolic Research
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid metabolites is paramount. Heptadecanoyl-CoA (C17:0-CoA), a saturated long-chain acyl-CoA, serves as a critical internal standard in many quantitative lipidomics workflows and is gaining interest as a biomarker for dietary intake of odd-chain fatty acids and its implications in metabolic diseases. Given its central role, ensuring the comparability and reliability of its measurement across different laboratories is essential for the validity of multi-site studies and for building a cohesive body of scientific knowledge.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound measurement. It is designed to offer a robust protocol for laboratories to assess their analytical performance, identify potential discrepancies, and ultimately, harmonize their measurement capabilities. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a self-validating and trustworthy comparison.
The Imperative for Harmonization in Acyl-CoA Quantification
Long-chain acyl-CoAs are notoriously challenging to measure due to their inherent instability and low abundance in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their analysis, offering high sensitivity and specificity. However, variations in sample preparation, chromatographic conditions, and mass spectrometric parameters can lead to significant inter-laboratory variability. An inter-laboratory comparison, also known as a proficiency test (PT), is a powerful tool to evaluate and improve the comparability of results among different laboratories.
This guide proposes a structured proficiency testing scheme designed to assess the entire analytical workflow, from sample extraction to final data analysis.
Designing the Inter-Laboratory Comparison Study
A successful inter-laboratory comparison hinges on a well-defined study design. This includes the preparation and distribution of a homogenous test material, a detailed analytical protocol to be followed by all participants, and a clear statistical framework for data analysis and performance evaluation.
Test Material: A Foundation of Consistency
The cornerstone of any proficiency test is the test material. For this proposed study, a homogenous biological matrix, such as pooled human plasma or a cell lysate, should be fortified with a known concentration of this compound. While a certified reference material (CRM) with a certified concentration of this compound is ideal, its commercial availability is limited. Therefore, a high-purity this compound standard, whose purity is certified, should be used for spiking. The absence of a concentration-certified CRM necessitates the use of a consensus value derived from the participants' results as the assigned value for performance evaluation.
Key Considerations for Test Material Preparation:
-
Matrix Selection: The chosen matrix should be relevant to the intended application and readily available in sufficient quantities to ensure homogeneity.
-
Fortification: A known amount of high-purity this compound should be spiked into the matrix to achieve a physiologically relevant concentration.
-
Homogeneity and Stability Testing: The prepared material must be rigorously tested to ensure that every aliquot sent to participating laboratories is identical and that the analyte remains stable throughout the duration of the study.
The Role of the Internal Standard: Ensuring Quantitative Accuracy
The use of a proper internal standard (IS) is critical for correcting for variability in sample extraction and matrix effects in LC-MS/MS analysis. For the quantification of this compound, the ideal internal standard would be a stable isotope-labeled (SIL) version, such as [¹³C₃, ¹⁵N₁]-heptadecanoyl-CoA. While not always commercially available, methods for its biosynthetic generation have been described. A more readily available alternative is another odd-chain acyl-CoA that is not endogenously present in the sample matrix, such as pentadecanoyl-CoA (C15:0-CoA). This guide's protocol will specify the use of a SIL-heptadecanoyl-CoA as the primary recommendation, with pentadecanoyl-CoA as an acceptable alternative.
A Harmonized Protocol for this compound Quantification
To minimize variability arising from different methodologies, all participating laboratories should adhere to the following standardized protocol.
Experimental Workflow Overview
Caption: Standardized workflow for this compound quantification.
Detailed Step-by-Step Methodology
1. Sample Preparation and Extraction
-
Thawing: Thaw the provided test material on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of the test material, add a known amount of the specified internal standard (e.g., SIL-heptadecanoyl-CoA or pentadecanoyl-CoA).
-
Protein Precipitation and Lysis: Add 400 µL of ice-cold methanol to precipitate proteins and release acyl-CoAs. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
2. LC-MS/MS Analysis
The following are recommended starting conditions and should be adapted to the specific instrumentation used by each laboratory.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM ammonium acetate in water, pH 8.5 |
| Mobile Phase B | 10 mM ammonium acetate in 95:5 acetonitrile:water, pH 8.5 |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be optimized |
| Internal Standard: To be optimized |
3. Calibration and Quantification
-
Prepare a calibration curve using a certified standard of this compound in a surrogate matrix (e.g., stripped plasma).
-
The calibration range should encompass the expected concentration in the test material.
-
Quantify the concentration of this compound in the test material by interpolating its peak area ratio to the internal standard against the calibration curve.
Performance Evaluation: A Statistical Approach to Comparability
The performance of each participating laboratory will be evaluated using Z-scores, a widely accepted statistical tool in proficiency testing. The Z-score indicates how far a laboratory's result deviates from the consensus value.
The Logic of Z-Score Evaluation
Caption: The process of Z-score calculation and interpretation for performance evaluation.
Calculation of the Z-score:
Z = (x - X) / σ
Where:
-
x is the result reported by the participating laboratory.
-
X is the assigned value (consensus mean of all participant results after outlier removal).
-
σ is the standard deviation for proficiency assessment, which can be derived from the results of the current round or from previous rounds.
Interpretation of Z-scores:
| Z-score | Performance Evaluation |
| |Z| ≤ 2.0 | Satisfactory |
| 2.0 < |Z| < 3.0 | Questionable |
| |Z| ≥ 3.0 | Unsatisfactory |
Laboratories with questionable or unsatisfactory results should conduct a thorough investigation to identify the root cause of the deviation and implement corrective actions.
Conclusion: Fostering a Culture of Quality and Comparability
This guide provides a robust framework for an inter-laboratory comparison of this compound measurement. By adhering to a standardized protocol and evaluating performance through a rigorous statistical approach, participating laboratories can gain valuable insights into their analytical capabilities. Ultimately, such proficiency testing schemes are instrumental in fostering a culture of quality and ensuring the comparability of data across the scientific community, thereby strengthening the foundation of metabolic research and drug development.
References
-
Determining Consensus Values in Interlaboratory Comparisons and Proficiency Testing. (n.d.). HN Metrology Consulting. Retrieved January 16, 2026, from [Link]
-
Frey, A. J., Feldman, D. R., Trefely, S., Worth, A. J., Basu, S. S., & Snyder, N. W. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 6(4), 48. [Link]
-
Interlaboratory comparisons (Proficiency Testing) among calibration laboratories – how to choose the assigned value (Reference Value). (2025). Metrology Rules. Retrieved January 16, 2026, from [Link]
-
CERTIFIED REFERENCE MATERIAL Organic substance. (n.d.). CPAChem. Retrieved January 16, 2026, from [Link]
-
Inter Laboratory Comparison 2023 Report. (2024). Benchmark International. Retrieved January 16, 2026, from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved January 16, 2026, from [Link]
- Lin, Z. J., Thorsheim, H., & Cysyk, R. L. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. *Journal of chromatography. B, Analytical technologies in the
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Heptadecanoyl-CoA
Introduction: Beyond the Internal Standard
Heptadecanoyl-coenzyme A (heptadecanoyl-CoA) is a long-chain saturated fatty acyl-CoA frequently utilized by researchers as an internal standard for the quantification of hepatic and mitochondrial fatty acyl-CoAs.[1] While its role in the laboratory is well-defined, its journey from active use to final disposal requires meticulous planning to ensure personnel safety and environmental compliance. The proper management of laboratory chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of a robust safety culture and responsible scientific stewardship.[2][3]
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, the protocols herein are grounded in the established principles of chemical waste management for structurally similar long-chain fatty acyl-CoA esters and the regulatory standards set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4] Always consult your institution's Environmental Health and Safety (EH&S) office for specific local requirements.[4]
Hazard Identification and Risk Assessment
The foundation of safe disposal is a thorough understanding of the potential hazards. Based on data from its parent fatty acid, heptadecanoic acid, and similar chemical structures, a cautious approach is warranted.
-
Primary Hazards: The primary anticipated hazards are skin and eye irritation.[4] Direct contact with the solid material or solutions should be avoided.
-
Toxicological Data: The toxicological properties of this compound itself have not been fully investigated. Therefore, it should be handled as a substance of unknown toxicity, minimizing exposure through all routes (inhalation, ingestion, and skin contact).
-
Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] While this compound is not a listed waste, any solution containing it may be classified as hazardous depending on the solvent used (e.g., flammable organic solvents). A hazardous waste determination must be performed for each waste stream generated.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form—pure, in solution, or as waste—the following minimum PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical is the most direct way to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions containing the compound, preventing potential eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation.[4] Always wash hands thoroughly after handling, even when gloves are worn. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. Contaminated clothing should be removed and laundered before reuse.[4] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment a material is deemed waste. A laboratory chemical officially becomes waste when there is no longer an intention to use or reuse it.[7]
Step 1: Waste Assessment and Segregation
The principle of segregation is paramount in chemical waste management to prevent dangerous reactions between incompatible substances.[2][6]
-
Evaluate the Waste Stream: Determine the physical state of the this compound waste (solid powder, aqueous solution, or dissolved in an organic solvent).
-
Segregate Incompatibles: Do not mix this compound waste with other waste streams unless they are known to be compatible. For example, a solution of this compound in a flammable solvent like ethanol must be collected in a container designated for flammable organic waste.[8] Never mix acids and bases, or oxidizing agents with organic materials.[6]
-
Separate Solids and Liquids: Whenever possible, collect solid and liquid waste in separate containers.[3]
Step 2: Container Selection and Labeling
The waste container is the primary containment vessel, and its integrity is critical.
-
Choose a Compatible Container: Use containers made of material that will not react with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[5] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[6][7]
-
Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[5] According to EPA and OSHA standards, the label must include:[9][10]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is a designated laboratory location for collecting waste as it is generated.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][11] Waste should not be moved from one SAA to another.[9]
-
Containment: Keep waste containers in a secondary containment bin or tray to contain potential leaks.[3][7]
-
Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste.[5][7] This minimizes the release of vapors and prevents spills.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[8]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. acewaste.com.au [acewaste.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling and Disposal of Heptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Heptadecanoyl-CoA, a long-chain saturated fatty acyl-coenzyme A, is a critical intermediate in lipid metabolism and is frequently utilized in research as an internal standard for quantifying hepatic and mitochondrial fatty acyl-CoAs.[1][2][3] While this compound is invaluable in advancing our understanding of metabolic pathways, its safe handling and disposal are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step framework for the safe management of this compound, from personal protective equipment (PPE) selection to waste disposal.
Hazard Assessment and Risk Mitigation
Based on data from analogous chemical compounds, this compound should be handled with care, assuming potential hazards common to other fatty acid derivatives.[4] The primary concerns include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[4]
-
Respiratory Tract Irritation: Inhalation of the solid compound as dust may lead to respiratory irritation.
-
Gastrointestinal Irritation: Ingestion can cause gastrointestinal upset.
A thorough risk assessment should be conducted before commencing any work involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Precautionary Statements |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A full-face shield should be worn when there is a risk of splashing.[4][5] | Wear eye protection.[4] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A standard laboratory coat is mandatory. For larger quantities or increased risk of spillage, consider disposable coveralls.[4][7][8] | Wash hands thoroughly after handling.[4] Take off contaminated clothing and wash it before reuse.[4] |
| Respiratory Protection | For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. If there is a potential for aerosolization or dust generation, a NIOSH-approved respirator is recommended. | Use with adequate ventilation. Minimize dust generation and accumulation. |
| Foot Protection | Closed-toe shoes are required in the laboratory. For tasks with a higher risk of spills, chemical-resistant, steel-toe boots are recommended.[7] | --- |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and contamination.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control potential dust.
-
Gather Materials: Before handling the compound, ensure all necessary PPE is donned correctly and all required equipment (spatulas, weigh boats, etc.) is readily available.
-
Aliquotting: this compound is typically a solid.[1][9] When preparing solutions, carefully weigh the required amount. Avoid generating dust.
-
Solubilization: this compound is soluble in water.[1] Prepare solutions in a fume hood.
Experimental Use
-
Clear Labeling: All containers with this compound, whether in solid form or in solution, must be clearly and accurately labeled with the chemical name, concentration, date, and hazard information.
-
Containment: During experimental procedures, use secondary containment to minimize the spread of potential spills.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[4]
Disposal Plan: A Step-by-Step Guide to Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Initial Assessment: Determine if the this compound waste is in solid or liquid form and if it is mixed with other solvents or hazardous materials.[4]
-
Designated Waste Container: Collect all this compound waste in a designated, properly labeled, and leak-proof hazardous waste container.[4] Do not mix with incompatible materials.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be considered contaminated and disposed of in the designated hazardous waste container.
Final Disposal
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed hazardous waste management company or your institution's environmental health and safety office.[4]
-
Environmental Precaution: Do not discharge this compound waste into drains or the environment.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For larger spills, or spills of solutions, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Visualizing the Workflow
To provide a clear and concise overview of the handling and disposal process, the following diagrams illustrate the key steps.
Caption: Workflow for handling this compound.
Caption: Disposal workflow for this compound.
References
-
This compound | C38H68N7O17P3S | CID 3082004 - PubChem - NIH. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
Material Safety Data Sheet - Heptadecanoic acid. [Link]
-
Protective apparel - NorFalco. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Personal Protective Equipment (PPE) in the Oil and Gas Sector - FAT FINGER. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - NIH. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protective apparel [norfalco.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. fatfinger.io [fatfinger.io]
- 9. This compound | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
